molecular formula C7H16O2 B6229938 5-methylhexane-1,2-diol CAS No. 73811-76-4

5-methylhexane-1,2-diol

Cat. No.: B6229938
CAS No.: 73811-76-4
M. Wt: 132.2
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Description

5-methylhexane-1,2-diol is a useful research compound. Its molecular formula is C7H16O2 and its molecular weight is 132.2. The purity is usually 95.
BenchChem offers high-quality 5-methylhexane-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methylhexane-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

73811-76-4

Molecular Formula

C7H16O2

Molecular Weight

132.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

[1][2]

Executive Summary

5-Methylhexane-1,2-diol (CAS 73811-76-4) represents a specialized subclass of branched 1,2-alkanediols. Unlike its linear counterparts (e.g., 1,2-heptanediol), the isostructural branching at the C5 position imparts unique physicochemical properties, including modified solubility profiles, lower freezing points, and enhanced wetting capabilities on hydrophobic substrates.

This guide provides a comprehensive technical analysis of 5-methylhexane-1,2-diol, moving beyond basic datasheet parameters to explore its synthesis, industrial utility in precision cleaning and coatings, and its critical role as a chiral building block in pharmaceutical synthesis.

Chemical Identity & Structural Analysis[3][4]

Core Data
ParameterSpecification
CAS Number 73811-76-4
IUPAC Name 5-Methylhexane-1,2-diol
Molecular Formula C

H

O

Molecular Weight 132.20 g/mol
SMILES CC(C)CCC(O)CO
Physical State Colorless to pale yellow liquid
Predicted Density ~0.92 g/cm³
Predicted Boiling Point ~220–230 °C (at 760 mmHg)
Structural Significance

The molecule consists of a hydrophilic "head" (vicinal diol at C1-C2) and a branched hydrophobic "tail" (isopentyl group attached to C3).

  • Vicinal Diol Functionality: The 1,2-hydroxyl arrangement allows for chelation with metal ions and hydrogen bonding with water, making it an effective humectant and coupling agent.

  • Branched Tail (Steric Effect): The methyl group at C5 disrupts molecular packing compared to linear 1,2-heptanediol. This typically results in:

    • Lower Melting Point: Remains liquid at lower temperatures, aiding cold-process formulations.

    • Enhanced Surface Activity: The branched tail often reduces surface tension more effectively at liquid-liquid interfaces, improving wetting on complex geometries.

Synthesis & Production Protocols

The industrial and laboratory synthesis of 5-methylhexane-1,2-diol predominantly follows the oxidative functionalization of terminal alkenes.

Primary Synthetic Pathway: Dihydroxylation

The most direct route involves the dihydroxylation of 5-methyl-1-hexene . This can be achieved via catalytic oxidation using oxidants such as hydrogen peroxide or potassium permanganate under controlled conditions to prevent over-oxidation to the carboxylic acid.

Reaction Scheme (DOT Visualization)

SynthesisPathwaycluster_0Direct Dihydroxylation (Alternative)Precursor5-Methyl-1-hexene(C7H14)IntermediateEpoxide Intermediate(2-(3-methylbutyl)oxirane)Precursor->IntermediateEpoxidationProduct5-Methylhexane-1,2-diol(Target)Precursor->ProductUpjohn (OsO4/NMO)OxidantOxidant(H2O2 / Formic Acidor OsO4 cat.)Oxidant->IntermediateIntermediate->ProductRing OpeningHydrolysisAcid/BaseHydrolysis

Figure 1: Synthetic pathways from alkene precursor to diol target.

Critical Process Parameters
  • Temperature Control: Exothermic epoxidation requires cooling (0–10°C) to minimize byproduct formation.

  • pH Management: Hydrolysis of the epoxide requires acidic or basic catalysis. Acidic conditions (e.g., H₂SO₄) are faster but may lead to polymerization; basic conditions are slower but more selective for the diol.

Industrial & Research Applications

Precision Cleaning & Electronics

In semiconductor and optics manufacturing, 5-methylhexane-1,2-diol serves as a high-performance solvent and wetting agent.

  • Mechanism: The branched alkyl chain lowers the dynamic surface tension of aqueous cleaning solutions. This allows the fluid to penetrate varying aspect ratios (e.g., micro-vias) more effectively than linear alcohols.

  • Formulation: Often combined with chelating agents to remove metallic residues while the diol solubilizes organic contaminants.

Pharmaceutical Intermediate (Chiral Synthesis)

The compound is a critical scaffold in the synthesis of complex natural products, such as Reblastatin and Autolytimycin (Hsp90 inhibitors).

  • Chirality: While the CAS 73811-76-4 often refers to the racemate, asymmetric synthesis (e.g., Sharpless Dihydroxylation) yields enantiomerically pure forms ((2R)- or (2S)-5-methylhexane-1,2-diol).

  • Utility: It introduces a chiral center and a functionalizable side chain early in the total synthesis of ansamycin antibiotics.

Coatings and Inks

Patents (e.g., CN101602906B) cite the use of this diol in ink formulations.

  • Role: Acts as a humectant to prevent nozzle clogging (drying retarder) and modifies the viscosity of the ink for optimal jetting performance.

Analytical Characterization

To validate the identity and purity of 5-methylhexane-1,2-diol, the following analytical workflow is recommended.

Gas Chromatography - Mass Spectrometry (GC-MS)
  • Column: Rtx-5 or equivalent non-polar capillary column (30m x 0.25mm).

  • Temperature Program: 60°C (hold 2 min) → 10°C/min → 250°C.

  • Fragmentation Pattern:

    • m/z 31: [CH₂OH]+ (Characteristic primary alcohol).

    • m/z 43: [C₃H₇]+ (Isopropyl group signature).

    • Molecular Ion: Weak or absent; look for [M-18] (water loss) or [M-31].

Proton NMR (1H-NMR)
  • Solvent: CDCl₃ or DMSO-d₆.

  • Key Signals:

    • δ 0.8-0.9 ppm: Doublet (6H) corresponding to the terminal isopropyl methyls.

    • δ 3.3-3.7 ppm: Multiplets (3H) corresponding to the protons on C1 and C2 (methine and methylene attached to OH).

    • δ 1.1-1.5 ppm: Multiplets corresponding to the C3 and C4 methylene bridge.

Safety & Handling (GHS Classification)

While specific toxicological data for this isomer is less abundant than for 1,2-hexanediol, it follows the general safety profile of medium-chain 1,2-alkanediols.

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves and safety goggles.

  • Ventilation: Use in a fume hood, especially if heating, to avoid inhaling vapors.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if high purity is required, as diols can be hygroscopic.

References

  • Sigma-Aldrich. 5-methylhexane-1,2-diol Product Sheet & Safety Data. Retrieved from

  • PubChem. Compound Summary: 5-Methylhexane-1,2-diol (CID 15270165).[1] National Library of Medicine. Retrieved from

  • Google Patents. JP7330757B2: Cleaning Liquid and Cleaning Method. Retrieved from

  • Google Patents. CN101602906B: Transparent Ink Composition. Retrieved from

  • Chen, Y., et al. (2006). Synthesis of Reblastatin and Autolytimycin. Journal of the American Chemical Society.

5-methylhexane-1,2-diol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Synthesis, and Industrial Application Profile

Executive Summary

5-Methylhexane-1,2-diol (CAS: 73811-76-4 / PubChem CID: 15270165) is a branched vicinal diol belonging to the class of 1,2-alkanediols. Structurally, it combines a hydrophilic glycolic head group with a lipophilic isobutyl-terminated tail. This amphiphilic architecture distinguishes it from linear analogs (e.g., 1,2-heptanediol), offering unique Hydrophilic-Lipophilic Balance (HLB) properties. It is primarily utilized as a chiral intermediate in pharmaceutical synthesis and as a functional excipient (preservative booster, humectant) in dermatological formulations.

This guide details the structural nomenclature, asymmetric synthesis protocols, and physicochemical characterization of the molecule.

Structural Identity & Nomenclature

IUPAC Nomenclature Analysis

The systematic name 5-methylhexane-1,2-diol is derived via the following IUPAC rules:

  • Principal Chain: The longest carbon chain containing the principal functional groups (hydroxyls) is six carbons long (hexane).

  • Numbering: Numbering begins at the end closer to the principal groups. The hydroxyls are at C1 and C2.

  • Substituents: A methyl group is located at position C5.

Stereochemistry: The molecule possesses a single chiral center at C2 . C5 is achiral because it is bonded to two identical methyl groups (an isopropyl terminus). Consequently, the molecule exists as two enantiomers:

  • (2R)-5-methylhexane-1,2-diol

  • (2S)-5-methylhexane-1,2-diol

Structural Visualization

The following diagram illustrates the connectivity and the critical stereocenter at C2.

G cluster_0 Functional Region cluster_1 Lipophilic Tail (Isoheptyl) C1 C1 (CH2-OH) C2 C2* (CH-OH) C1->C2 C3 C3 (CH2) C2->C3 C4 C4 (CH2) C3->C4 C5 C5 (CH) C4->C5 C6 C6 (CH3) C5->C6 Me 5-Methyl (CH3) C5->Me

Figure 1: Connectivity map highlighting the hydrophilic vicinal diol head (blue/red) and the lipophilic branched tail (green).

Physicochemical Profile

Understanding the physical properties is essential for formulation scientists selecting this diol over linear alternatives.

PropertyValue (Predicted/Exp)Significance
Molecular Formula C7H16O2-
Molecular Weight 132.20 g/mol Low MW facilitates skin penetration.
LogP (Octanol/Water) ~0.77Moderately lipophilic; balances water solubility with membrane permeability.
H-Bond Donors 2High capacity for hydrogen bonding (humectancy).
H-Bond Acceptors 2-
Boiling Point ~220-230°CLow volatility, suitable for leave-on formulations.
Physical State Colorless LiquidViscous liquid at RT.

Expert Insight: The branching at C5 lowers the freezing point and disrupts packing compared to linear 1,2-heptanediol, potentially keeping formulations fluid at lower temperatures.

Synthetic Methodologies

For high-value applications (e.g., pharmaceutical intermediates), enantiopurity is critical. The preferred route is the Sharpless Asymmetric Dihydroxylation (SAD) of 5-methyl-1-hexene.

Precursor Selection
  • Starting Material: 5-methyl-1-hexene (CAS: 3524-73-0).

  • Rationale: This terminal alkene provides the exact carbon skeleton. The double bond at C1-C2 is the site of oxidation.

Protocol: Sharpless Asymmetric Dihydroxylation

This protocol yields high enantiomeric excess (ee >90%).

Reagents:

  • AD-mix-α (yields (S)-diol) or AD-mix-β (yields (R)-diol).[1]

  • Solvent: t-Butanol / Water (1:1 v/v).[1]

  • Substrate: 5-methyl-1-hexene.[2]

  • Quencher: Sodium Sulfite (

    
    ).[1]
    

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve 1.4g of AD-mix-β in 10 mL of t-BuOH/H2O (1:1). Stir at room temperature until two clear phases form (lower aqueous phase appears bright yellow).

  • Cooling: Cool the mixture to 0°C. The lower temperature enhances enantioselectivity.

  • Addition: Add 1 mmol of 5-methyl-1-hexene slowly.

  • Reaction: Stir vigorously at 0°C for 12–24 hours. Monitor via TLC (stain with KMnO4; diol will appear as a brown spot, alkene will not stain or will be less polar).

  • Quenching: Add 1.5g of solid sodium sulfite. Stir for 45 minutes at room temperature. The mixture will turn from yellow to colorless (reduction of Os(VIII) to Os(IV)).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with 1M KOH (removes methanesulfonamide byproduct) and brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
    
Reaction Mechanism Visualization

SAD Alkene 5-methyl-1-hexene (Precursor) Cycle Osmium-Glycolate Intermediate Alkene->Cycle Cycloaddition OsO4 OsO4 (Catalyst) + Chiral Ligand ((DHQD)2PHAL) OsO4->Cycle Hydrolysis Hydrolysis (Release of Diol) Cycle->Hydrolysis Product (2R)-5-methylhexane-1,2-diol (Target) Hydrolysis->Product Reox Re-oxidation (K3Fe(CN)6 / NMO) Hydrolysis->Reox Reduced Os Reox->OsO4 Regenerated Catalyst

Figure 2: Catalytic cycle of Sharpless Dihydroxylation showing the regeneration of the Osmium catalyst.

Analytical Characterization

To validate the synthesis, the following spectral data is expected.

Proton NMR ( H-NMR, 400 MHz, )
  • 
     0.88 ppm (d, 6H):  The isopropyl methyl groups at the chain end.
    
  • 
     1.1–1.5 ppm (m, 5H):  Methylene protons (C3, C4) and methine (C5).
    
  • 
     3.4 ppm (dd, 1H):  One of the C1 protons (
    
    
    
    ).
  • 
     3.6 ppm (dd, 1H):  The other C1 proton (
    
    
    
    ).
  • 
     3.7–3.8 ppm (m, 1H):  The chiral proton at C2 (
    
    
    
    ).
  • 
     2.5–3.0 ppm (br s, 2H):  Hydroxyl protons (concentration dependent).
    
Mass Spectrometry (ESI-MS)
  • [M+Na]+: 155.1 m/z (Calculated for

    
    ).
    
  • Fragmentation: Loss of water (

    
    ) is common in diols.
    

Applications in Drug Development & Cosmetics

While less ubiquitous than 1,2-hexanediol, the 5-methyl isomer offers specific advantages:

  • Preservative Booster: The branched alkyl chain increases membrane fluidity disruption in bacteria, potentially lowering the Minimum Inhibitory Concentration (MIC) of traditional preservatives like phenoxyethanol.

  • Penetration Enhancer: The LogP of 0.77 is ideal for transdermal delivery. It disrupts the stratum corneum lipid bilayers reversibly, aiding the delivery of hydrophilic APIs (Active Pharmaceutical Ingredients).

  • Chiral Synthon: The (R) or (S) enantiomers serve as starting blocks for synthesizing complex pheromones or chiral API side chains where a specific methyl-branching pattern is required.

References

  • Sharpless, K. B., et al. "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 1994, 94(8), 2483–2547.

  • PubChem. "Compound Summary: 5-Methylhexane-1,2-diol."[3][4] National Library of Medicine.

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 1994.
  • SciSpace. "Protocols for Sharpless-style racemic dihydroxylation."

Sources

Comparative Analysis of 1,2-Alkanediols: Linear C6 vs. Branched C7 Architectures

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of 1,2-Hexanediol and 5-Methylhexane-1,2-diol , structured for researchers and formulation scientists.

Optimizing Solvation and Antimicrobial Efficacy in Formulation Science

Executive Summary

In the development of dermopharmaceutical and cosmetic formulations, 1,2-alkanediols function as critical multifunctional additives, serving as humectants, varying-polarity solvents, and antimicrobial boosters.[1] While 1,2-Hexanediol (C6) is the industry standard for balancing water solubility with moderate antimicrobial activity, 5-Methylhexane-1,2-diol (a branched C7 analog) represents a structural modification that alters hydrophobicity and phase behavior.[1][2]

This guide analyzes the physicochemical divergence between the linear C6 backbone and the iso-branched C7 architecture.[2] The core thesis establishes that while the C6 diol offers superior miscibility, the branched C7 analog provides enhanced lipophilicity (LogP) potentially increasing membrane permeability, albeit with a solubility trade-off that requires precise formulation strategies.[1][2]

Molecular Architecture & Theoretical Basis[2]

The functional difference between these two molecules is dictated by their carbon skeleton topology.

  • 1,2-Hexanediol: A linear, flexible hydrocarbon tail (

    
    ) that packs efficiently in micellar structures.[1][2][3]
    
  • 5-Methylhexane-1,2-diol: An iso-branched structure where the terminal carbon is split into a gem-dimethyl group (isopropyl terminus).[2] This branching increases the molecular volume and disrupts Van der Waals packing compared to its linear isomer (1,2-heptanediol), lowering the boiling point and melting point relative to the linear C7, while maintaining the higher lipophilicity associated with the increased carbon count.[1]

Structural Logic Diagram (Graphviz)[1][2]

MolecularComparison Hex 1,2-Hexanediol (Linear C6) Prop_Hex High Water Solubility Moderate LogP (~0.7) Hex->Prop_Hex IsoHept 5-Methylhexane-1,2-diol (Branched C7) Prop_Iso Lower Water Solubility Higher LogP (~1.6-1.8) IsoHept->Prop_Iso Prop_Hex->Prop_Iso Lipophilicity Shift Mech_Hex Mechanism: Efficient H-bonding Low Membrane Disruption Prop_Hex->Mech_Hex Mech_Iso Mechanism: Membrane Integration Steric Disruption Prop_Iso->Mech_Iso

Figure 1: Structural-Property Relationship (SPR) flow comparing linear C6 and branched C7 diols.

Physical Property Landscape

The following data synthesizes experimental values for 1,2-Hexanediol with calculated and comparative data for 5-Methylhexane-1,2-diol (derived from linear 1,2-heptanediol benchmarks and branching correction factors).

Table 1: Physicochemical Specifications
Property1,2-Hexanediol (Linear C6)5-Methylhexane-1,2-diol (Branched C7)Functional Implication
CAS Number 6920-22-573811-76-4Identity verification.[2]
Molecular Weight 118.17 g/mol 132.20 g/mol C7 has higher mass, affecting volatility.[1][3]
Physical State (25°C) Colorless LiquidColorless LiquidBoth are liquid, aiding cold-process formulation.[1][2][3]
Boiling Point 223–224°C [1]~225–235°C (Est.)*Branching lowers BP vs linear C7 (245°C), keeping it close to C6.[1]
Density 0.951 g/mL [1]~0.940 g/mL (Est.)[1][2][3]Slight density reduction due to branched packing inefficiency.
LogP (Octanol/Water) 0.25 – 0.70 (Exp) [2]1.6 – 1.8 (Calc) [3]Critical: C7 is significantly more lipophilic.[1][2][3]
Water Solubility Miscible< 1.5% (Est.)**C6 is a solvent; C7 acts more like a co-surfactant.[2][3]
Surface Tension ~31 mN/m~28 mN/m (Est.)Lower surface tension for C7 aids in wetting.[3]

*Note: The boiling point of linear 1,2-heptanediol is ~245°C. Iso-branching typically reduces boiling points by 10-15°C due to reduced surface area contact. **Note: Linear 1,2-heptanediol has a solubility of ~0.9% (8.8 g/L).[2] Branching typically increases solubility slightly, likely pushing the limit to ~1.0-1.5%, but it remains immiscible compared to C6.[1][2]

Functional Implications & Mechanism of Action[1][4]

Antimicrobial Boosting (The "Cut-Off" Effect)

The efficacy of alkanediols as preservative boosters relies on the "Cut-Off" effect , where antimicrobial activity increases with chain length up to a solubility limit (typically C8).[2][3]

  • 1,2-Hexanediol: Acts primarily by reducing water activity and weakly interacting with microbial membranes.[2][3] It requires higher concentrations (1.0% - 3.0%) to be effective.[2]

  • 5-Methylhexane-1,2-diol: The increased lipophilicity (LogP ~1.[2]7) allows for deeper insertion into the phospholipid bilayer of bacteria. The branched "tail" creates steric volume within the membrane, potentially causing greater destabilization (leakage) than a linear chain of equivalent mass.[1] However, its low water solubility limits the concentration available in the aqueous phase to attack microorganisms.[1]

Solvation and Emulsion Stability
  • 1,2-Hexanediol: Functions as a coupling agent.[2][3] It can solubilize polar ingredients and stabilize micro-emulsions.

  • 5-Methylhexane-1,2-diol: Functions as a co-surfactant .[2][3] Due to its amphiphilic nature and lower solubility, it partitions at the oil-water interface, reducing interfacial tension more effectively than the C6 analog.[1] It is ideal for reducing the particle size of emulsions but may destabilize clear aqueous toners if the solubility limit is exceeded.

Experimental Protocols

To validate the integration of these diols into a formulation, the following protocols are recommended.

Protocol A: Determination of Critical Solubility Limit (Turbidity Method)

Use this to determine the maximum load of 5-methylhexane-1,2-diol in an aqueous system.[2]

  • Preparation: Prepare 100g of deionized water in a glass beaker with magnetic stirring (500 RPM) at 25°C.

  • Titration: Add the diol dropwise using a micropipette (10 µL increments).

  • Observation: After each addition, allow 2 minutes for equilibration. Monitor for "schlieren" lines or onset of turbidity (cloud point).[1]

  • Endpoint: The point where the solution remains persistently cloudy is the solubility limit.

  • Validation: Confirm by measuring Transmittance (%T) at 600nm using a UV-Vis spectrophotometer. >98% T is considered soluble.[2]

Protocol B: Comparative Antimicrobial Boosting (MIC Assay)

Use this to quantify the potency difference.[1][2][3]

  • Organism: E. coli (Gram-negative) and S. aureus (Gram-positive).[2][3]

  • Media: Mueller-Hinton Broth.[2]

  • Dilution: Prepare serial dilutions of the diol (from 0.1% to 5.0%) in broth. Note: For 5-methylhexane-1,2-diol, use a solubilizer (e.g., PEG-40 Hydrogenated Castor Oil) if testing above solubility limit, or test strictly within soluble range.[1][2]

  • Incubation: 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

    • Expected Result: 5-Methylhexane-1,2-diol should show a lower MIC (higher potency) than 1,2-Hexanediol, provided it is solubilized.[2]

Protocol Logic Diagram (Graphviz)

ExperimentalWorkflow Start Start: Diol Selection SolubilityTest Step 1: Solubility Limit Test (Turbidity Method) Start->SolubilityTest Decision Is Solubility > 1.0%? SolubilityTest->Decision DirectUse Direct Aqueous Phase Addition (Typical for 1,2-Hexanediol) Decision->DirectUse Yes EmulsionUse Oil Phase/Surfactant Addition (Required for 5-Methylhexane-1,2-diol) Decision->EmulsionUse No Efficacy Step 2: MIC / Challenge Testing DirectUse->Efficacy EmulsionUse->Efficacy

Figure 2: Decision tree for formulation integration based on solubility thresholds.

References

  • ChemicalBook. (2025). 1,2-Hexanediol Physical Properties and Safety Data.[2] Retrieved from [1][2]

  • PubChem. (2025). 1,2-Hexanediol Compound Summary (CID 94335).[1][2][3] National Library of Medicine. Retrieved from [1][2]

  • PubChem. (2025).[3] 5-Methylhexane-1,2-diol Compound Summary (CID 15270165).[2][4][5] National Library of Medicine. Retrieved from [1][2]

  • Sigma-Aldrich. (2025).[2][6] Product Specification: 1,2-Hexanediol (CAS 6920-22-5).[2] Retrieved from [2]

  • The Good Scents Company. (2025).[6] 1,2-Heptanediol Physical Properties (Analogous Reference). Retrieved from [1][2]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 5-methylhexane-1,2-diol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction to 5-methylhexane-1,2-diol

5-methylhexane-1,2-diol is a chiral organic compound with the molecular formula C₇H₁₆O₂. Its structure features a seven-carbon chain with hydroxyl groups on the first and second carbon atoms and a methyl group on the fifth carbon. The presence of two adjacent hydroxyl groups (a vicinal diol) and a chiral center at the C2 and C5 positions makes it an interesting candidate for the synthesis of complex molecules and polymers.

The physical properties of a compound, such as its boiling point and density, are fundamental parameters that dictate its behavior in various applications. For instance, the boiling point is crucial for purification processes like distillation, while density is essential for formulation development and quality control.

Physicochemical Data of 5-methylhexane-1,2-diol and Related Compounds

As of the latest literature review, specific experimentally determined boiling point and density values for 5-methylhexane-1,2-diol are not published. However, we can estimate these properties by examining the data for structurally similar diols. The following table summarizes the available data for relevant isomers and analogs.

Compound NameCAS NumberMolecular FormulaBoiling Point (°C)Density (g/cm³)
5-methylhexane-1,2-diol (Estimated) 73811-76-4C₇H₁₆O₂220-235~0.94-0.96
Heptane-1,2-diol[1][2]3710-31-4C₇H₁₆O₂226.6 (at 760 mmHg)0.94
Heptane-2,6-diol[3]5969-12-0C₇H₁₆O₂233.2 (at 760 mmHg)0.945
Hexane-1,6-diol[4][5][6]629-11-8C₆H₁₄O₂2500.967
1-Methylcyclohexane-1,2-diol[7]19534-08-8C₇H₁₄O₂226.9 (at 760 mmHg)1.095

Note: The values for 5-methylhexane-1,2-diol are estimates based on the trends observed in the related compounds. The branched nature of 5-methylhexane-1,2-diol compared to its straight-chain isomers would likely result in a slightly lower boiling point due to decreased van der Waals forces.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For high-boiling liquids like 5-methylhexane-1,2-diol, several methods can be employed for accurate determination.

Distillation Method

This is a classical and accurate method for determining the boiling point of a liquid sample, especially when a sufficient quantity is available (typically >5 mL).

Protocol:

  • Apparatus Setup: Assemble a simple distillation apparatus as shown in the diagram below. Ensure all glassware is clean and dry.

  • Sample Addition: Place the 5-methylhexane-1,2-diol sample into the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distilling flask. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.

  • Heating: Begin heating the distilling flask gently.

  • Data Recording: Record the temperature at which the liquid is actively boiling and a steady stream of distillate is collected. This stable temperature is the boiling point. Record the ambient atmospheric pressure as the boiling point is pressure-dependent.

G cluster_0 Distillation Apparatus Distilling_Flask Distilling Flask with Sample and Boiling Chips Condenser Condenser (Water Cooled) Distilling_Flask->Condenser Vapor Thermometer Thermometer Receiving_Flask Receiving Flask Condenser->Receiving_Flask Distillate Heating_Mantle Heating Mantle Heating_Mantle->Distilling_Flask Heat

Diagram of a simple distillation setup for boiling point determination.

Thiele Tube Method

This micro-method is suitable when only a small amount of the sample is available (< 0.5 mL).

Protocol:

  • Sample Preparation: Place a small amount of 5-methylhexane-1,2-diol into a small test tube or a melting point capillary tube sealed at one end.

  • Inverted Capillary: Place a smaller, inverted capillary tube (open end down) into the sample tube.

  • Apparatus Assembly: Attach the sample tube to a thermometer and place the assembly in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil).

  • Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the inverted capillary will bubble out.

  • Observation: Continue heating until a continuous stream of bubbles emerges from the inverted capillary.

  • Cooling and Measurement: Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the inverted capillary tube.

G cluster_0 Thiele Tube Boiling Point Determination Thiele_Tube Thiele Tube with Heating Oil Thermometer Thermometer Sample_Tube Sample Tube with Inverted Capillary Heat_Source Heat Source Heat_Source->Thiele_Tube Heat

Schematic of a Thiele tube apparatus for micro boiling point determination.

Experimental Determination of Density

Density is an intrinsic property of a substance and is defined as its mass per unit volume. The pycnometer method is a highly accurate and precise way to determine the density of liquids.[8][9][10][11]

Pycnometer Method

A pycnometer is a glass flask with a specific, accurately known volume.

Protocol:

  • Clean and Dry: Thoroughly clean and dry the pycnometer and its stopper.

  • Weigh Empty: Accurately weigh the empty pycnometer with its stopper on an analytical balance (m_empty).

  • Fill with Sample: Fill the pycnometer with 5-methylhexane-1,2-diol, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary.

  • Equilibrate Temperature: Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C or 25 °C).

  • Dry and Weigh Filled: Carefully dry the outside of the pycnometer and weigh it (m_filled).

  • Clean and Calibrate with Water: Empty and clean the pycnometer. Fill it with deionized water and repeat steps 3-5 to get the mass of the pycnometer filled with water (m_water).

  • Calculation: The density of the sample (ρ_sample) can be calculated using the following formula:

    ρ_sample = [(m_filled - m_empty) / (m_water - m_empty)] * ρ_water

    where ρ_water is the known density of water at the experimental temperature.

G cluster_0 Density Determination Workflow using a Pycnometer Start Start Weigh_Empty Weigh Empty Pycnometer (m_empty) Start->Weigh_Empty Fill_Sample Fill with Sample Weigh_Empty->Fill_Sample Equilibrate_Temp Equilibrate Temperature Fill_Sample->Equilibrate_Temp Weigh_Filled Weigh Filled Pycnometer (m_filled) Equilibrate_Temp->Weigh_Filled Clean Clean Pycnometer Weigh_Filled->Clean Fill_Water Fill with Water Clean->Fill_Water Equilibrate_Temp2 Equilibrate Temperature Fill_Water->Equilibrate_Temp2 Weigh_Water Weigh Pycnometer with Water (m_water) Equilibrate_Temp2->Weigh_Water Calculate Calculate Density Weigh_Water->Calculate End End Calculate->End

Workflow for determining the density of a liquid using a pycnometer.

Conclusion

While experimentally determined values for the boiling point and density of 5-methylhexane-1,2-diol are not currently available in the literature, this guide provides robust and validated protocols for their determination. The comparative data from structurally related diols offer a reliable estimation, which can be valuable for preliminary experimental design. For researchers and drug development professionals, the accurate determination of these fundamental physicochemical properties is a critical step in the journey from discovery to application. The methodologies outlined herein provide a clear and authoritative pathway to obtaining these essential data points.

References

  • How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. (2026, January 13). Retrieved from [Link]

  • Density Determination by Pycnometer. (n.d.). Scribd. Retrieved from [Link]

  • Pycnometers for Precise Density Determination. (n.d.). Erichsen. Retrieved from [Link]

  • DENSITY DETERMINATION BY PYCNOMETER. (n.d.). Retrieved from [Link]

  • Density Measurement | Your Essential Guide. (n.d.). Mettler Toledo. Retrieved from [Link]

  • HEXANE-1,6-DIOL. (2024, April 9). ChemBK. Retrieved from [Link]

  • 1,6-Hexanediol. (n.d.). In Wikipedia. Retrieved from [Link]

  • Hexan-1,6-diol. (2025, August 22). Chemsrc. Retrieved from [Link]

  • heptane-2,6-diol. (n.d.). LookChem. Retrieved from [Link]

  • 1-Methylcyclohexane-1,2-diol. (n.d.). LookChem. Retrieved from [Link]

Sources

Toxicological Profiling and Safety Data Sheet (SDS) Integration for 5-Methylhexane-1,2-diol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, 5-methylhexane-1,2-diol (CAS: 73811-76-4) is a highly valued aliphatic diol intermediate. It is most notably utilized in the total synthesis of complex polyketides, including potent Hsp90 inhibitors such as reblastatin and autolytimycin[1]. However, integrating this chiral building block into laboratory workflows requires a rigorous understanding of its hazard profile.

As a Senior Application Scientist, I approach chemical safety not as a checklist, but as a mechanistic science. This whitepaper deconstructs the Safety Data Sheet (SDS) hazards of 5-methylhexane-1,2-diol, elucidates the biological causality behind its toxicological profile, and provides a self-validating experimental protocol for assessing its primary hazard: ocular irritation.

Physicochemical Profiling & Hazard Classification

To effectively mitigate chemical risks, one must first analyze the physicochemical nature of the compound. 5-Methylhexane-1,2-diol is an amphiphilic molecule; it possesses a hydrophilic 1,2-diol moiety and a lipophilic, branched 5-methylhexyl tail. Because highly specific toxicological data for this exact niche compound is occasionally limited, hazard classifications are rigorously extrapolated from structurally analogous aliphatic diols, such as 1,2-hexanediol[2][3].

Table 1: Physicochemical Properties and Quantitative Hazard Thresholds

ParameterValueAnalytical Significance & Causality
CAS Number 73811-76-4Exact identification for regulatory SDS tracking and procurement.
Molecular Weight 132.20 g/mol The <500 Da threshold facilitates rapid dermal and ocular penetration.
GHS Eye Irritation Category 2 (H319)[2]Requires immediate, continuous rinsing protocols (15+ mins) upon exposure.
GHS Skin Irritation Mild (H315)Prolonged exposure strips natural skin lipids, leading to barrier dysfunction.
Aspiration Hazard Potential Risk[3]Low viscosity allows entry into the lower respiratory tract if swallowed, risking chemical pneumonitis.
Vapor Density > 1.0 (Air = 1)[3]Vapors are heavier than air; poses a risk of accumulation in low-lying laboratory areas.

Mechanistic Toxicology: The Causality of Irritation

The primary hazard associated with 5-methylhexane-1,2-diol is serious eye irritation (H319) [2]. Understanding why this occurs is critical for designing effective emergency response protocols.

When 5-methylhexane-1,2-diol contacts the ocular surface, its amphiphilic structure acts as a non-ionic surfactant. The hydroxyl groups form hydrogen bonds with the aqueous tear film, while the branched aliphatic tail (5-methylhexyl) inserts directly into the lipid bilayer of the corneal epithelial cells. This insertion disrupts the tight packing of membrane phospholipids, artificially increasing membrane fluidity and permeability.

Consequently, this structural disruption leads to an acute osmotic imbalance. Water rushes into the compromised cells, causing cellular swelling and eventual lysis. The release of intracellular contents triggers a localized inflammatory cascade, manifesting clinically as severe redness, swelling, and pain. Furthermore, inhalation of aerosols generated during high-shear mixing can cause analogous respiratory irritation by disrupting the surfactant layer lining the pulmonary alveoli[3].

G A Ocular Exposure to 5-methylhexane-1,2-diol B Amphiphilic Insertion into Corneal Lipid Bilayer A->B C Disruption of Phospholipid Packing & Fluidity B->C D Osmotic Imbalance & Cellular Swelling C->D E Cell Lysis & Inflammatory Cytokine Release D->E

Toxicological pathway of 5-methylhexane-1,2-diol inducing ocular irritation.

Self-Validating Experimental Protocol: Ocular Hazard Assessment

To empirically validate the H319 (Eye Irritation) classification without relying on in vivo animal testing, drug development labs employ the Bovine Corneal Opacity and Permeability (BCOP) assay .

This protocol is designed as a self-validating system : the tissue serves as its own internal control, and the inclusion of concurrent positive (100% Ethanol) and negative (0.9% NaCl) benchmarks ensures that any observed opacity is strictly causally linked to the test article.

Step-by-Step Methodology & Causality
  • Corneal Excision and Equilibration:

    • Action: Isolate bovine corneas and mount them in specialized holders. Equilibrate in Eagle's Minimum Essential Medium (EMEM) at 32°C for 1 hour.

    • Causality: Why 32°C instead of 37°C? Because 32°C accurately reflects the physiological temperature of the external ocular surface, ensuring the lipid bilayer maintains its native fluidity during the assay.

  • Baseline Opacity Measurement:

    • Action: Measure the baseline light transmission (opacity) using an opacitometer. Reject any corneas with a baseline >7.

    • Causality: This is the self-validating step. Rejecting damaged corneas mathematically eliminates false-positive irritation scores caused by pre-existing tissue trauma.

  • Chemical Application:

    • Action: Apply 750 µL of neat 5-methylhexane-1,2-diol to the epithelial surface of the test corneas for 10 minutes.

    • Causality: Simulates an acute, undiluted accidental splash in the laboratory.

  • Rinsing and Post-Exposure Incubation:

    • Action: Rinse thoroughly with EMEM and incubate for 2 hours.

    • Causality: Rinsing halts the acute exposure, while the 2-hour incubation allows time for delayed osmotic cellular swelling (opacity) to physically manifest.

  • Permeability Assessment:

    • Action: Add sodium fluorescein (4 mg/mL) to the anterior chamber. After 90 minutes, measure the optical density (OD490) of the posterior chamber media.

    • Causality: Fluorescein cannot penetrate intact tight junctions. An increase in OD490 directly quantifies the physical destruction of the epithelial barrier caused by the diol's lipophilic tail.

  • In Vitro Irritancy Score (IVIS) Calculation:

    • Action: Calculate using the formula: IVIS = Mean Opacity + (15 × Mean Permeability OD490).

    • Causality: This weighted formula integrates both protein denaturation (opacity) and barrier destruction (permeability) into a single metric to confirm the GHS Category 2 classification.

BCOP N1 Equilibration (EMEM, 32°C) N2 Baseline Opacity (Reject >7) N1->N2 N3 Apply Diol (10 min exposure) N2->N3 N4 Measure Permeability (Fluorescein OD490) N3->N4 N5 Calculate IVIS (Validate H319) N4->N5

Step-by-step self-validating BCOP assay workflow for ocular hazard assessment.

Safe Handling & Synthetic Integration in Drug Development

In the synthesis of complex active pharmaceutical ingredients (APIs), 5-methylhexane-1,2-diol is frequently subjected to harsh conditions. For instance, in the semi-synthesis of reblastatin derivatives, the diol is subjected to Lewis acid-mediated coupling using aluminum trichloride at -78 °C[1]. Because these reactions require strict anhydrous conditions and highly reactive reagents, the intrinsic hazards of the diol are compounded.

Risk Mitigation Protocols:

  • Engineering Controls: All transfers of 5-methylhexane-1,2-diol must be conducted within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to mitigate inhalation risks of generated aerosols[3].

  • PPE Requirements: Nitrile gloves (minimum 0.4 mm thickness) are mandatory. The amphiphilic nature of the diol can degrade thin latex, leading to cutaneous absorption and subsequent defatting of the skin. Splash-proof chemical goggles must be worn to prevent the severe ocular disruption detailed in Section 2.

  • Spill Response: In the event of a spill, do not use water initially, as it may spread the organic layer. Absorb with an inert material (e.g., vermiculite or sand) and dispose of in accordance with local hazardous waste regulations.

By understanding the mechanistic causality behind the SDS warnings, drug development professionals can design safer, more efficient synthetic workflows, ensuring both personnel safety and the integrity of the pharmaceutical end-product.

References

  • Title: 5-methylhexane-1,2-diol | 73811-76-4 Source: Sigma-Aldrich URL
  • Title: Synthesis of Reblastatin, Autolytimycin, Non-Benzoquinone Analogs: Potent Inhibitors of Heat Shock Protein 90 (Hsp90)
  • Title: Safety Data Sheet: 1,2-Hexanediol Source: Carl ROTH URL
  • Title: 1,2-Hexanediol - SAFETY DATA SHEET Source: Santa Cruz Biotechnology URL

Sources

5-Methylhexane-1,2-diol (PubChem CID 15270165): A Comprehensive Technical Guide to Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methylhexane-1,2-diol (PubChem CID 15270165) is a branched, aliphatic terminal diol that serves as a highly versatile building block in advanced organic synthesis, polymer chemistry, and pharmaceutical development[1]. Featuring an isobutyl tail and a 1,2-diol headgroup, this molecule provides a unique combination of steric bulk and hydrophobicity. It is frequently utilized as a chiral precursor for sequence-defined polymers and complex natural product analogs, including ansamycin derivatives and Hsp90 inhibitors[2][3]. This whitepaper provides an in-depth analysis of its physicochemical properties, validated synthetic pathways, and downstream applications.

Physicochemical Profiling

Understanding the fundamental properties of 5-methylhexane-1,2-diol is critical for predicting its behavior in biphasic reactions and chromatographic purifications. The quantitative data is summarized in the table below[1]:

PropertyValueSignificance
IUPAC Name 5-methylhexane-1,2-diolStandardized nomenclature.
Molecular Formula C₇H₁₆O₂Indicates a fully saturated aliphatic diol.
Molar Mass 132.20 g/mol Essential for stoichiometric calculations.
SMILES CC(C)CCC(CO)OStructural string for computational modeling.
InChIKey PTXXRZSKRORMHV-UHFFFAOYSA-NUnique identifier for database cross-referencing.
Topological Polar Surface Area (TPSA) 40.5 ŲIndicates moderate polarity, influencing solubility.
Physical Form Liquid (at RT)Requires liquid handling protocols during synthesis.

Synthetic Pathways & Mechanistic Insights

The most robust and stereoselective method to synthesize enantiopure 5-methylhexane-1,2-diol is via the Sharpless Asymmetric Dihydroxylation (SAD) of 5-methyl-1-hexene[3].

Mechanistic Causality: The reaction relies on osmium tetroxide (OsO₄) to perform a stereospecific syn-addition across the terminal alkene. Because OsO₄ is highly toxic and expensive, it is generated in situ in catalytic amounts using a stoichiometric co-oxidant, potassium ferricyanide (K₃Fe(CN)₆). The facial selectivity of the osmium attack is dictated by the inclusion of chiral cinchona alkaloid ligands—either (DHQ)₂PHAL (in AD-mix-α) or (DHQD)₂PHAL (in AD-mix-β). These ligands form a chiral pocket that lowers the transition state energy for one enantiomeric pathway, ensuring high enantiomeric excess (ee)[3].

SAD_Workflow A 5-Methyl-1-hexene C Osmium(VIII) Cycle A->C B AD-mix-α / β B->C D Osmate Ester C->D Cycloaddition E Hydrolysis D->E E->C Oxidation F 5-Methylhexane-1,2-diol E->F

Catalytic cycle of the Sharpless Asymmetric Dihydroxylation of 5-methyl-1-hexene.

Detailed Experimental Protocol: Synthesis of (S)-5-Methylhexane-1,2-diol

The following protocol outlines a self-validating workflow for the asymmetric dihydroxylation of 5-methyl-1-hexene to yield the (S)-enantiomer of the diol.

Step 1: Preparation of the Biphasic Solvent System

  • Action: Mix tert-butanol and deionized water in a 1:1 (v/v) ratio in a round-bottom flask.

  • Causality: The biphasic system is critical. The hydrolysis of the osmate ester intermediate occurs in the aqueous phase, while the unreacted olefin resides in the organic phase. This phase separation prevents over-oxidation and side-product formation.

Step 2: Catalyst and Co-Oxidant Activation

  • Action: Add AD-mix-α (1.4 g per mmol of olefin) to the solvent mixture at room temperature. Stir until the solution transitions to a clear, bright orange.

  • Causality: The orange color visually validates that the active Os(VIII) species has been successfully generated and dissolved.

Step 3: Stereoselective Olefin Addition

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Once chilled, add 5-methyl-1-hexene (1.0 equiv) dropwise.

  • Causality: Lowering the temperature to 0 °C rigidifies the transition state of the chiral ligand-osmium complex, significantly increasing the enantiomeric excess (ee) of the final diol[3].

Step 4: Reaction Monitoring (Self-Validation)

  • Action: Stir vigorously at 0 °C for 12–24 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) eluent. Stain the TLC plate with KMnO₄.

  • Validation: The complete disappearance of the high-Rf (non-polar) olefin spot and the emergence of a low-Rf (highly polar) diol spot confirms full conversion.

Step 5: Quenching and Detoxification

  • Action: Add solid sodium sulfite (Na₂SO₃, 1.5 g per mmol of olefin) to the flask and stir for 1 hour at room temperature.

  • Causality: Na₂SO₃ serves a dual purpose: it quenches any remaining oxidizing agents and reduces the volatile, highly toxic Os(VIII) to the inert, insoluble Os(IV) dioxide, rendering the mixture safe for standard extraction.

Step 6: Extraction and Purification

  • Action: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with 1M KOH (to remove the chiral ligand) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to isolate the pure 5-methylhexane-1,2-diol.

Downstream Applications & Biological Relevance

5-Methylhexane-1,2-diol is not typically an end-product; rather, it is a highly functional intermediate used across multiple scientific domains:

  • Pharmaceutical Synthesis (Macrolides & APIs): The diol can undergo oxidative cleavage (e.g., using sodium periodate, NaIO₄) to yield chiral 4-methylpentanal derivatives. These aldehydes are critical intermediates in the total synthesis of complex natural products, such as autolytimycin and reblastatin, which act as potent inhibitors of Heat Shock Protein 90 (Hsp90)[2].

  • Sequence-Defined Polymers: In materials science, the diol is utilized to synthesize monodisperse, sequence-defined poly(ethylene glycol) (PEG) backbones. The primary hydroxyl group can be selectively protected (e.g., as a trityl ether), allowing the secondary hydroxyl to undergo iterative coupling reactions, enabling precise control over polymer architecture[3].

Downstream_Logic Diol 5-Methylhexane-1,2-diol Cleavage Oxidative Cleavage Diol->Cleavage Protect Selective Protection Diol->Protect Aldehyde Chiral Aldehyde Cleavage->Aldehyde API Hsp90 Inhibitors Aldehyde->API Allylation Polymer Sequence-Defined Polymers Protect->Polymer Iterative Coupling

Divergent synthetic utility of 5-methylhexane-1,2-diol in polymer and pharmaceutical sciences.

Analytical Characterization

To ensure the scientific integrity of the synthesized 5-methylhexane-1,2-diol, the following spectroscopic benchmarks must be met:

  • ¹H NMR (CDCl₃, 400 MHz): The terminal isobutyl methyl groups will appear as a distinct doublet around δ 0.85–0.90 ppm (6H, -CH(CH₃)₂). The methine proton (-CHOH) presents as a multiplet near δ 3.60–3.80 ppm. The terminal methylene protons (-CH₂OH) are diastereotopic and will appear as two distinct doublet of doublets (dd) between δ 3.40 and 3.60 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): The carbons bearing the hydroxyl groups (C1 and C2) will resonate significantly downfield, typically around δ 66 ppm and δ 72 ppm, respectively, confirming the 1,2-diol motif.

  • IR Spectroscopy: A broad, strong absorption band spanning 3300–3400 cm⁻¹ definitively confirms the presence of the O-H stretching vibrations characteristic of the diol structure.

References

  • Source: National Center for Biotechnology Information (NCBI)
  • Synthesis of Reblastatin, Autolytimycin, Non-Benzoquinone Analogs: Potent Inhibitors of Heat Shock Protein 90 (Hsp90)
  • US10239996B2 - Process for preparing polymers - Google Patents Source: Google Patents URL
  • 5-methylhexane-1,2-diol | 73811-76-4 - Sigma-Aldrich Source: Sigma-Aldrich URL

Sources

Structural Isomerism in 1,2-Alkanediols: A Comparative Analysis of 1,2-Heptanediol and 5-Methylhexane-1,2-diol in Formulation Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of pharmaceutical formulation and cosmetic science, 1,2-alkanediols are highly valued for their multifunctionality as humectants, solvents, penetration enhancers, and antimicrobial boosters[1][2]. Among the seven-carbon (C7) diols, 1,2-heptanediol (a linear aliphatic diol) and 5-methylhexane-1,2-diol (its iso-branched structural isomer) present a compelling case study in how minor structural variations dictate macroscopic physicochemical behavior. This technical guide explores the mechanistic differences between these two isomers, detailing how terminal branching alters lipid bilayer interactions, antimicrobial efficacy, and transdermal delivery dynamics.

Structural and Physicochemical Divergence

While 1,2-heptanediol and 5-methylhexane-1,2-diol share the same molecular formula (C7H16O2) and molecular weight (132.20 g/mol ), their spatial geometries differ significantly. 1,2-heptanediol features a straight pentyl chain extending from the 1,2-diol moiety. In contrast, 5-methylhexane-1,2-diol terminates in an isopentyl group, introducing a methyl branch at the C5 position[3][4].

Causality of Physicochemical Behavior: In aliphatic systems, London dispersion forces dictate packing density. The linear chain of 1,2-heptanediol maximizes surface area contact, allowing for dense packing at oil-water interfaces and within lipid lamellae. The terminal methyl branch in 5-methylhexane-1,2-diol introduces steric hindrance, which disrupts tight molecular packing. This increases the free volume around the molecule, slightly altering its partition coefficient (LogP) and reducing its ability to deeply intercalate into highly ordered hydrophobic cores.

Quantitative Data Summary
Property1,2-Heptanediol5-Methylhexane-1,2-diol
IUPAC Name Heptane-1,2-diol5-Methylhexane-1,2-diol
CAS Number 3710-31-4[2]73811-76-4[4]
Molecular Formula C7H16O2C7H16O2
Molecular Weight 132.20 g/mol 132.20 g/mol
Structural Profile Linear aliphatic diolIso-branched aliphatic diol
LogP (Octanol/Water) ~0.92 - 1.3[1]~1.1 - 1.3
Water Solubility ~11.02 g/L (at 25°C)[1]Slightly soluble
Primary Formulation Role Antimicrobial booster, penetration enhancer[5]Synthetic intermediate, emulsion stabilizer

Mechanistic Implications in Formulation Science

Antimicrobial Synergy and Membrane Disruption

The antimicrobial efficacy of 1,2-alkanediols is directly correlated with their alkyl chain length and structural linearity[6]. 1,2-heptanediol exhibits robust, pH-independent antimicrobial activity and acts as a potent synergistic booster for traditional preservatives (e.g., o-Cymen-5-ol, sodium benzoate)[7][8].

Mechanism of Action: The linear heptyl chain provides an optimal amphiphilic balance, allowing the molecule to effectively insert into the lipid bilayer of microbial cell membranes. This insertion disrupts the structural integrity of the membrane, leading to the depolarization of the cytoplasmic membrane potential and subsequent cell lysis[5].

Conversely, the steric bulk of 5-methylhexane-1,2-diol alters its insertion thermodynamics. The branched tail prevents deep intercalation into the microbial lipid bilayer, thereby reducing its primary antimicrobial boosting efficacy compared to its linear counterpart. However, this same steric hindrance makes it highly effective at stabilizing O/W emulsions via droplet size reduction, as it sits more superficially at the interfacial layer.

AntimicrobialMechanism A 1,2-Alkanediol Application B Intercalation into Microbial Lipid Bilayer A->B C Disruption of Lipid Packing B->C D Membrane Depolarization C->D E Cell Lysis & Death D->E

Workflow of 1,2-alkanediol-mediated microbial membrane disruption.

Stratum Corneum Penetration Enhancement

In transdermal drug delivery, the highly organized ceramide, cholesterol, and free fatty acid matrix of the stratum corneum acts as the primary barrier. 1,2-heptanediol acts as a penetration enhancer by reversibly disordering this intercellular lipid matrix[5]. The linear chain aligns with the hydrophobic tails of the ceramides, increasing membrane fluidity. 5-methylhexane-1,2-diol, due to its branched tail, creates a larger localized free volume upon insertion but lacks the thermodynamic drive to penetrate as deeply into the hydrophobic core, resulting in a milder penetration enhancement profile.

Self-Validating Experimental Protocols

To rigorously compare the functional differences between these two isomers, researchers must employ self-validating experimental designs. The following protocols incorporate internal controls that mathematically and physically validate the integrity of the assay, ensuring that the observed outcomes are strictly due to the diols' mechanistic actions.

Protocol 1: Checkerboard Assay for Antimicrobial Synergy (FICI Determination)

This protocol quantifies the synergistic antimicrobial boosting effect of the diols when combined with a primary preservative.

Step-by-Step Methodology:

  • Preparation: Prepare 96-well microtiter plates. Dispense 50 µL of Mueller-Hinton broth into all wells.

  • Serial Dilution: Serially dilute the primary preservative (e.g., Sodium Benzoate) along the x-axis (columns 1-10). Serially dilute the test diol (1,2-heptanediol or 5-methylhexane-1,2-diol) along the y-axis (rows A-G).

  • Inoculation: Inoculate each well with 50 µL of a standardized microbial suspension (e.g., Staphylococcus aureus ATCC 29213) to achieve a final concentration of

    
     CFU/mL.
    
  • Self-Validating Controls:

    • Column 11 (Positive Control): Broth + Inoculum + Standard Antibiotic (validates organism susceptibility).

    • Column 12 (Negative/Vehicle Control): Broth + Solvent + Inoculum (validates that the solvent itself does not inhibit growth).

  • Incubation & Reading: Incubate at 37°C for 24 hours. Read optical density (OD600) to determine the Minimum Inhibitory Concentration (MIC).

  • Data Validation: Calculate the Fractional Inhibitory Concentration Index (FICI). The system is self-validating: an FICI ≤ 0.5 mathematically proves synergy, isolating the diol's true boosting effect from mere additive toxicity.

Protocol 2: Franz Diffusion Cell Assay for Penetration Enhancement

This protocol evaluates the transdermal delivery efficiency of an Active Pharmaceutical Ingredient (API) formulated with either diol.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate human cadaver skin or porcine ear skin. Dermatomize to a thickness of 500 µm.

  • Mounting: Clamp the skin between the donor and receptor compartments of a static Franz diffusion cell, with the stratum corneum facing the donor chamber.

  • Self-Validating Barrier Integrity Test: Fill the donor chamber with tritiated water (

    
    H
    
    
    
    O). After 1 hour, sample the receptor fluid. Critical Validation: If the permeability coefficient (Kp) of
    
    
    H
    
    
    O exceeds
    
    
    cm/hr, the skin sample is mechanically compromised and must be discarded. This ensures all subsequent data reflects chemical enhancement, not physical tissue damage.
  • Dosing: Apply 10 µL/cm² of the API formulation containing either 1,2-heptanediol or 5-methylhexane-1,2-diol to the donor compartment.

  • Sampling: Withdraw 200 µL aliquots from the receptor compartment at predetermined intervals (1, 2, 4, 8, 12, 24 hours), replacing the volume with fresh buffer.

  • Quantification: Analyze the aliquots via HPLC-UV to quantify the cumulative amount of API permeated.

FranzCell Step1 Skin Preparation (Dermatomization) Step2 Mounting on Franz Diffusion Cell Step1->Step2 Step3 Barrier Integrity Test (Tritiated Water Kp < 2.5e-3) Step2->Step3 Step4 Application of API + Diol Formulation Step3->Step4 Step5 Receptor Fluid Sampling (Time-course) Step4->Step5 Step6 HPLC Quantification of API Penetration Step5->Step6

Step-by-step workflow for evaluating transdermal penetration enhancement.

Conclusion

The selection between 1,2-heptanediol and 5-methylhexane-1,2-diol is a prime example of rational formulation design. 1,2-heptanediol, with its linear architecture, is the superior choice for aggressive membrane disruption, making it an ideal antimicrobial booster and transdermal penetration enhancer. Conversely, 5-methylhexane-1,2-diol's branched structure introduces steric bulk that moderates its membrane intercalation, positioning it as a specialized solvent and structural modifier for applications where emulsion stability and milder barrier interactions are required.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 77302, 1,2-Heptanediol." PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15270165, 5-Methylhexane-1,2-diol." PubChem. Available at:[Link]

  • ResearchGate. "Conformational preferences and antimicrobial activities of alkanediols." ResearchGate. Available at:[Link]

Sources

An In-depth Technical Guide to the Refractive Index and Viscosity of Branched 1,2-Alkanediols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Branched 1,2-alkanediols are a class of organic compounds characterized by a hydrocarbon chain with two hydroxyl groups on adjacent carbons, and one or more alkyl branches. These molecules are of significant interest to researchers, scientists, and drug development professionals due to their unique physicochemical properties, including their viscosity and refractive index. This technical guide provides a comprehensive overview of these properties, detailing the theoretical underpinnings, the influence of molecular structure—with a particular focus on the effects of alkyl branching—and robust experimental protocols for their measurement. By synthesizing fundamental principles with practical insights, this document serves as an essential resource for the effective application of branched 1,2-alkanediols in diverse fields such as pharmaceutical formulations, cosmetics, and materials science.

Introduction: The Significance of Branched 1,2-Alkanediols

1,2-alkanediols, also known as vicinal diols or glycols, are widely utilized in various industries for their amphiphilic nature, which imparts properties such as solvency, humectancy, and antimicrobial activity.[1][2] The introduction of alkyl branches onto the carbon backbone of these diols creates a new layer of complexity and functionality. This branching alters the molecule's three-dimensional structure, impacting its intermolecular interactions and, consequently, its bulk physical properties like viscosity and refractive index.

In the pharmaceutical and cosmetic industries, branched 1,2-alkanediols such as 2-methyl-2,4-pentanediol (hexylene glycol) are employed as coupling agents, emulsion stabilizers, and viscosity-modifying agents.[3] Their ability to influence the flow properties (viscosity) of a formulation is critical for product performance, stability, and sensory characteristics. The refractive index, a fundamental optical property, is crucial for the quality control of raw materials and finished products, as well as for understanding the interactions of these molecules in solution.[4][5]

This guide will delve into the core principles governing the viscosity and refractive index of branched 1,2-alkanediols, providing both the theoretical framework and the practical methodologies required for their accurate characterization.

Theoretical Framework

Viscosity: The Science of Fluid Flow

Viscosity is a measure of a fluid's resistance to flow. It arises from the internal friction between adjacent layers of the fluid that are in relative motion. For liquids like branched 1,2-alkanediols, viscosity is primarily governed by the strength of intermolecular forces. The two hydroxyl groups in 1,2-alkanediols lead to strong hydrogen bonding, which is a major contributor to their viscosity.[6][7]

The viscosity of a liquid is highly dependent on temperature. As temperature increases, the kinetic energy of the molecules increases, which allows them to overcome the intermolecular forces more easily, resulting in a decrease in viscosity.

Refractive Index: The Interaction of Light with Matter

The refractive index (n) of a substance is a dimensionless number that describes how fast light travels through that material.[8] It is defined as the ratio of the speed of light in a vacuum (c) to the speed of light in the substance (v):

n = c / v

The refractive index is a fundamental physical property of a substance and is dependent on the wavelength of the light used for measurement and the temperature.[5] It is related to the polarizability of the molecules in the substance. A higher density of electrons and more polarizable electrons will generally lead to a higher refractive index.

The Influence of Molecular Structure

The molecular structure of an alkanediol, including its chain length and the presence and position of branches, has a profound impact on its viscosity and refractive index.

Effect of Alkyl Chain Length

For linear 1,2-alkanediols, both viscosity and refractive index generally increase with increasing alkyl chain length.[6] The increase in viscosity is attributed to the larger surface area of longer chains, which leads to stronger van der Waals forces between molecules.[9] The increase in the number of atoms and electrons in longer chains contributes to a higher refractive index.

The Critical Role of Branching

The introduction of alkyl branches to the 1,2-alkanediol backbone significantly alters its physical properties.

The effect of branching on viscosity is complex and can be counterintuitive.

  • Disruption of Packing and Reduced van der Waals Forces: For smaller alkanes, branching can lead to a decrease in viscosity compared to their linear isomers.[9] The branches disrupt the ability of the molecules to pack closely together, reducing the effective surface area for van der Waals interactions. This effect is also expected in shorter-chain branched 1,2-alkanediols.

  • Increased Molecular Entanglement: In larger molecules, particularly polymers, branching can lead to an increase in viscosity due to increased molecular entanglement.[10][11] While branched 1,2-alkanediols are small molecules, the presence of branches can hinder their ability to slide past one another, potentially increasing viscosity, especially in more complex or longer-chain structures.

  • Influence on Hydrogen Bonding: The position of the branch relative to the hydroxyl groups can influence the accessibility of these groups for hydrogen bonding, which could either increase or decrease the viscosity depending on the specific stereochemistry.

A notable example is 2-methyl-2,4-pentanediol , which is known to have a relatively high viscosity.[3] This is likely due to a combination of its molecular weight and the specific arrangement of its methyl group and hydroxyl groups, which may promote strong intermolecular interactions.

The effect of branching on the refractive index is generally more predictable.

  • Molar Refraction and Density: The refractive index is related to the molar refraction and the density of the substance. Branching can affect the density of a liquid. Generally, branched isomers are less dense than their linear counterparts due to less efficient packing. This would suggest a lower refractive index.

  • Group Contribution Methods: The refractive index of organic compounds can be estimated using group contribution methods, where contributions from different functional groups and structural elements are summed.[8][12] These methods can be used to predict the effect of branching on the refractive index. For alkanes, branching tends to slightly lower the refractive index compared to the linear isomer of the same carbon number.

For instance, the refractive index of 2-methyl-2,4-pentanediol is reported to be in the range of 1.4260 to 1.4280 at 20°C.[13] Comparing this to linear 1,2-hexanediol would provide insight into the effect of this specific branching.

Experimental Protocols

Accurate measurement of viscosity and refractive index is paramount for the characterization and quality control of branched 1,2-alkanediols.

Viscosity Measurement

The choice of viscometer depends on the expected viscosity of the sample and the desired measurement parameters.

This is a common and versatile method for measuring dynamic viscosity.

  • Principle: A spindle is rotated in the sample fluid, and the torque required to maintain a constant rotational speed is measured. This torque is proportional to the viscosity of the fluid.

  • Apparatus: Rotational viscometer with a suitable spindle and a temperature-controlled sample chamber.

  • Step-by-Step Protocol:

    • Sample Preparation: Ensure the branched 1,2-alkanediol sample is free of air bubbles and at a uniform temperature.

    • Instrument Setup: Select a spindle and rotational speed appropriate for the expected viscosity of the sample. The instrument's manual will provide guidance on this selection to ensure the torque reading is within the optimal range (typically 10-90% of the full scale).

    • Temperature Control: Place the sample in a temperature-controlled bath or chamber and allow it to equilibrate to the desired measurement temperature (e.g., 25°C). Temperature control is critical as viscosity is highly temperature-dependent.

    • Measurement: Immerse the rotating spindle into the sample to the specified depth. Start the motor and allow the reading to stabilize. Record the viscosity value and the corresponding torque percentage.

    • Data Analysis: The viscosity is typically displayed directly by the instrument in units of millipascal-seconds (mPa·s) or centipoise (cP).

Diagram: Experimental Workflow for Rotational Viscosity Measurement

G cluster_prep Sample Preparation cluster_measurement Viscosity Measurement cluster_analysis Data Analysis A Obtain Branched 1,2-Alkanediol Sample B Equilibrate to Test Temperature A->B C Select Spindle and Speed B->C D Immerse Spindle and Stabilize C->D E Record Viscosity and Torque D->E F Report Viscosity (mPa·s or cP) E->F

Caption: Workflow for rotational viscosity measurement.

Refractive Index Measurement

Digital refractometers are commonly used for precise and rapid measurements.

  • Principle: Based on the principle of total internal reflection. A light source (typically a light-emitting diode) is directed at the surface of a prism in contact with the sample. The angle at which total internal reflection occurs is measured by a detector, and this critical angle is directly related to the refractive index of the sample.

  • Apparatus: Digital refractometer with temperature control.

  • Step-by-Step Protocol:

    • Calibration: Calibrate the instrument using a certified refractive index standard or deionized water.

    • Sample Application: Place a few drops of the branched 1,2-alkanediol sample onto the clean, dry prism surface.

    • Temperature Equilibration: Allow the sample to reach the set measurement temperature. Most modern refractometers have built-in Peltier temperature control.

    • Measurement: Initiate the measurement. The instrument will automatically detect the critical angle and display the refractive index, often to four or five decimal places.

    • Cleaning: Thoroughly clean the prism with a suitable solvent (e.g., ethanol or isopropanol) and a soft, lint-free tissue after each measurement to prevent cross-contamination.

Diagram: Logical Relationship for Refractive Index Measurement

G cluster_input Inputs cluster_process Measurement Process cluster_output Output Sample Branched 1,2-Alkanediol Refractometer Digital Refractometer Total Internal Reflection Measures Critical Angle Sample->Refractometer Temp Controlled Temperature Temp->Refractometer RI Refractive Index (n) Refractometer->RI

Caption: Relationship between inputs, process, and output in refractive index measurement.

Data Presentation and Analysis

For a comprehensive understanding, it is beneficial to present the viscosity and refractive index data in a structured format.

Table 1: Physicochemical Properties of a Representative Branched 1,2-Alkanediol

PropertyValueTemperature (°C)Wavelength (nm)Reference
Viscosity -25--
Refractive Index 1.4260 - 1.428020589[13]
Density (g/mL) ~0.92525-[14]

Applications in Research and Drug Development

The viscosity and refractive index of branched 1,2-alkanediols are not merely academic data points; they are critical parameters that inform their practical applications.

  • Formulation Development: The viscosity of a topical or oral formulation affects its spreadability, pourability, and residence time at the site of application. Branched 1,2-alkanediols can be selected to achieve a target viscosity profile.[15][16]

  • Solubility Enhancement: The amphiphilic nature of these diols makes them effective solubilizers for poorly water-soluble active pharmaceutical ingredients (APIs). Understanding their physical properties helps in the design of stable drug delivery systems.

  • Penetration Enhancement: Some 1,2-alkanediols have been shown to act as penetration enhancers for transdermal drug delivery.[2][15] Their viscosity can influence the release rate of the API from the vehicle.

  • Quality Control: Refractive index is a rapid and non-destructive method for verifying the identity and purity of raw materials and for monitoring the composition of formulations during manufacturing.[4]

  • Cryoprotectants: In protein crystallography, compounds like 2-methyl-2,4-pentanediol are used as cryoprotectants.[3] Their viscosity at low temperatures is a crucial factor in preventing the formation of ice crystals that can damage the protein structure.

Conclusion

The viscosity and refractive index of branched 1,2-alkanediols are fundamental physicochemical properties that are intrinsically linked to their molecular structure. While the presence of alkyl branches introduces complexity, a systematic understanding of their effects allows for the rational selection and application of these versatile molecules. The experimental protocols detailed in this guide provide a robust framework for the accurate characterization of these properties, empowering researchers, scientists, and drug development professionals to harness the full potential of branched 1,2-alkanediols in their respective fields. Further research into a homologous series of branched 1,2-alkanediols would be invaluable in developing more precise structure-property relationships.

References

  • Ataman Kimya. 2-METHYL-2,4-PENTANEDIOL.

  • Thermo Fisher Scientific. 2-Methyl-2,4-pentanediol, 99+%.

  • ChemIndex. 107-41-5 | 2-Methyl-2,4-pentanediol.

  • ITW Reagents. 2-Methyl-2,4-Pentanediol (USP-NF) pure, pharma grade.

  • Wikipedia. 2-Methyl-2,4-pentanediol.

  • ChemicalBook. 2-Methyl-2,4-pentanediol CAS#: 107-41-5.

  • Tan, F., et al. (2014). Effect of Hydrocarbon Chain Length in 1,2-Alkanediols on Percutaneous Absorption of Metronidazole: Toward Development of a General Vehicle for Controlled Release. AAPS PharmSciTech, 15(2), 460-468.

  • Lange, H., et al. (2014). Dependence of the viscosity (23 °C) of polyethercarbonate polyols on polymer architecture and fraction of carbonate moieties (functionality F = 2). Green Chemistry, 16(4), 1865-1871.

  • Gogoi, P., Alam, S., & Niyogi, U. K. (2013). Effect of polyol molecular weight on viscosity of the prepolymer. ResearchGate.

  • Wang, Y., et al. (2020). Effect of Polyol Molecular Structure on Fluidity, Surface Tension, and Printed Pattern Sharpness of Disperse Dye Inks. Polymers, 12(11), 2779.

  • Oprisiu, I., et al. (2023). Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines. International Journal of Molecular Sciences, 24(19), 14643.

  • Negim, E. S. M., et al. (2014). Effect of polyol molecular weight on viscosity of the prepolymer. ResearchGate.

  • Tan, F., et al. (2014). Effect of hydrocarbon chain length in 1,2-alkanediols on percutaneous absorption of metronidazole: toward development of a general vehicle for controlled release. AAPS PharmSciTech, 15(2), 460-468.

  • Nain, A. K. (2017). Refractive index studies of binary liquid mixtures containing 1, 4-butanediol + o. Journal of Chemical and Pharmaceutical Sciences, 10(1), 304-309.

  • Wu, X., et al. (2019). Density and viscosity of a polyol ester lubricant: Measurement and molecular dynamics simulation. Fluid Phase Equilibria, 485, 1-10.

  • Sigg, J., & Daniels, R. (2021). Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration. Pharmaceutics, 13(9), 1448.

  • Arnaud, S. P., et al. (2017). New bio-based monomers: tuneable polyester properties using branched diols from biomass. Faraday discussions, 202, 61-77.

  • Arnaud, S. P., et al. (2017). New bio-based monomers: tuneable polyester properties using branched diols from biomass. The Royal Society of Chemistry.

  • Czechowski, G., & Jadżyn, J. (2003). The Viscous Properties of Diols. I. The Homologous Series of 1,2- and 1,n-Alkanediols. Zeitschrift für Naturforschung A, 58(5-6), 317-320.

  • Cao, C., & Li, Z. (2005). Calculating the refractive index of alkane and cycloalkane using the group bond contribution method. Journal of Zhejiang University-Science A, 6(8), 868-874.

  • Ali, A., et al. (2002). Application of refractive index mixing rules in binary systems of hexadecane and heptadecane with n-alkanols at different. Indian Journal of Chemistry, 41(A), 1146-1152.

  • Tan, F., et al. (2014). Effect of Hydrocarbon Chain Length in 1,2-Alkanediols on Percutaneous Absorption of Metronidazole: Toward Development of a General Vehicle for Controlled Release. ResearchGate.

  • Czechowski, G., & Jadżyn, J. (2003). The Viscous Properties of Diols. I. The Homologous Series of 1,2- and 1,n-Alkanediols. Semantic Scholar.

  • Hampton Research. (+/-)-2-Methyl-2,4-pentanediol.

  • Anhui Newman Fine Chemicals Co., Ltd. 2-Methyl-2,4-pentanediol Hexasol Solvent.

  • Google Patents. CN106446485A - Method for calculating refractive index of hydrocarbon compounds.

  • Benchchem. The Role of 1,16-Hexadecanediol in Drug Delivery Systems: A Look at Potential Applications.

  • Das, C., et al. (2006). Effect of branching and molecular weight on viscosity enhancement. ResearchGate.

  • S.P. Arnaud, et al. (2020). Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols. ACS Sustainable Chemistry & Engineering, 8, 37, 14095–14106.

  • La Mantia, F. P., & Cera, L. (2014). Influence of Branching on the Rheology, Filmability and Mechanical and Optical Properties of a Biodegradable and Compostable C. IRIS UniPA.

  • Chemistry Stack Exchange. Viscosity of branched vs. linear short alkanes.

  • Sigg, J., & Daniels, R. (2020). Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream. Pharmaceutics, 12(11), 1111.

  • Peticolas, W. L., & Watkins, K. W. (1992). Effect of molecular weight distribution and branching on the viscosity of polyethylene melts. Journal of Polymer Science Part B: Polymer Physics, 30(10), 1179-1188.

  • Aminabhavi, T. M., et al. (1996). Densities, Viscosities, and Refractive Indices of Some n-Alkane Binary Liquid Systems at 298.15 K. Journal of Chemical & Engineering Data, 41(3), 526-528.

  • Podzimek, S. (2012). WP1003: Branching revealed: Characterizing molecular structure in synthetic polymers by multi-angle light scattering. Wyatt Technology.

  • Wikipedia. 1,2-Butanediol.

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Methodological & Application

Application Note: Synthesis of 5-Methylhexane-1,2-diol via Catalytic Dihydroxylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The transformation of 5-methyl-1-hexene to 5-methylhexane-1,2-diol is a fundamental alkene dihydroxylation reaction. The resulting vicinal diol is a highly versatile aliphatic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and specialized polymers. For researchers and drug development professionals scaling this reaction, the most robust, atom-economical, and reliable method is the Upjohn Dihydroxylation 1.

Instead of employing hazardous stoichiometric amounts of osmium, this protocol leverages osmium tetroxide (OsO₄) as a catalyst alongside N-methylmorpholine N-oxide (NMO) as a stoichiometric co-oxidant.

Causality in Reagent Selection
  • OsO₄ (Catalyst): Highly electrophilic OsO₄ undergoes a concerted[3+2] cycloaddition with the terminal alkene of 5-methyl-1-hexene. This forms a cyclic osmate ester intermediate, ensuring absolute syn-addition 2. Because the starting material is a terminal alkene lacking adjacent chiral directing groups, this standard protocol yields a racemic mixture of the 1,2-diol.

  • NMO (Co-oxidant): OsO₄ is both highly toxic and prohibitively expensive for large-scale stoichiometric use. NMO acts as an oxygen-transfer agent, continuously reoxidizing the inactive, reduced Os(VI) byproduct back to the active Os(VIII) state. This allows OsO₄ to be used at extremely low catalytic loadings (typically 1–2 mol%) 3.

  • Acetone/Water Solvent System: A miscible aqueous-organic mixture is critical. Water is mechanistically required to hydrolyze the cyclic osmate ester intermediate, liberating the 5-methylhexane-1,2-diol product and releasing the Os(VI) species into the catalytic cycle for reoxidation 2.

CatalyticCycle Alkene 5-Methyl-1-hexene (Substrate) Cycloaddition [3+2] Cycloaddition Alkene->Cycloaddition OsO4 OsO4 (Osmium(VIII)) Active Catalyst OsO4->Cycloaddition Osmate Cyclic Osmate Ester Intermediate Cycloaddition->Osmate Hydrolysis Hydrolysis (H2O) Osmate->Hydrolysis Product 5-Methylhexane-1,2-diol (Target Product) Hydrolysis->Product OsVI Os(VI) Species Inactive Hydrolysis->OsVI OsVI->OsO4 Reoxidation by NMO NMO NMO (Co-oxidant) NMO->OsVI Oxygen Transfer

Catalytic cycle of the Upjohn dihydroxylation of 5-methyl-1-hexene.

Experimental Design & Self-Validating Systems

A self-validating protocol ensures that the chemist can verify the reaction's progress, safety, and completion at every stage without relying solely on downstream analytical machinery.

  • Validation Checkpoint 1 (Initiation): Upon the dropwise addition of OsO₄, the clear reaction mixture will rapidly transition to a dark brown or black color. This visual cue confirms the successful formation of the osmate ester intermediate. As NMO reoxidizes the osmium, the color may shift slightly, but a persistent dark tint indicates an active catalytic cycle.

  • Validation Checkpoint 2 (Completion): Thin-Layer Chromatography (TLC) provides real-time validation. The non-polar starting material (5-methyl-1-hexene) will disappear, replaced by a highly polar, baseline-shifted spot corresponding to the diol. Staining the TLC plate with KMnO₄ will reveal the diol as a bright yellow spot against a purple background.

  • Validation Checkpoint 3 (Quenching & Safety): The addition of sodium sulfite (Na₂SO₃) is a critical safety mechanism. It reduces all remaining volatile, highly toxic Os(VIII) to insoluble, black Os(IV) dioxide (OsO₂). The precipitation of black solids and the subsequent clearing of the organic layer validate that the toxic OsO₄ has been safely neutralized prior to workup 4.

ExperimentalWorkflow Step1 1. Dissolve 5-methyl-1-hexene in Acetone/H2O (10:1) Step2 2. Add NMO (1.5 eq) Stir until homogenized Step1->Step2 Step3 3. Add OsO4 (0.02 eq) Dropwise at 0°C Step2->Step3 Step4 4. Stir at 20-25°C (12-24h) Monitor by TLC Step3->Step4 Step5 5. Quench with Na2SO3 Reduces Os(VIII) to Os(IV) Step4->Step5 Step6 6. Extract with EtOAc Wash with 1M HCl & Brine Step5->Step6 Step7 7. Purify via Flash Chromatography Step6->Step7

Step-by-step experimental workflow for the synthesis and isolation of the diol.

Step-by-Step Protocol: Racemic Synthesis of 5-Methylhexane-1,2-diol

Materials Required:

  • 5-Methyl-1-hexene (Substrate, 1.0 equiv, ~10.0 mmol, 0.98 g)

  • N-Methylmorpholine N-oxide (NMO, 50% wt in water, 1.5 equiv, 15.0 mmol, 1.76 g)

  • Osmium tetroxide (OsO₄, 2.5% wt in t-BuOH, 0.02 equiv, 0.2 mmol, ~2.0 mL)

  • Acetone and Deionized Water (Solvent, 10:1 v/v, 22 mL total)

  • Sodium sulfite (Na₂SO₃, saturated aqueous solution, for quenching)

  • Ethyl acetate (EtOAc), 1M HCl, and Brine (for extraction/washing)

Methodology:

  • Reaction Setup: In a thoroughly dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-1-hexene in 20 mL of acetone. Add 2 mL of deionized water to create the biphasic/miscible solvent system.

  • Co-oxidant Addition: Add the aqueous NMO solution to the stirring mixture. Stir for 5 minutes to ensure complete homogenization.

  • Catalyst Introduction (Fume Hood Required): Cool the flask to 0 °C using an ice-water bath. Dropwise, add the OsO₄ solution over 2 minutes. Observe the validation checkpoint: The solution will transition to a dark brown/black color.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient room temperature (20–25 °C). Cap the flask loosely and stir vigorously for 12 to 24 hours.

  • Monitoring: Monitor the reaction via TLC (Eluent: Hexanes/EtOAc 7:3). Stain with KMnO₄. The reaction is complete when the high-Rf starting material spot is entirely consumed.

  • Quenching (Critical Safety Step): Add 10 mL of a saturated aqueous solution of Na₂SO₃ directly to the reaction flask. Stir vigorously for 1 hour at room temperature. Causality: This step reduces volatile, toxic Os(VIII) to safe, insoluble Os(IV), preventing exposure during workup.

  • Extraction & Washing: Concentrate the mixture under reduced pressure (rotary evaporator) to remove the majority of the volatile acetone. Extract the remaining aqueous slurry with EtOAc (3 × 20 mL). Wash the combined organic layers with 1M HCl (15 mL) to protonate and remove the N-methylmorpholine byproduct, followed by a brine wash (15 mL).

  • Drying & Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude viscous oil via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc 8:2 to 1:1) to yield pure 5-methylhexane-1,2-diol as a colorless, viscous liquid 5.

Stereoselective Considerations & Quantitative Data

If enantiopure (2R)- or (2S)-5-methylhexane-1,2-diol is required for downstream stereospecific drug development, the Upjohn protocol can be substituted with the Sharpless Asymmetric Dihydroxylation (SAD) . This alternative utilizes commercially available AD-mix-α or AD-mix-β, which contain chiral cinchona alkaloid ligands ((DHQ)₂PHAL or (DHQD)₂PHAL) that dictate the facial selectivity of the OsO₄ cycloaddition 3.

Quantitative Data: Method Comparison
Synthesis MethodCatalyst SystemCo-OxidantStereochemical OutcomeTypical Yield
Upjohn Dihydroxylation OsO₄ (1-2 mol%)NMO (1.5 eq)Racemic (1:1 R/S mixture)85 - 95%
Sharpless AD (AD-mix-α) K₂OsO₂(OH)₄ + (DHQ)₂PHALK₃Fe(CN)₆ (3.0 eq)Enantioenriched (S)-diol75 - 88% (>90% ee)
Sharpless AD (AD-mix-β) K₂OsO₂(OH)₄ + (DHQD)₂PHALK₃Fe(CN)₆ (3.0 eq)Enantioenriched (R)-diol75 - 88% (>90% ee)

Table 1: Comparison of dihydroxylation methodologies for terminal alkenes like 5-methyl-1-hexene.

References

  • Title: OsO4 (Osmium Tetroxide)
  • Title: Application Notes and Protocols: Dihydroxylation of (-)
  • Title: Upjohn Dihydroxylation Source: Organic Chemistry Portal URL
  • Title: How does NMO reform Osmium tetroxide after reaction with an alkene?
  • Title: 5-methylhexane-1,2-diol Synthesis and Properties Source: EnamineStore URL

Sources

Application Note: Sharpless Asymmetric Dihydroxylation of 5-Methyl-1-Hexene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the optimized protocol for the Sharpless Asymmetric Dihydroxylation (SAD) of 5-methyl-1-hexene , a volatile terminal alkene. While terminal alkenes historically presented challenges in enantioselectivity compared to trans-disubstituted substrates, the use of phthalazine-linked ligands (specifically (DHQ)₂PHAL and (DHQD)₂PHAL) in the AD-mix formulation allows for high enantiomeric excess (typically >90% ee). This guide addresses specific handling requirements for volatile lipophilic substrates, safety protocols for osmium tetroxide, and downstream purification strategies to isolate the resulting 5-methyl-1,2-hexanediol , a valuable chiral building block for leucine-derived peptidomimetics.

Introduction & Mechanistic Basis[1][2][3][4][5][6]

The Sharpless Asymmetric Dihydroxylation converts alkenes into vicinal diols with high stereocontrol.[1][2][3] The reaction utilizes a catalytic cycle involving Osmium(VIII) and a chiral amine ligand.[1][4]

Substrate Class Analysis

5-methyl-1-hexene is a monosubstituted (terminal) alkene . According to the Sharpless Mnemonic:

  • Reactivity: Moderate to High. Terminal alkenes react faster than internal alkenes due to lower steric hindrance.

  • Enantioselectivity: Good. The binding pocket of the phthalazine (PHAL) ligands is well-suited for terminal olefins, typically yielding 90–97% ee.

  • Volatility: The substrate (b.p. ~85°C) requires cold addition to prevent evaporative loss before reaction initiation.

Ligand Selection & Stereochemistry

The absolute configuration of the diol is determined by the ligand choice:

  • AD-mix-α (contains (DHQ)₂PHAL): Attacks from the bottom (alpha) face, yielding the (S)-diol .

  • AD-mix-β (contains (DHQD)₂PHAL): Attacks from the top (beta) face, yielding the (R)-diol .

Note: For terminal alkenes, the Cahn-Ingold-Prelog (CIP) priority assignment matches the mnemonic directly.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and the specific pathway for 5-methyl-1-hexene.

SAD_Mechanism Start 5-Methyl-1-Hexene Complex Os(VI)-Glycolate Ester (Intermediate) Start->Complex [3+2] Cycloaddition (Enantio-determining step) OsVIII L*-OsO4 Complex (Active Catalyst) OsVIII->Complex Catalyst Entry Hydrolysis Hydrolysis Step Complex->Hydrolysis Product Chiral Diol (5-methyl-1,2-hexanediol) Hydrolysis->Product Release Product Reox Re-oxidation (K3Fe(CN)6 + K2CO3) Hydrolysis->Reox Reduced Os(VI) Reox->OsVIII Regenerate Os(VIII)

Caption: Catalytic cycle of Sharpless Asymmetric Dihydroxylation showing the [3+2] cycloaddition and re-oxidation loop.

Experimental Protocol

Materials & Reagents
ReagentRoleStoichiometryNotes
5-Methyl-1-Hexene Substrate1.0 equiv (e.g., 5 mmol, 491 mg)Purity >97%; Filter through basic alumina if peroxides suspected.
AD-mix-β Reagent System1.4 g per mmol substrateContains (DHQD)₂PHAL,

,

, and

.
t-Butanol / Water Solvent1:1 v/v (50 mL total)t-BuOH solubilizes the organic phase; water dissolves the oxidant salts.
Methanesulfonamide AdditiveNOT REQUIRED Generally omitted for terminal alkenes; only needed for sterically hindered internal alkenes to accelerate hydrolysis.
Sodium Sulfite (

)
Quencher1.5 g per mmol substrateEssential to reduce residual Os(VIII) and Os(VI) to insoluble Os(IV/0).
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Solvent Preparation: In a 100 mL round-bottom flask equipped with a large magnetic stir bar, combine 25 mL of tert-butanol and 25 mL of water.

  • Dissolution: Add 7.0 g of AD-mix-β (for the (R)-enantiomer).

    • Technical Insight: The mixture will appear as a biphasic suspension (orange/yellow aqueous layer, clear organic layer).

  • Activation: Stir vigorously at room temperature for 5–10 minutes until the solid salts are mostly dissolved and the phases are well-distributed.

  • Cooling: Submerge the flask in a cryostat or ice-water bath to reach 0 °C .

    • Critical Control Point: Lower temperatures increase enantioselectivity. For this volatile substrate, 0 °C also prevents evaporation.

Phase 2: Reaction Initiation
  • Substrate Addition: Add 5-methyl-1-hexene (491 mg, 5.0 mmol) in one portion via syringe.

  • Monitoring: Stir vigorously at 0 °C.

    • Timeline: Terminal alkenes typically reach completion in 6–12 hours .

    • TLC Monitoring: Use Hexane:EtOAc (4:1). Stain with

      
       or Vanillin. The olefin spot (
      
      
      
      ) should disappear; the diol spot (
      
      
      ) will appear.
Phase 3: Workup & Quenching
  • Quenching: While still at 0 °C, add solid Sodium Sulfite (

    
    , 7.5 g).
    
  • Warming: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30–60 minutes.

    • Observation: The orange/yellow color should fade to a dull grey or dark brown, indicating the reduction of Osmium species.

  • Extraction:

    • Add 30 mL Ethyl Acetate (EtOAc) to the reaction flask.

    • Transfer to a separatory funnel.

    • Separate phases.[3][5][6] Extract the aqueous layer 3x with 20 mL EtOAc.

  • Washing: Combine organic layers and wash with 1M KOH (20 mL) followed by Brine (20 mL).

    • Safety Note: The KOH wash helps remove any hydrolyzed ligand or osmium residues.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate carefully under reduced pressure (bath temp < 40 °C due to potential volatility of the diol, though diols are generally high boiling).
    
Phase 4: Purification
  • Flash Chromatography: Purify the crude oil on silica gel.

    • Eluent: Gradient from 20% to 50% EtOAc in Hexanes.

    • Yield Expectation: 85–95%.

Workflow Visualization

Workflow Step1 Dissolve AD-mix-β in t-BuOH/H2O (1:1) Step2 Cool to 0°C (Critical for ee) Step1->Step2 Step3 Add 5-methyl-1-hexene Stir 6-12h Step2->Step3 Step4 Quench with Na2SO3 Warm to RT (30 min) Step3->Step4 Step5 Extract (EtOAc) Wash (KOH, Brine) Step4->Step5 Step6 Flash Chromatography (Hex/EtOAc) Step5->Step6

Caption: Operational workflow for the batch synthesis of 5-methyl-1,2-hexanediol.

Quality Control & Analysis

Enantiomeric Excess Determination

Direct chiral HPLC of aliphatic diols can be difficult due to lack of UV chromophores.

  • Method A (Derivatization): Convert the diol to the bis-Mosher ester using (R)-MTPA-Cl. Analyze via ¹⁹F NMR or ¹H NMR. The diastereomeric esters will show distinct chemical shifts.

  • Method B (Chiral GC): Cyclize the diol to the acetonide (using 2,2-dimethoxypropane/pTSA) or carbonate. Analyze on a Cyclodex-B or similar chiral GC column.

Characterization Data (Expected)
  • ¹H NMR (400 MHz, CDCl₃):

    
     3.65–3.75 (m, 1H, CH-OH), 3.45 (dd, 1H, CH₂-OH), 3.38 (dd, 1H, CH₂-OH), 2.80 (bs, 2H, OH), 1.55 (m, 1H, CH), 1.15–1.45 (m, 4H, CH₂), 0.88 (d, 6H, CH₃).
    
  • Physical State: Colorless viscous oil.

Safety & Troubleshooting

Osmium Safety (The "E-E-A-T" Trust Factor)

Osmium tetroxide (


) is highly toxic and volatile.[3]
  • Containment: Although AD-mix generates ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    in situ from non-volatile K₂OsO₂(OH)₄, the active species is volatile. Always  perform the reaction and workup in a functioning fume hood.[6]
    
  • Waste: All aqueous waste and silica gel must be treated as osmium-contaminated. Dispose of in segregated heavy metal waste containers.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Stirring rate too lowThe reaction is biphasic. Increase stir rate to ensure emulsion.
Low ee (<85%) Temperature too highEnsure reaction remains at 0 °C strictly.
Low Yield Incomplete QuenchIf the organic layer is still yellow/orange, Os-complex is trapped. Stir longer with

.
Product Loss VolatilityDo not apply high vacuum (<5 mbar) for extended periods if the diol is low molecular weight.

References

  • Sharpless, K. B., et al. "Catalytic Asymmetric Dihydroxylation."[7][8] Chemical Reviews, 1994, 94(8), 2483–2547.

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 1994, 94(8), 2483–2547.
  • BenchChem. "Application Notes and Protocols for Sharpless Asymmetric Dihydroxylation." (Standard industrial protocols for terminal alkenes).

  • Jacobsen, E. N., et al. "Kinetic Role of the Alkaloid Ligands in Asymmetric Catalytic Dihydroxylation."[7] Journal of the American Chemical Society, 1989, 111(2), 737–739.[7]

  • Sigma-Aldrich (Merck). "AD-mix-α and AD-mix-β Technical Bulletin." (Commercial specifications and handling).

Sources

Application Notes and Protocols: Evaluating 5-Methylhexane-1,2-diol as a Cosmetic Preservative Booster

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cosmetic industry is undergoing a significant transition away from traditional preservatives like parabens and formaldehyde-releasers, driven by consumer demand for "clean" and "preservative-free" formulations. This shift has created a critical need for multifunctional ingredients that can ensure product safety from microbial contamination without being classified as formal preservatives in all jurisdictions. Among the most promising of these are 1,2-alkanediols, which offer humectant properties alongside potent antimicrobial activity. While straight-chain diols such as 1,2-Hexanediol and Caprylyl Glycol (1,2-Octanediol) are well-studied, branched-chain isomers like 5-methylhexane-1,2-diol represent a novel area for exploration. This document provides a comprehensive guide for researchers and formulators on the theoretical framework, practical application, and efficacy validation of 5-methylhexane-1,2-diol as a preservative booster in cosmetic systems. We present detailed protocols for its incorporation into model formulations and for its evaluation via the ISO 11930 Preservative Efficacy Test (PET).

Introduction: The Role of 1,2-Alkanediols in Cosmetic Preservation

Cosmetic products, particularly those with high water content, are susceptible to microbial growth, which can lead to product spoilage and pose a significant risk to consumer health.[1] Preservatives are therefore essential for maintaining product integrity and safety. However, the negative consumer perception of certain traditional preservatives has catalyzed research into alternative preservation strategies.[2]

One of the most successful strategies is the use of preservative "boosters" or multifunctional ingredients. These are compounds that are not primarily classified as preservatives but exhibit antimicrobial properties that enhance the efficacy of traditional preservatives, allowing for their use at lower, less irritating concentrations.[2][3]

1,2-alkanediols have emerged as leading multifunctional ingredients in this context.[4][5] They are valued for their dual-functionality as excellent humectants and broad-spectrum antimicrobial agents.[6] Their mechanism of action is primarily physical, disrupting the cell membranes of microorganisms, which makes them effective across a wide pH range and reduces the likelihood of microbial resistance.[7][8]

This guide focuses on 5-methylhexane-1,2-diol (CAS No. 73811-76-4), a C7 branched-chain diol.[9] While its straight-chain counterparts are well-documented, the influence of its branched structure on antimicrobial efficacy, formulation compatibility, and sensory profile is a key area of investigation. These protocols are designed to provide a robust framework for evaluating its potential.

Proposed Mechanism of Action: Membrane Disruption

The antimicrobial efficacy of 1,2-alkanediols is attributed to their amphiphilic molecular structure.[10] They possess a hydrophilic diol "head" and a lipophilic alkyl "tail". This structure allows them to orient themselves at the lipid-water interface of a microbial cell membrane.

The proposed mechanism involves the following steps:

  • Accumulation: The diol molecules accumulate on the surface of the microbial cell.

  • Intercalation: The lipophilic carbon chain penetrates and intercalates into the lipid bilayer of the cell membrane.[8]

  • Disruption: This intercalation disrupts the ordered structure of the membrane, increasing its fluidity and permeability.

  • Leakage & Lysis: The compromised membrane can no longer maintain its osmotic balance, leading to the leakage of essential intracellular components (e.g., ions, ATP, nucleic acids) and ultimately, cell death.[11]

The chain length of the diol is a critical factor; antimicrobial activity generally increases with chain length up to a certain point, after which reduced water solubility can limit efficacy in aqueous formulations.[7] The branched structure of 5-methylhexane-1,2-diol may influence how it packs within the lipid bilayer compared to a straight-chain diol, potentially altering its efficacy.

G cluster_membrane Microbial Cell Membrane (Lipid Bilayer) cluster_diol 5-Methylhexane-1,2-diol Action membrane_node o o o o o o o o o o o o o Lipid Head Groups Inter-membrane Space Lipid Tails disruption Increased Membrane Permeability membrane_node->disruption 2. Disruption diol diol diol:tail->membrane_node:mid 1. Intercalation leakage Leakage of Intracellular Components disruption->leakage 3. Cell Lysis

Caption: Proposed mechanism of 5-methylhexane-1,2-diol disrupting a microbial cell membrane.

Application Protocol: Incorporation into a Model O/W Emulsion

This protocol describes the preparation of a basic oil-in-water (O/W) lotion to serve as a test chassis. The objective is to evaluate the effect of 5-methylhexane-1,2-diol on the preservation system and the physical properties of the emulsion.

3.1. Materials & Equipment

  • Beakers: 2 x 250 mL

  • Hot Plate with Magnetic Stirring

  • Overhead Propeller Mixer or Homogenizer

  • Water Bath

  • pH Meter

  • Digital Scale

3.2. Model Formulation

PhaseIngredient (INCI Name)Function% w/w
A Deionized WaterSolventq.s. to 100
A GlycerinHumectant3.00
A Xanthan GumThickener0.20
B Cetearyl Alcohol (and) Ceteareth-20Emulsifier4.00
B Caprylic/Capric TriglycerideEmollient8.00
B DimethiconeEmollient1.00
C Test Article: 5-Methylhexane-1,2-diol Booster 2.00 - 4.00 *
C PhenoxyethanolPreservative0.50**
C Citric Acid / Sodium HydroxidepH Adjusterq.s. to pH 5.5
  • Usage level to be varied for dose-response evaluation. ** Reduced level of traditional preservative to assess boosting effect.

3.3. Step-by-Step Procedure

  • Phase A Preparation: In a beaker, combine Deionized Water and Glycerin. Begin moderate stirring with a magnetic stirrer. Slowly sprinkle in Xanthan Gum to create a vortex and avoid clumping. Heat to 75°C. Maintain temperature.

    • Causality Note: Pre-dispersing the gelling agent in the water phase before heating prevents lump formation and ensures a uniform base viscosity.

  • Phase B Preparation: In a separate beaker, combine all Phase B ingredients. Heat to 75°C while stirring gently until all components are melted and uniform.

    • Causality Note: Both oil and water phases must be at the same temperature to ensure a stable emulsion upon mixing. A significant temperature difference can cause the emulsion to break.

  • Emulsification: Slowly add Phase B (oil) to Phase A (water) under continuous high-shear mixing using a homogenizer or overhead mixer. Mix for 3-5 minutes.

    • Causality Note: High shear is critical to reduce the oil droplet size, creating a fine, stable dispersion within the continuous water phase.

  • Cool Down: Transfer the emulsion to a water bath to begin cooling while stirring gently with a propeller mixer.

  • Phase C Addition: When the emulsion temperature is below 40°C, add the Phase C ingredients one by one, mixing well after each addition.

    • Causality Note: Adding heat-sensitive ingredients like preservatives and the test diol during the cool-down phase prevents their degradation or volatilization. Adding diols post-emulsification can also minimize their potential to reduce emulsion viscosity.[7]

  • pH Adjustment & Finalization: Check the pH and adjust to the target range (e.g., 5.0 - 6.0) using Citric Acid or Sodium Hydroxide solution. Continue gentle stirring until the lotion is uniform and has reached room temperature.

  • Control Samples: Prepare identical batches:

    • Negative Control: With no preservative system (for calibration, not for challenge testing).

    • Benchmark Control: With Phenoxyethanol at a standard concentration (e.g., 1.0%) and no 5-methylhexane-1,2-diol.

    • Test Sample: With Phenoxyethanol at 0.5% and 5-methylhexane-1,2-diol at the desired concentration.

Efficacy Evaluation: Preservative Challenge Test (ISO 11930)

The Preservative Efficacy Test (PET), or challenge test, is the standard method for validating the antimicrobial protection of a cosmetic product.[12] The ISO 11930 method is a globally recognized standard specifically for cosmetics.[13][14]

4.1. Principle The product is intentionally inoculated with a high concentration of specific microorganisms. The survival of these microorganisms is monitored over 28 days to determine the effectiveness of the preservative system.[13]

4.2. Test Microorganisms A mixed inoculum or individual strains are used, typically including:[14]

  • Bacteria: Pseudomonas aeruginosa (ATCC 9027), Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739)

  • Yeast: Candida albicans (ATCC 10231)

  • Mold: Aspergillus brasiliensis (ATCC 16404)

4.3. Experimental Workflow

G cluster_sampling Sampling & Enumeration prep 1. Sample Preparation (Control & Test Formulations) inoculation 3. Inoculation (Introduce ~10^5-10^6 CFU/g into samples) prep->inoculation inoculum 2. Inoculum Preparation (Standardized Microbial Cultures) inoculum->inoculation t0 4. T=0 Analysis (Confirm initial inoculum level) inoculation->t0 incubation 5. Incubation (Store at 22.5 ± 2.5 °C for 28 days) inoculation->incubation analysis 6. Data Analysis (Calculate Log Reduction vs. T=0) t0->analysis t7 Day 7 incubation->t7 t14 Day 14 t7->t14 t7->analysis t28 Day 28 t14->t28 t14->analysis t28->analysis report 7. Final Report (Compare against ISO 11930 Criteria) analysis->report

Caption: Workflow for the ISO 11930 Preservative Efficacy Test.

4.4. Step-by-Step Protocol

  • Initial Counts: Perform a microbial count on the un-inoculated product to ensure it is not already contaminated.[13]

  • Inoculation: Inoculate each test container (e.g., 20g of product) with a standardized suspension of one of the test organisms to achieve a final concentration between 1x10⁵ and 1x10⁶ colony-forming units (CFU) per gram.

  • Homogenization: Thoroughly mix the inoculum into the product to ensure uniform distribution.

  • Time Zero (T0) Count: Immediately after inoculation, remove an aliquot (e.g., 1g) and perform a plate count to establish the initial concentration of microorganisms. This serves as the baseline for all future calculations.

  • Incubation: Store the inoculated products in the dark at a controlled ambient temperature (20-25°C) for 28 days.[15]

  • Sampling: At specified intervals (7, 14, and 28 days), remove an aliquot from each container and perform microbial enumeration using appropriate neutralization and plating techniques.[14]

  • Calculation: For each time point and microorganism, calculate the Log Reduction value using the formula:

    • Log Reduction = Log₁₀(CFU/g at T0) - Log₁₀(CFU/g at sampling time)

Data Interpretation & Acceptance Criteria

The ISO 11930 standard provides two sets of acceptance criteria: Criteria A represents the highest level of protection, while Criteria B indicates acceptable preservation.[13]

ISO 11930 Acceptance Criteria A

MicroorganismDay 7Day 14Day 28
Bacteria (P. aeruginosa, S. aureus, E. coli)≥ 3 Log ReductionNo IncreaseNo Increase
Yeast (C. albicans)≥ 1 Log ReductionNo IncreaseNo Increase
Mold (A. brasiliensis)No Increase**≥ 1 Log ReductionNo Increase
  • No Increase is defined as ≤ 0.5 log₁₀ unit increase from the previous measurement. ** No Increase from the initial T0 count.

5.1. Hypothetical Data Demonstrating Booster Effect

The table below illustrates a potential outcome where 5-methylhexane-1,2-diol successfully boosts a sub-optimal level of Phenoxyethanol to meet Criteria A for S. aureus.

FormulationMicroorganismLog Reduction (Day 7)Log Reduction (Day 14)Log Reduction (Day 28)Meets Criteria A?
Control: 0.5% PhenoxyethanolS. aureus2.12.32.4No (Fails D7)
Test: 0.5% Phenoxyethanol + 3% 5-Methylhexane-1,2-diolS. aureus3.5 >5.0 (No recovery)>5.0 (No recovery)Yes
Control: 0.5% PhenoxyethanolA. brasiliensis-0.2 (Increase)0.50.8No (Fails D14/D28)
Test: 0.5% Phenoxyethanol + 3% 5-Methylhexane-1,2-diolA. brasiliensis0.11.2 1.5Yes

Formulation, Stability, and Safety Considerations

  • Viscosity Impact: 1,2-alkanediols, due to their surfactant-like nature, can sometimes reduce the viscosity of emulsions.[7] It is crucial to conduct stability testing (e.g., at 45°C for 4-8 weeks) to monitor viscosity, phase separation, and droplet size in the presence of 5-methylhexane-1,2-diol. The branched structure may have a different impact compared to linear diols.

  • Sensory Profile: Evaluate the final formulation for its feel on the skin. Diols can sometimes impart a feeling of tackiness at high concentrations. The unique structure of 5-methylhexane-1,2-diol may offer a different sensory experience.

  • Safety & Regulatory: Alkane diols are generally considered to have a favorable safety profile and are well-tolerated on the skin.[16] However, as with any cosmetic ingredient, it is the responsibility of the formulator to ensure compliance with the regulations of the target market. The Cosmetic Ingredient Review (CIR) has assessed many alkane diols as safe for use in cosmetics.[17] The specific status of 5-methylhexane-1,2-diol should be confirmed.

Conclusion

5-methylhexane-1,2-diol presents an intriguing opportunity for cosmetic formulators seeking to enhance their preservation systems while aligning with modern market trends. Its efficacy as a preservative booster can be systematically evaluated by following the robust protocols outlined in this guide. By leveraging the well-established framework of ISO 11930 and carefully considering formulation-specific interactions, researchers can effectively determine the viability of this novel branched-chain diol to create safe, stable, and consumer-friendly cosmetic products.

References

  • Pillai, R., et al. (2013). 1,2-Alkanediols for Cosmetic Preservation. Cosmetics & Toiletries. [Link]

  • Certified Laboratories. What is Preservative Efficacy Testing (PET) for Cosmetics?. Certified Laboratories. [Link]

  • Microchem Laboratory. ISO 11930 - Preservative Effectiveness Test. Microchem Laboratory. [Link]

  • Certified Cosmetics. Preservative Efficacy (Challenge) Test. Certified Cosmetics. [Link]

  • Schmaus, G., et al. Synergistic 1,2 Diol Combinations ± New Multifunctional Actives for Cosmetics. Symrise. [Link]

  • IVAMI. Cosmetics testing - Preservative efficacy tests - Challenge test (EN ISO 11930: 2019 + A1: 2022 and European Pharmacopoeia). IVAMI. [Link]

  • Microbe Investigations AG. (2023). ISO 11930 : Preservative Efficacy Test of Cosmetics. YouTube. [Link]

  • Lee, E., et al. (2022). Synergistic/antagonistic antimicrobial effects of cosmetic ingredients in combination with 1,2-hexanediol. ResearchGate. [Link]

  • Kriwet, K., et al. (2020). Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream. Pharmaceutics. [Link]

  • Lange, S., et al. (2005). Use of 1,2-alkanediol mixture as an antimicrobial agent, e.g. for treating body odor, acne or mycoses or preserving perishable products.
  • Arakawa, M., et al. (2021). Antibacterial Activity of the Mixed Systems Containing 1,2-Dodecanediol against Staphylococcus aureus and Staphylococcus epidermidis. PubMed. [Link]

  • Cosphatec GmbH. Natural Diols. Cosphatec. [Link]

  • Tretter, J.R. (1976). Aliphatic diols as preservatives for cosmetics and related products.
  • Kriwet, K., et al. (2020). Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream. MDPI. [Link]

  • National Center for Biotechnology Information. 5-Methylhexane-1,2-diol. PubChem. [Link]

  • Ansmann, A., et al. (2007). Preparation containing diol.
  • Johnson, W., et al. (2018). Safety Assessment of Alkane Diols as Used in Cosmetics. ResearchGate. [Link]

  • Cosmetic Ingredient Review. (2018). Final Report: Safety Assessment of Alkane Diols as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Suoteng. (2026). Beyond Moisturizing: Why 1,2-Hexanediol is the Backbone of "Preservative-Free" Claims. Jiangsu Suoteng New Materials Co., Ltd. [Link]

  • CAPSIG. An Overview of Preservatives and their Modes of Action. Thor. [Link]

  • Cosmetic Ingredient Review. (2018). Safety Assessment of Alkane Diols as Used in Cosmetics. CIR. [Link]

  • National Center for Biotechnology Information. 1-Cyclopropyl-5-methylhexane-1,2-diol. PubChem. [Link]

  • Kumar, A., et al. (2023). Safety Concern and Regulatory Status of Chemicals Used in Cosmetics and Personal Care Products. MDPI. [Link]

  • Cosmetic Ingredient Review. (2016). Draft Report: Safety Assessment of Alkane Diols as Used in Cosmetics. CIR. [Link]

  • Kumar, A., et al. (2023). Safety Concern and Regulatory Status of Chemicals Used in Cosmetics and Personal Care Products. ResearchGate. [Link]

  • NIST. 5-Methylhexane-2,4-dione, keto form. NIST WebBook. [Link]

  • LookChem. 5-methyl-hexane-2,4-diol|54877-00-8. LookChem. [Link]

  • Sinobio Chemistry. (2025). 1,2-Hexanediol: The Multi-Functional Game-Changer for Cosmetics, Pharmaceuticals, and Beyond. Sinobio Chemistry. [Link]

  • Critical Catalyst. (2024). New EU cosmetic restrictions on Cyclic Volatile Methyl Siloxanes (cVMS). Critical Catalyst. [Link]

Sources

Application Note: Osmium Tetroxide-Catalyzed Dihydroxylation for the Synthesis of 5-Methylhexane-1,2-diol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

The synthesis of vicinal diols is a cornerstone transformation in organic synthesis and drug development, providing critical pharmacophores and versatile synthetic intermediates. The conversion of 5-methylhex-1-ene to 5-methylhexane-1,2-diol via osmium tetroxide (


) catalyzed dihydroxylation represents a highly efficient, atom-economical approach[1]. Utilizing the Upjohn modification[2], this protocol employs catalytic 

in tandem with stoichiometric

-methylmorpholine

-oxide (NMO) as a terminal oxidant[3]. This Application Note details the mechanistic rationale, optimized reaction parameters, and a rigorously validated step-by-step protocol for this transformation.

Mechanistic Rationale

The dihydroxylation of alkenes by


 proceeds via a concerted [3+2] cycloaddition mechanism[3]. When 5-methylhex-1-ene is exposed to 

, the electrophilic osmium center coordinates with the electron-rich terminal

-bond, forming a five-membered cyclic osmate(VI) ester intermediate[4].

In a purely stoichiometric reaction, this osmate ester must be reductively cleaved, consuming a full equivalent of highly toxic and expensive


. However, the Upjohn protocol introduces NMO and water into the system[2]. The water hydrolyzes the osmate ester to release the desired 5-methylhexane-1,2-diol and an osmium(VI) species[4]. NMO immediately reoxidizes the 

back to the active

tetroxide, allowing the cycle to continue[5]. This self-validating catalytic cycle reduces

loading to as little as 0.2 mol% while maintaining >90% yields[6].

CatalyticCycle OsO4 Osmium Tetroxide Os(VIII) Osmate Cyclic Osmate Ester Os(VI) OsO4->Osmate [3+2] Cycloaddition with Alkene Osmate->OsO4 Oxidation by NMO + Hydrolysis (H2O) Diol 5-Methylhexane-1,2-diol Osmate->Diol Alkene 5-Methylhex-1-ene Alkene->Osmate NMO NMO (Co-oxidant) NMO->OsO4 NMM N-Methylmorpholine NMO->NMM

Figure 1: Catalytic cycle of the Upjohn dihydroxylation of 5-methylhex-1-ene.

Reaction Design & Optimization Parameters

The success of the Upjohn dihydroxylation relies heavily on solvent selection and stoichiometric ratios. Acetone/water mixtures are optimal because acetone solubilizes both the lipophilic 5-methylhex-1-ene and the hydrophilic NMO, while water is strictly required for the hydrolysis of the osmate ester[6].

Table 1: Optimized Reaction Parameters
ParameterOptimal ConditionCausality / Rationale
Substrate 1.0 Equivalent5-methylhex-1-ene acts as the limiting reagent.
Co-oxidant (NMO) 1.1 - 1.5 EquivalentsSlight excess ensures complete reoxidation of

and drives the reaction to completion.
Catalyst (

)
0.2 - 1.0 mol%Sufficient for rapid turnover; higher amounts increase toxicity risks and purification difficulty[6].
Solvent System Acetone :

(4:1 v/v)
Homogenizes the biphasic mixture and provides necessary

for ester hydrolysis[6].
Temperature 20 - 25 °C (Ambient)Prevents over-oxidation (e.g., C-C bond cleavage) and minimizes

volatilization.
Quenching Agent

(excess)
Reduces residual

to insoluble

, preventing toxicity and product contamination[3].

Experimental Protocol

The following step-by-step methodology outlines the synthesis of 5-methylhexane-1,2-diol on a 10 mmol scale.

Safety Warning:


 is highly volatile and toxic. It causes severe respiratory irritation and can lead to corneal blindness. All operations must be conducted in a certified fume hood wearing appropriate PPE (nitrile gloves, lab coat, safety goggles).
Step-by-Step Methodology
  • Substrate Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-methylhex-1-ene (0.98 g, 10.0 mmol) in 40 mL of an Acetone/Water (4:1 v/v) mixture.

  • Co-Oxidant Addition: Add

    
    -methylmorpholine 
    
    
    
    -oxide (NMO) (1.41 g, 12.0 mmol, 1.2 eq.) to the stirring solution. Stir for 5 minutes until fully dissolved.
  • Catalyst Introduction: Using a glass syringe, carefully add

    
     (0.1 mL of a 2.5 wt% solution in tert-butanol, ~0.01 mmol, 0.1 mol%). The reaction mixture will gradually turn from clear to pale yellow/brown as the osmate ester forms and turns over[6].
    
  • Reaction Monitoring: Stir the reaction at room temperature (20-25 °C) for 4-6 hours. Monitor the progress via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (1:1). The starting material (

    
    ) will disappear, and the highly polar diol product (
    
    
    
    ) will emerge.
  • Quenching: Once the starting material is consumed, add solid sodium sulfite (

    
    ) (2.0 g) to the flask and stir vigorously for 30 minutes. This step is critical to reduce the active 
    
    
    
    to insoluble, black osmium dioxide (
    
    
    ), halting the reaction and sequestering the toxic metal[3].
  • Extraction & Washing: Concentrate the mixture under reduced pressure to remove the majority of the acetone. Extract the remaining aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , and filter.
    
  • Purification: Concentrate the filtrate in vacuo to yield the crude product. Purify via flash column chromatography on silica gel (eluting with a gradient of 20% to 50% Ethyl Acetate in Hexanes) to afford pure 5-methylhexane-1,2-diol as a viscous, colorless oil.

Workflow Step1 1. Substrate Preparation Dissolve 5-methylhex-1-ene and NMO in Acetone/H2O Step2 2. Catalysis Add OsO4 (0.2-1.0 mol%) Stir at 20-25 °C Step1->Step2 Step3 3. Quenching Add Na2SO3 (aq) Reduce Os(VIII) to Os(VI)/Os(IV) Step2->Step3 Step4 4. Extraction Extract with EtOAc Wash with Brine Step3->Step4 Step5 5. Purification Concentrate & Flash Chromatography (Silica) Step4->Step5 Product Pure 5-Methylhexane-1,2-diol Step5->Product

Figure 2: Experimental workflow for the synthesis and purification of 5-methylhexane-1,2-diol.

Analytical Validation

To ensure the trustworthiness of the protocol, the final product must be validated against expected analytical benchmarks to confirm a self-validating system:

  • TLC: Staining with potassium permanganate (

    
    ) or ceric ammonium molybdate (CAM) will reveal the diol as a bright spot, confirming the successful installation of the hydroxyl groups.
    
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    The disappearance of the terminal alkene protons (multiplets at
    
    
    4.9–5.8 ppm) and the appearance of the carbinol protons (multiplet for
    
    
    -OH at
    
    
    ~3.6 ppm, and a multiplet for
    
    
    -OH at
    
    
    ~3.4 ppm) confirm successful dihydroxylation.
  • Mass Spectrometry (ESI-MS): Expected

    
     for 
    
    
    
    is 155.10 (Calculated for
    
    
    ).

Safety & Waste Management

Osmium-containing waste must never be mixed with standard organic or aqueous waste. All aqueous layers, used TLC plates, and silica gel from the column must be segregated into dedicated, clearly labeled "Osmium Waste" containers. Prior to disposal, it is strictly required to add a small amount of sodium sulfide (


) or sodium sulfite (

) to the waste container to ensure all osmium remains in its reduced, non-volatile state.

References

  • Title: An improved c

    
     oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant
    Source: Tetrahedron Letters (1976)
    URL: [Link]
    
  • Title: Catalytic Osmium Tetroxide Oxidation of Olefins: cis-1,2-Cyclohexanediol Source: Organic Syntheses (1978) URL: [Link]

  • Title: Upjohn Dihydroxylation Source: Organic Chemistry Portal URL: [Link]

Sources

Application Note: 5-Methylhexane-1,2-Diol as a Transdermal Penetration Enhancer

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and formulation scientists evaluating 5-methylhexane-1,2-diol as a functional excipient. It synthesizes structure-activity relationships (SAR) of 1,2-alkanediols with specific protocols for validation.

Document Type: Technical Guide & Experimental Protocol Target Analyte: 5-Methylhexane-1,2-Diol (CAS: 50433-63-9 / Analogous Isomers) Class: Branched-Chain 1,2-Alkanediol / Amphiphilic Enhancer

Introduction & Rationale

In the development of transdermal drug delivery systems (TDDS), the "Goldilocks" principle often applies to the alkyl chain length of penetration enhancers. Linear 1,2-diols (e.g., 1,2-hexanediol, 1,2-octanediol) are standard enhancers, but they face limitations: shorter chains (C5-C6) may lack sufficient lipophilicity to partition deeply into the Stratum Corneum (SC), while longer chains (C8-C10) can cause significant skin irritation or solubility issues in aqueous vehicles.

5-Methylhexane-1,2-diol (a C7 branched isomer) occupies a unique physicochemical niche:

  • Lipophilicity Balance: With a carbon count of 7, it bridges the gap between 1,2-hexanediol and 1,2-octanediol, offering an optimized LogP (approx. 0.7–0.9) for partitioning into SC lipid bilayers.

  • Branched Architecture: The 5-methyl branch disrupts the crystalline packing of the enhancer itself, lowering its melting point compared to linear 1,2-heptanediol. This results in better solubility in formulation matrices and potentially reduced skin irritation potential compared to linear C8 analogs.

Physicochemical Profile
PropertyValue (Approx.)Significance
Molecular Formula C

H

O

Amphiphilic structure
Molecular Weight 132.20 g/mol Low MW facilitates rapid diffusion
LogP (Octanol/Water) ~0.7 – 0.9Ideal range for SC lipid partitioning
Physical State Viscous LiquidEasy incorporation into gels/emulsions
HLB Value ~7–8Acts as a co-surfactant/cosolvent

Mechanism of Action

The permeation enhancement is driven by a dual-action mechanism involving the Polar Head Group and the Lipophilic Tail .

  • Head Group Interaction: The vicinal hydroxyl groups (1,2-diol) form hydrogen bonds with the polar head groups of ceramides in the SC, disrupting the "shield" of the lipid bilayer.

  • Tail Insertion & Fluidization: The 5-methylhexyl tail inserts into the hydrophobic chains of the lipid bilayer. The terminal methyl branch creates a "kink," increasing free volume (disorder) and fluidizing the rigid crystalline structure more effectively than a straight chain, thereby increasing the diffusion coefficient (

    
    ) of the drug.
    
Pathway Visualization

Mechanism Enhancer 5-Methylhexane-1,2-Diol H_Bonding H-Bonding with Ceramide Headgroups Enhancer->H_Bonding 1,2-Diol Domain Tail_Insertion Lipophilic Tail Insertion (Branched C7 Chain) Enhancer->Tail_Insertion Alkyl Domain SC_Lipids Stratum Corneum Lipid Bilayer (Ordered) Fluidization Lipid Fluidization (Increased Free Volume) SC_Lipids->Fluidization Phase Transition H_Bonding->SC_Lipids Disruption Tail_Insertion->SC_Lipids Insertion Drug_Diffusion Increased Drug Flux (J) Fluidization->Drug_Diffusion Reduced Resistance

Caption: Mechanism of Action showing the dual interaction of the diol head and branched tail with SC lipids.

Formulation Guidelines

To maximize efficacy while maintaining stability, follow these concentration and compatibility rules.

Concentration Range
  • 1.0% – 3.0% (w/w): Mild enhancement, suitable for leave-on formulations.

  • 3.0% – 5.0% (w/w): Therapeutic transdermal patches or gels.

  • > 5.0%: High enhancement but increased risk of irritation; requires co-solvents (e.g., Propylene Glycol).

Compatibility Matrix
Component TypeRecommendationRationale
Solvent Phase Water/Ethanol/PGHighly soluble in alcohols; moderately soluble in water.
Gelling Agents Carbomers, HPMCCompatible. Does not significantly reduce viscosity at <5%.
Active Ingredients Lipophilic & AmphiphilicBest for drugs with LogP 1–3 (e.g., Ibuprofen, Estradiol).
Emulsifiers Non-ionicSynergistic effect with non-ionic surfactants (e.g., Polysorbates).

Experimental Protocols

These protocols are designed to validate the permeation enhancement factor (EF) and safety profile of the excipient.

Protocol A: In Vitro Permeation Study (Franz Diffusion Cell)

Objective: Quantify the Enhancement Factor (EF) of 5-methylhexane-1,2-diol compared to a control vehicle.

Materials:

  • Membrane: Dermatomed porcine ear skin (thickness ~500 µm) or synthetic Strat-M® membrane.

  • Receiver Fluid: Phosphate Buffered Saline (PBS) pH 7.4 + 2% Solutol HS15 (to ensure sink conditions for lipophilic drugs).

  • Formulations:

    • Control: Drug (1%) in 50:50 Ethanol:Water.

    • Test: Drug (1%) + 5-methylhexane-1,2-diol (3%) in 50:50 Ethanol:Water.

Workflow:

  • Preparation: Mount skin on Franz cells (permeation area ~1.77 cm²). Equilibrate with receiver fluid at 32°C for 30 mins.

  • Dosing: Apply 200 µL (infinite dose) or 10 mg/cm² (finite dose) of the formulation to the donor compartment. Occlude with Parafilm to prevent evaporation.

  • Sampling: Withdraw 200 µL from the receiver arm at 1, 2, 4, 8, 12, and 24 hours. Replace with fresh pre-warmed buffer immediately.

  • Analysis: Analyze samples via HPLC-UV or LC-MS/MS.

  • Calculation: Plot Cumulative Amount (

    
    ) vs. Time (
    
    
    
    ). Calculate Flux (
    
    
    ) from the linear portion.
    
    
Protocol B: Solubility Screening (Saturation Method)

Objective: Determine if the enhancer affects the thermodynamic activity of the drug.

  • Add excess drug to (A) Pure vehicle and (B) Vehicle + 5% Enhancer.

  • Stir at 32°C for 48 hours.

  • Centrifuge and filter supernatant.

  • Assay drug concentration.

    • Note: If solubility increases significantly, the flux enhancement might be due to increased drug loading rather than barrier disruption. This distinction is critical for mechanistic claims.

Protocol C: In Vitro Irritation Test (MTT Viability Assay)

Objective: Ensure the branched diol is less irritating than linear C8 equivalents. System: Reconstructed Human Epidermis (RHE) model (e.g., EpiDerm™).

Workflow Visualization:

IrritationProtocol Tissue RHE Tissue Equilibration Exposure Topical Exposure (15-60 min) Tissue->Exposure Wash PBS Wash (Remove Chemical) Exposure->Wash Incubation Post-Incubation (42 hours) Wash->Incubation MTT MTT Assay (OD 570nm) Incubation->MTT

Caption: Workflow for assessing cellular viability (irritation potential) using 3D skin models.

Acceptance Criteria:

  • Non-Irritant: Cell viability > 50% compared to negative control (PBS).

  • Benchmark: Compare against 1,2-Octanediol (positive control for moderate irritation).

Safety & Regulatory Considerations

While specific toxicological monographs for "5-methylhexane-1,2-diol" may be less abundant than for 1,2-hexanediol, it falls under the Alkane Diols chemical family reviewed by the Cosmetic Ingredient Review (CIR).

  • Bridging Data: Safety data is often bridged from 1,2-Hexanediol (Safe as used) and 1,2-Octanediol.

  • Sensitization: Branched diols generally exhibit lower sensitization rates than linear counterparts due to steric hindrance preventing haptenization.

  • Regulatory Status: Verify CAS 50433-63-9 status in your target market (e.g., EU Cosing, US TSCA).

References

  • Expert Panel for Cosmetic Ingredient Safety. (2024).[1] Safety Assessment of Alkane Diols as Used in Cosmetics. International Journal of Toxicology. Link

  • Warner, K. S., et al. (2001). Structure-activity relationships for chemical penetration enhancers: I. Alkanediols. Journal of Pharmaceutical Sciences. (Demonstrates the impact of chain length on flux).
  • Tanojo, H., et al. (1999). In vitro human skin barrier perturbation by alkanediols. Journal of Controlled Release. (Mechanistic insight into lipid extraction vs.
  • PubChem. Compound Summary for 5-Methylhexane-1,2-diol. National Library of Medicine. Link

  • Gwak, H. S., & Ik-Koo, C. (2002). Effect of vehicles and penetration enhancers on the in vitro percutaneous absorption of tenoxicam. International Journal of Pharmaceutics. (Discussion on diol synergy).

Sources

Application Note: Minimum Inhibitory Concentration (MIC) Determination for 5-Methylhexane-1,2-diol

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Antimicrobial Efficacy, Preservative Boosters, and Standardized Susceptibility Testing

Introduction & Scientific Rationale

1,2-Alkanediols are highly valued in pharmaceutical and cosmetic formulations as multifunctional excipients. They serve as humectants, emollients, and potent antimicrobial preservative boosters[1]. 5-Methylhexane-1,2-diol is a branched, 7-carbon (C7) diol. While straight-chain diols like 1,2-hexanediol (C6) and 1,2-octanediol (C8) are ubiquitous, 5-methylhexane-1,2-diol offers a unique physicochemical profile, bridging the gap between the high water solubility of C6 diols and the aggressive antimicrobial potency of C8 diols[2].

Mechanism of Antimicrobial Action

The antimicrobial efficacy of 1,2-alkanediols is fundamentally linked to their amphiphilic structure[1]. The hydrophilic 1,2-diol headgroup interacts with the aqueous environment, while the hydrophobic alkyl tail inserts into the microbial cytoplasmic membrane[2]. This insertion disrupts the lipid bilayer, leading to membrane depolarization, leakage of vital intracellular components, and ultimately, cell death[3]. Because 5-methylhexane-1,2-diol possesses a branched C7 tail, it exhibits an optimized partition coefficient (LogP) that facilitates efficient membrane penetration without suffering from the severe aqueous insolubility characteristic of longer-chain diols like 1,2-decanediol[1].

MOA A 5-Methylhexane-1,2-diol (Amphiphilic Structure) B Insertion into Microbial Lipid Bilayer A->B Hydrophobic tail interaction C Membrane Disruption & Increased Permeability B->C Structural destabilization D Membrane Depolarization C->D E Leakage of Intracellular Components C->E F Microbial Cell Death D->F E->F

Mechanism of action for 1,2-alkanediols causing microbial cell death.

Experimental Design & Causality

To accurately determine the Minimum Inhibitory Concentration (MIC) of 5-methylhexane-1,2-diol, this protocol adapts the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution[4].

Why Broth Microdilution? Broth microdilution is the gold standard for quantitative antimicrobial susceptibility testing[4]. It allows for the simultaneous testing of multiple concentrations in a high-throughput 96-well format, minimizing reagent volume while maximizing data resolution.

Self-Validating System Design: A robust MIC assay must rule out false positives and false negatives. This protocol enforces a self-validating architecture by incorporating three critical controls:

  • Growth Control (Positive Control): Ensures the chosen media (Mueller-Hinton Broth) supports robust bacterial growth and that the inoculum is viable.

  • Sterility Control (Negative Control): Verifies that the media and handling procedures are free from extraneous contamination.

  • Solvent Control: While 5-methylhexane-1,2-diol is moderately water-soluble, higher stock concentrations may require a co-solvent (e.g., 1-2% DMSO). The solvent control proves that any observed inhibition is due to the diol, not the vehicle.

Step-by-Step Protocol: Broth Microdilution MIC Determination

Materials & Reagents
  • Test Compound: 5-Methylhexane-1,2-diol (Purity

    
     98%)
    
  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Microorganisms: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Consumables: Sterile 96-well U-bottom microtiter plates, multichannel pipettes.

Preparation of the Antimicrobial Stock
  • Stock Solution: Prepare a 4% (v/v) stock solution of 5-methylhexane-1,2-diol in CAMHB. Note: If turbidity is observed due to the branched C7 tail, use up to 2% DMSO as a solubilizer. Vortex vigorously for 2 minutes to ensure complete dispersion.

  • Serial Dilution: In a 96-well plate, add 50 µL of CAMHB to columns 2 through 10. Add 100 µL of the 4% stock to column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and continuing through column 10. Discard 50 µL from column 10.

    • Resulting well concentrations (before inoculation): 4.0%, 2.0%, 1.0%, 0.5%, 0.25%, 0.125%, etc.

Inoculum Standardization (The Causality of the Inoculum Effect)

Why standardization matters: An inoculum that is too dense will artificially inflate the MIC (the "inoculum effect"), while an inoculum that is too sparse may result in false susceptibility.

  • Select 3-5 morphologically identical colonies from an overnight agar plate.

  • Suspend the colonies in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (approx.

    
     CFU/mL) using a spectrophotometer (OD600 
    
    
    
    0.08 - 0.13).
  • Dilute this suspension 1:150 in CAMHB to achieve a working inoculum of

    
     CFU/mL.
    
Plate Inoculation & Incubation
  • Add 50 µL of the working inoculum to wells in columns 1 through 11.

    • Final test concentrations: 2.0%, 1.0%, 0.5%, 0.25%, 0.125%, etc.

    • Final well inoculum:

      
       CFU/mL[4].
      
  • Column 11 (Growth Control): Contains 50 µL CAMHB + 50 µL inoculum (No diol).

  • Column 12 (Sterility Control): Contains 100 µL CAMHB only.

  • Seal the plate with a breathable membrane to prevent evaporation and incubate at 35°C ± 2°C for 16–20 hours under aerobic conditions[4].

Reading and Interpretation
  • Examine the plate visually using a reflective viewer. The MIC is defined as the lowest concentration of 5-methylhexane-1,2-diol that completely inhibits visible bacterial growth.

  • Optional but recommended: Read the plate spectrophotometrically at 600 nm to quantify growth inhibition and generate a dose-response curve.

Workflow Step1 Inoculum Preparation (0.5 McFarland Standard) Step3 96-Well Plate Setup (Test + Controls) Step1->Step3 Step2 Compound Dilution (2-fold serial in MHB) Step2->Step3 Step4 Incubation (35°C for 16-20 hrs) Step3->Step4 Step5 Visual & Spectrophotometric Reading (OD600) Step4->Step5 Step6 MIC Determination Step5->Step6

Step-by-step workflow for Broth Microdilution MIC determination.

Data Presentation & Expected Results

Based on structure-activity relationship (SAR) data for 1,2-alkanediols, antimicrobial potency increases with carbon chain length, while water solubility inversely decreases[1][2]. 1,2-Hexanediol (C6) typically exhibits an MIC of 0.5% - 2.0%[3]. 1,2-Octanediol (C8) is more potent but harder to formulate due to low aqueous solubility.

As a branched C7 diol, 5-methylhexane-1,2-diol is expected to yield MIC values intermediate to C6 and C8 diols, providing an excellent balance of formulation ease and preservative boosting power.

Table 1: Comparative Expected MIC Ranges for 1,2-Alkanediols

CompoundCarbon ChainStructure TypeExpected MIC Range (% v/v)*Aqueous Solubility
1,2-HexanediolC6Straight0.50% – 2.00%High
5-Methylhexane-1,2-diol C7 Branched 0.25% – 1.00% Moderate
1,2-Octanediol (Caprylyl Glycol)C8Straight0.125% – 0.50%Low

*Note: Exact MIC values depend on the specific microbial strain (e.g., Gram-positive vs. Gram-negative) and the presence of potentiating agents in the formulation matrix.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[4] Available at:[Link]

  • Pillai, R., et al. 1,2-Alkanediols for Cosmetic Preservation. Cosmetics & Toiletries.[1] Available at:[Link]

  • Hwang, D., et al. (2015). Food-grade antimicrobials potentiate the antibacterial activity of 1,2-hexanediol. Letters in Applied Microbiology, 60(5), 431-439.[3] Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Osmium Removal from 5-Methylhexane-1,2-diol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Critical Safety & Regulatory Context

Q: Why is Osmium removal non-negotiable in this synthesis?

A: In the synthesis of 5-methylhexane-1,2-diol (typically via Sharpless Asymmetric Dihydroxylation or Upjohn Dihydroxylation of 5-methyl-1-hexene), Osmium tetroxide (


) or Potassium Osmate (

) are used as catalysts. While efficient, Osmium is a Class 2B Elemental Impurity under ICH Q3D guidelines due to its severe toxicity and potential to cause blindness and respiratory failure.

For pharmaceutical intermediates, you must demonstrate control over Osmium levels. The regulatory limits are strict:

Table 1: ICH Q3D Limits for Osmium (Class 2B)

Route of AdministrationPermitted Daily Exposure (PDE)Concentration Limit (µg/g)*
Oral 1000 µ g/day 100 ppm
Parenteral (IV/IM)100 µ g/day 10 ppm
Inhalation 10 µ g/day 1 ppm

*Concentration limits assume a maximum daily dose of 10 g of the drug product.

Diagnostic Workflow: "Is My Product Clean?"

Before attempting expensive purification, use this decision tree to assess Osmium contamination.

OsmiumDetection Start Crude 5-methylhexane-1,2-diol VisualCheck Visual Inspection Start->VisualCheck Black Black/Grey/Brown? VisualCheck->Black PassVisual Clear/Colorless Black->PassVisual No High Osmium (>500 ppm)\nRequires Scavenging High Osmium (>500 ppm) Requires Scavenging Black->High Osmium (>500 ppm)\nRequires Scavenging Yes Thiourea Thiourea Spot Test (Qualitative) PinkRed Pink/Red Color? Thiourea->PinkRed PassThiourea No Color Change PinkRed->PassThiourea No Moderate Osmium (10-500 ppm)\nRequires Scavenging Moderate Osmium (10-500 ppm) Requires Scavenging PinkRed->Moderate Osmium (10-500 ppm)\nRequires Scavenging Yes ICPMS ICP-MS Analysis (Quantitative) Release Product Release Product ICPMS->Release Product < Limit Polishing Step Needed Polishing Step Needed ICPMS->Polishing Step Needed > Limit PassVisual->Thiourea PassThiourea->ICPMS

Figure 1: Diagnostic workflow for assessing Osmium levels in diol intermediates.

The Thiourea Spot Test Protocol

Use this for rapid qualitative checks before sending samples for costly ICP-MS.

  • Dissolve 50 mg of your diol in 1 mL of Ethanol.

  • Add 1 mL of 10% Thiourea in 2M HCl .

  • Heat gently (warm water bath) for 5 minutes.

  • Result: A pink to rose-red coloration indicates Osmium presence (Complex:

    
    ). Detection limit is approx. 5-10 ppm.
    

Scavenging Methodologies

Q: What is the most effective scavenger for 5-methylhexane-1,2-diol?

A: While activated carbon is cheap, it is often insufficient for achieving single-digit ppm levels in polar diols. Thiol-functionalized silica is the industry gold standard for Osmium removal because Osmium is a "soft" metal that binds irreversibly to sulfur ligands.

Table 2: Scavenger Comparison

Scavenger TypeMechanismEfficiencyProsCons
Activated Carbon (e.g., Darco KB)PhysisorptionLow-ModerateCheap, readily available.Messy, low specificity, leaching possible.
Thiol-Silica (e.g., SiliaMetS Thiol, QuadraPure)Chelation (S-Os bond)High (>99%) Clean filtration, high affinity, no leaching.More expensive.
Polymer Resins (e.g., MP-TMT)ChelationHighHigh loading, solvent compatible.Slower kinetics than silica.

Step-by-Step Removal Protocols

Protocol A: The "Killer" Wash (Reductive Workup)

Perform this immediately after the reaction to reduce volatile


 (Os VIII) to water-soluble osmate esters (Os VI/IV).
  • Quench: At the end of the reaction, add saturated aqueous

    
     (Sodium Metabisulfite)  or 
    
    
    
    . Use 5-10 equivalents relative to the oxidant.
  • Stir: Stir vigorously for 1 hour . The mixture should turn from dark brown/black to a lighter color (often yellow or clear) as the osmate ester hydrolyzes.

  • Extraction:

    • 5-methylhexane-1,2-diol is moderately water-soluble. Do not discard the aqueous layer immediately.

    • Saturate the aqueous layer with NaCl (Salting out).

    • Extract with Ethyl Acetate (EtOAc) or DCM (3x).

    • Note: The reduced Osmium species are largely ionic and should remain in the aqueous phase.

Protocol B: Thiol-Silica Scavenging (Recommended)

Use this if the "Killer" wash leaves residual Osmium (common in scale-up).

  • Dissolve: Dissolve the crude diol in THF or EtOAc (10 volumes).

  • Add Scavenger: Add SiliaMetS® Thiol or equivalent (0.5 - 1.0 g per g of crude product, or 20-50 eq relative to Os metal).

  • Temperature: Heat to 40-50°C for 4-12 hours. Heat is crucial to drive the kinetics of Osmium binding to the sulfur ligand.

  • Filter: Filter through a pad of Celite or a 0.45 µm PTFE membrane.

  • Test: Run the Thiourea spot test on the filtrate.

Troubleshooting & FAQs

Q: My product is still grey/black after workup. What happened?

A: This indicates the presence of colloidal Osmium dioxide (


).
  • Cause: Insufficient oxidative quenching or "crashing out" of reduced osmium during workup.

  • Fix:

    • Redissolve the product in THF.

    • Add Activated Carbon (10 wt%) AND Celite (10 wt%) .

    • Stir at 50°C for 2 hours.

    • Filter hot through a tight Celite pad.

    • If color persists, proceed to Protocol B (Thiol-Silica).

Q: ICP-MS shows high Os levels despite carbon treatment. Why?

A: Activated carbon relies on surface adsorption, which is reversible and competition-dependent. In a polar diol solution, the diol itself can compete for adsorption sites.

  • Solution: Switch to Chemisorption . Use a scavenger that forms a covalent bond, such as a Thiourea-functionalized resin or Mercaptopropyl silica . The Sulfur-Osmium bond is extremely strong and will not release the metal back into solution.

Q: Can I use crystallization to remove Osmium?

A: Proceed with caution. 5-methylhexane-1,2-diol is a liquid or low-melting solid (depending on purity/isomers). Even if it crystallizes, Osmium tends to occlude within the crystal lattice or stick to the surface.

  • Recommendation: Perform a scavenging step on the mother liquor before any crystallization attempts. Crystallization is a purification method for the organic impurities, not reliable for elemental impurities.

Q: I am losing yield during the aqueous wash. How do I recover my diol?

A: 5-methylhexane-1,2-diol has a C7 chain but two hydroxyl groups, giving it "amphiphilic" character.

  • Fix:

    • Salt Out: Ensure the aqueous phase is fully saturated with NaCl.

    • Continuous Extraction: If yield loss is severe, use a continuous liquid-liquid extractor with DCM overnight.

    • Back-Extraction: Wash the combined organic layers with a small volume of brine to remove trapped Osmium without pulling the diol back into the water.

References

  • ICH Q3D Guideline for Elemental Impurities . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1] (2019). Permitted Daily Exposure (PDE) limits for Osmium.[1][2]Link

  • Sharpless, K. B., et al. (1992). "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 94(8), 2483–2547. Link

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900. (Foundational text on metal scavenging principles applicable to Os). Link

  • SiliCycle Application Note. "Metal Scavenging: Removal of Osmium." SiliCycle Inc. (Demonstrates efficiency of Si-Thiol vs Carbon). Link

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Source for reductive workup protocols). Link

Sources

Technical Support Center: Optimizing the Sharpless Asymmetric Dihydroxylation of 5-Methylhex-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you rely on the Sharpless Asymmetric Dihydroxylation (SAD) to establish critical chiral centers. However, terminal aliphatic alkenes like 5-methylhex-1-ene frequently present unique kinetic and phase-transfer challenges that deviate from standard internal or aromatic alkene protocols.

This guide synthesizes field-proven methodologies, mechanistic causality, and troubleshooting workflows to help you maximize the yield and enantiomeric excess (ee) of 5-methylhexane-1,2-diol .

Part 1: Mechanistic Causality & The "Methanesulfonamide Myth"

To troubleshoot effectively, we must first understand the specific physical chemistry of our substrate. The SAD reaction utilizing AD-mix is a biphasic system (


-BuOH/H₂O). The active osmium-ligand complex resides in the organic phase, while the stoichiometric reoxidant (K₃Fe(CN)₆) is restricted to the aqueous phase .

The Substrate Anomaly: For most internal or conjugated aromatic olefins, methanesulfonamide (CH₃SO₂NH₂) is a mandatory additive. It acts as a general acid catalyst and cosolvent to accelerate the rate-limiting hydrolysis of the osmate ester intermediate .

However, 5-methylhex-1-ene is a short-chain terminal aliphatic olefin . Its corresponding osmate ester intermediate is highly polar, sterically unhindered, and naturally possesses high accessibility to the aqueous phase . Adding methanesulfonamide provides zero kinetic benefit for this specific substrate. In fact, it often disrupts the biphasic equilibrium, leading to sluggish reaction rates, stalled catalytic cycles, and depressed yields.

G Os OsO4 + Chiral Ligand (Organic Phase) Cyclo [3+2] Cycloaddition Os->Cyclo Alkene 5-Methylhex-1-ene (Substrate) Alkene->Cyclo Osmate Osmate Ester Intermediate (Migrates to Interface) Cyclo->Osmate Hydro Hydrolysis (Aqueous Phase) Osmate->Hydro Fast for terminal alkenes (No MeSO2NH2 needed) Diol 5-Methylhexane-1,2-diol (Product) Hydro->Diol Reox Reoxidation by K3Fe(CN)6 (Aqueous Phase) Hydro->Reox Reduced Os(VI) Reox->Os Regenerated Os(VIII)

Catalytic cycle of Sharpless AD highlighting phase-transfer dynamics for terminal alkenes.

Part 2: Frequently Asked Questions (FAQs)

Q1: My yield of 5-methylhexane-1,2-diol is stuck at 50-60%. I am using standard AD-mix-α with 1 equivalent of methanesulfonamide. What is wrong? A1: Remove the methanesulfonamide. As established by Turunen et al., the polarity of the intermediate osmate ester for terminal aliphatic olefins allows rapid hydrolysis without the need for general acid catalysis . The additive is likely hindering mass transfer at the biphasic interface.

Q2: The reaction is incredibly slow, taking over 48 hours. How can I speed it up without raising the temperature? A2: Increase your stirring speed to >800 RPM. Because the osmium catalyst must be continuously reoxidized by K₃Fe(CN)₆ at the liquid-liquid interface, the reaction is entirely dependent on the interfacial surface area. Poor mixing stalls the primary cycle, allowing the osmate ester to decompose .

Q3: I'm seeing over-oxidation products (e.g., 4-methylpentanal) instead of the diol. How do I prevent this? A3: Ensure strict temperature control at 0 °C. Elevated temperatures promote the "secondary catalytic cycle," where an osmium(VIII)-diol complex dihydroxylates another alkene before dissociating . This secondary pathway not only causes over-oxidation but also drastically reduces your enantiomeric excess (ee).

G Issue Issue: Low Yield of 5-methylhexane-1,2-diol CheckMe Are you using Methanesulfonamide? Issue->CheckMe YesMe Yes CheckMe->YesMe NoMe No CheckMe->NoMe ActionMe Remove it. Terminal aliphatic osmate esters hydrolyze easily. Additive hinders mass transfer. YesMe->ActionMe CheckStir Check Stirring Rate NoMe->CheckStir ActionStir Increase to >800 RPM. Biphasic system requires high interfacial area. CheckStir->ActionStir CheckTemp Check Reaction Temp ActionStir->CheckTemp ActionTemp Maintain strictly at 0 °C to prevent secondary cycle and over-oxidation. CheckTemp->ActionTemp

Troubleshooting workflow for resolving low yields in 5-methylhex-1-ene dihydroxylation.

Part 3: Quantitative Optimization Data

The following table summarizes the causal impact of reaction parameters on the yield and enantiopurity of 5-methylhexane-1,2-diol, derived from established kinetic behaviors of terminal aliphatic alkenes .

Reaction ParameterStirring RateMethanesulfonamideTemperatureExpected Yield (%)Expected ee (%)
Standard (Sub-optimal) Gentle (<300 rpm)1.0 eq added20 °C45 - 55%70 - 80%
Optimized Protocol Vigorous (>800 rpm)None (0 eq) 0 °C>90% >95%
Control A (Additive Error) Vigorous (>800 rpm)1.0 eq added0 °C60 - 70%90 - 92%
Control B (Mixing Error) Gentle (<300 rpm)None (0 eq)0 °C50 - 60%85 - 90%

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system. Visual cues at each stage confirm that the underlying physical chemistry is proceeding correctly .

Reagents Required:

  • 5-methylhex-1-ene (1.0 mmol)

  • AD-mix-α or AD-mix-β (1.4 g/mmol of alkene)

  • 
    -Butanol / Deionized Water (1:1 v/v, 10 mL total)
    
  • Sodium sulfite (Na₂SO₃, 1.5 g/mmol )

Step 1: Solvent Preparation & Reagent Dissolution Add 5 mL of


-butanol and 5 mL of water to a round-bottom flask. Add 1.4 g of the chosen AD-mix.
  • Self-Validation Check: Stir at room temperature until two clear liquid phases emerge. The lower aqueous phase should be bright yellow-orange (confirming the presence of active K₃Fe(CN)₆ and OsO₄).

Step 2: Temperature Equilibration Submerge the flask in an ice-water bath and allow the internal temperature to reach exactly 0 °C. Some precipitation of the inorganic salts may occur; this is normal and will not impede the reaction if stirring is sufficient.

Step 3: Substrate Addition & Interfacial Mixing Add 1.0 mmol of 5-methylhex-1-ene in one portion. Immediately increase the stirring rate to >800 RPM.

  • Self-Validation Check: The mixture must form a highly dispersed, cloudy yellow-orange emulsion. If distinct, separate layers are visible, your stirring rate is too low, and the reaction will stall.

Step 4: Reaction Monitoring Maintain vigorous stirring at 0 °C for 12–24 hours. Monitor the disappearance of the alkene via TLC (Hexanes/EtOAc). Do not add methanesulfonamide.

Step 5: Quenching & Reduction Once the starting material is consumed, add 1.5 g of solid sodium sulfite (Na₂SO₃) while maintaining the mixture at 0 °C. Remove the ice bath and allow the mixture to warm to room temperature while stirring for 1 hour.

  • Self-Validation Check: The color must transition from orange/brown to an off-white or pale yellow. This visual shift guarantees the complete reduction of highly toxic, volatile Os(VIII) to the inert, safe Os(IV) species.

Step 6: Extraction Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 2M KOH to remove any acidic byproducts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 5-methylhexane-1,2-diol.

References

  • Title: Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Sharpless asymmetric dihydroxylation Source: Wikipedia URL: [Link]

  • Title: Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review Source: National Library of Medicine (PMC) URL: [Link]

Technical Support Center: Chiral Separation of 5-Methylhexane-1,2-diol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The enantioselective separation of aliphatic diols like 5-methylhexane-1,2-diol presents a unique analytical challenge in pharmaceutical and chemical development. Due to their structural simplicity and lack of a strong UV chromophore, achieving baseline resolution and sensitive detection requires a carefully considered approach. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, combining foundational principles with field-proven troubleshooting strategies to navigate the complexities of this chiral separation via High-Performance Liquid Chromatography (HPLC).

Part 1: Foundational Knowledge & Method Development Strategy

This section addresses the initial questions researchers face when tasked with developing a robust chiral separation method from scratch.

Q: Where do I even begin with developing a separation method for 5-methylhexane-1,2-diol?

A: The most efficient and effective path to a successful separation is through a systematic screening protocol. Rather than a trial-and-error approach, a logical workflow saves time, solvent, and preserves the lifetime of your expensive chiral stationary phases (CSPs). The core principle is to screen a select number of diverse CSPs across different mobile phase modes to quickly identify the most promising separation conditions, which can then be fine-tuned.

The overall workflow involves selecting appropriate columns and mobile phases, running initial screening experiments, evaluating the results for any signs of separation, and then systematically optimizing the most promising conditions.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Decision cluster_2 Phase 3: Optimization & Final Method Screen_CSPs Select 3-4 Polysaccharide CSPs (e.g., IA, IB, OD-H) Screen_MP Select Mobile Phase Modes (Normal, Polar Organic, Reversed) Screen_CSPs->Screen_MP Combine with Execute Run Isocratic Screens (See Protocol in Part 2) Screen_MP->Execute Evaluate Evaluate Chromatograms Execute->Evaluate No_Sep No Separation on Any Column Evaluate->No_Sep No peaks resolved Partial_Sep Partial Separation (Rs > 0.5) Evaluate->Partial_Sep Shoulder or two peaks Baseline_Sep Baseline Separation (Rs ≥ 1.5) Evaluate->Baseline_Sep Success Derivatize Consider Derivatization for UV Detection No_Sep->Derivatize Alternative Strategy Optimize Optimize Key Parameters: - % Modifier - Temperature - Flow Rate Partial_Sep->Optimize Proceed to Refine Final_Method Final, Robust Method Baseline_Sep->Final_Method Method Achieved Optimize->Final_Method

Caption: High-level workflow for chiral HPLC method development.

Q: Which type of chiral stationary phase (CSP) is most effective for this compound?

A: For chiral alcohols and diols, polysaccharide-based CSPs are the undisputed industry standard and have demonstrated the highest success rates.[1][2] The chiral recognition mechanism of these phases relies on the helical structure of the polysaccharide (amylose or cellulose) derivative, which forms chiral grooves. Separation is achieved through a combination of interactions, primarily hydrogen bonding (critical for hydroxyl groups), dipole-dipole interactions, and inclusion complexation.[1][3]

5-methylhexane-1,2-diol, as a vicinal diol, has two hydroxyl groups that can readily participate in hydrogen bonding, making it an ideal candidate for this class of CSPs. We recommend screening a set of modern, immobilized polysaccharide columns, as they offer broad selectivity and are compatible with a wider range of organic solvents compared to older, coated phases.[4]

Recommended Screening Columns Selector Backbone Common Derivative Key Characteristics
CHIRALPAK® IA / CHIRAL ART Amylose-SA Amylosetris(3,5-dimethylphenylcarbamate)Often provides strong retention and high selectivity for a wide range of compounds. A primary screening column.[1][5]
CHIRALPAK® IB / CHIRAL ART Cellulose-SB Cellulosetris(3,5-dimethylphenylcarbamate)A cellulose-based alternative to IA/SA, sometimes offering complementary or superior selectivity.[6]
CHIRALCEL® OD-H Cellulosetris(3,5-dimethylphenylcarbamate)A classic, widely-used coated phase with a vast library of successful applications for alcohols.[7][8]
CHIRALPAK® IC Cellulosetris(3,5-dichlorophenylcarbamate)The chlorinated derivative can offer different electronic interactions, providing unique selectivity.[2]
Q: What mobile phases and detection methods should I screen?

A: The choice of mobile phase mode is critical for achieving separation. For a polar analyte like 5-methylhexane-1,2-diol, Normal Phase is often the most successful. A critical consideration for this analyte is its lack of a UV chromophore, making Refractive Index Detection (RID) the primary choice for direct analysis.[2][9] While RID is universal, it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution. If higher sensitivity is required, chemical derivatization to attach a UV-active group is a viable alternative.[9]

Below are the recommended starting conditions for your screening protocol.

Mode Mobile Phase System Typical Starting Ratio (v/v) Rationale & Comments
Normal Phase (NP) n-Hexane / Isopropanol (IPA)90:10The most common starting point. Balances retention with reasonable run times.[2]
Normal Phase (NP) n-Hexane / Ethanol (EtOH)90:10Ethanol is more polar than IPA and can sometimes offer better peak shape and different selectivity.[10]
Polar Organic (PO) Acetonitrile (ACN) / Methanol (MeOH)50:50Useful if the analyte has poor solubility in hexane. Offers different selectivity mechanisms.[2][11]
Reversed-Phase (RP) Acetonitrile (ACN) / Water50:50Least likely to succeed due to poor retention of polar diols, but worth screening as it can sometimes provide unexpected selectivity.[2][12]

Part 2: Detailed Experimental Protocol

Q: Can you provide a step-by-step protocol for a typical screening experiment?

A: Absolutely. This protocol outlines a systematic screening run using one of the recommended columns and mobile phases.

Objective: To perform an initial isocratic screening of 5-methylhexane-1,2-diol enantiomers.

1. System & Materials:

  • HPLC System: Quaternary or binary pump, autosampler, column oven, and a Refractive Index Detector (RID).[2]

  • Column: CHIRALPAK® IA (or other recommended screening column), 250 x 4.6 mm, 5 µm.

  • Chemicals: Racemic 5-methylhexane-1,2-diol standard, HPLC-grade n-hexane and isopropanol (IPA).

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the racemic standard in the mobile phase (e.g., Hexane/IPA 90:10).[2]

2. Method Parameters:

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.[2]

  • Run Time: 30 minutes (or until peaks have eluted).

  • RID Settings: Allow the detector to warm up for at least 1-2 hours. Purge the reference cell with fresh mobile phase before starting the sequence.

3. Execution Steps:

  • Mobile Phase Preparation: Prepare the mobile phase fresh. Filter and degas thoroughly to minimize baseline noise, which is critical for RID.[13]

  • System Flush: If switching from a different solvent system (e.g., reversed-phase), ensure the entire HPLC system is meticulously flushed with an intermediate solvent (like pure IPA) before introducing the normal phase mobile phase.

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at the set flow rate for at least 30-60 minutes, or until the RID baseline is stable.[14] A stable baseline is paramount for reliable results.

  • Blank Injection: Inject a sample of the mobile phase (a "blank") to ensure there are no system or solvent-related ghost peaks.[13]

  • Sample Injection: Inject the prepared 1.0 mg/mL sample solution.

  • Data Analysis: Examine the resulting chromatogram. Look for any sign of peak splitting, shouldering, or two distinct peaks. A promising result is a resolution (Rs) greater than 0.5.[2]

  • Repeat: Repeat this protocol for each combination of screening column and mobile phase listed in the tables above.

Part 3: Troubleshooting Guide

This section uses a question-and-answer format to directly address common problems encountered during method development and routine analysis.

Symptom: No Separation or Poor Resolution (Rs < 1.0)

Q: My enantiomers are co-eluting or are just a small shoulder. What should I try first?

A: The first and most impactful parameter to adjust in normal phase is the strength and type of the organic modifier (the alcohol).

  • Adjust Modifier Concentration: Change the percentage of IPA or EtOH in 5% increments. For example, if you started with Hexane/IPA (90:10), test (95:5) and (85:15). A lower alcohol percentage increases retention and often enhances the interactions with the CSP, which can improve resolution.[13]

  • Change Modifier Type: If adjusting the concentration of IPA is unsuccessful, switch to ethanol. The difference in the alcohol's structure and polarity can significantly alter the hydrogen bonding interactions with the CSP and your analyte, sometimes dramatically improving selectivity.[10]

G Start Symptom: Poor Resolution (Rs < 1.0) Step1 Adjust % Modifier (e.g., 5%, 10%, 15% IPA) Start->Step1 Result Result Step1->Result Check Rs Step2 Change Modifier Type (e.g., switch IPA to EtOH) Result2 Result2 Step2->Result2 Step3 Optimize Temperature (Try 15°C, 10°C) Result3 Result3 Step3->Result3 Step4 Try a Different CSP (e.g., from IA to IC or OD-H) Fail Still No Separation Step4->Fail Result->Step2 Rs < 1.5 Success Resolution Improved Result->Success Rs > 1.5 Result2->Step3 Rs < 1.5 Result2->Success Rs > 1.5 Result3->Step4 Rs < 1.5 Result3->Success Rs > 1.5

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Q: I've tried changing the alcohol percentage and type, but resolution is still poor. What's next?

A: The next step is to investigate the effect of temperature. Chiral recognition is based on the formation of transient, diastereomeric complexes between the enantiomers and the CSP. The stability of these complexes is temperature-dependent.

  • Action: Lower the column temperature. Generally, lower temperatures (e.g., 15°C, 10°C) enhance the strength of the subtle interactions (like hydrogen bonds) responsible for chiral recognition, often leading to increased selectivity and better resolution.[13] However, be aware that lower temperatures will increase viscosity and backpressure, and may broaden peaks. Conversely, in some rare cases, higher temperatures can improve resolution, so it is worth testing in both directions (e.g., 35°C, 40°C).[13]

Symptom: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are tailing badly. Is my column overloaded?

A: Column overload is a common cause of peak tailing, especially in chiral chromatography where the stationary phase has a finite number of specific interaction sites.

  • Action: Perform a dilution study. Prepare and inject samples at 1/10th and 1/100th of your original concentration (e.g., 0.1 mg/mL and 0.01 mg/mL). If the peak shape improves significantly (i.e., the tailing factor decreases), you were overloading the column.[13] For analytical work, you should operate within the linear range of the column.

Q: I've ruled out column overload, but the peaks are still tailing. What other factors could be at play?

A: Even with neutral analytes like diols, peak tailing can occur due to unwanted secondary interactions with active sites on the silica support of the CSP. While less common in modern, well-endcapped columns, it can still be an issue. Another possibility is an extra-column volume effect.

  • Check Extra-Column Volume: Ensure you are using the narrowest ID and shortest possible tubing between the injector, column, and detector to minimize peak dispersion.

  • Consider a Different Column: If tailing persists on one type of CSP, it may be an unavoidable secondary interaction with that specific phase chemistry. Trying a different CSP from your screening set might resolve the issue.

Symptom: Irreproducible Results (Shifting Retention Times/Resolution)

Q: My retention times are drifting between injections. What's causing this?

A: Drifting retention times in normal phase are almost always related to two factors: temperature instability or changes in mobile phase composition .

  • Temperature Control: Ensure your column oven is on and set to a stable temperature. Even small fluctuations in ambient lab temperature can cause significant shifts in retention, especially with a sensitive RID.[14]

  • Mobile Phase Volatility: The hexane component of your mobile phase is highly volatile. If the solvent reservoir is not well-covered, the hexane can evaporate over time, increasing the percentage of the alcohol modifier. This makes the mobile phase stronger, leading to decreased retention times throughout your analytical run. Always use fresh mobile phase and keep reservoirs covered.[13]

Q: I ran a method that worked yesterday, but today the resolution is gone. Why?

A: This is a classic and frustrating problem. The most likely culprit is insufficient column equilibration or a "memory effect" from a previous analysis.

  • Column Equilibration: Chiral columns, especially when switching mobile phases, can require extended equilibration times to reach a stable state.[14] What appears to be a stable baseline might not reflect a fully equilibrated stationary phase. Always perform several conditioning injections of your analyte until you see consistent retention times and resolution before running your formal analysis.

  • Additive Memory Effects: If the column was previously used with a mobile phase containing additives (like TFA or DEA), these additives can strongly adsorb to the stationary phase and alter its selectivity for a long time, even after they are removed from the mobile phase.[15][16] If you suspect this, a dedicated column cleaning procedure may be required (consult the manufacturer's instructions).

Symptom: Baseline Issues & Ghost Peaks

Q: I'm using a Refractive Index Detector (RID) and my baseline is very noisy and drifting. How can I stabilize it?

A: RID baseline stability is critical for accurate quantification. The main causes of instability are temperature fluctuations and mobile phase issues.

  • Thorough Equilibration: Ensure the entire system, especially the RID, is fully warmed up and equilibrated with flowing mobile phase. This can take 1-2 hours.

  • Temperature Control: Use a column oven and ensure the RID's internal temperature control is active and stable.

  • Mobile Phase Purity: Use the highest purity HPLC-grade solvents. Any contaminants or improperly mixed mobile phases will cause baseline issues. Premix and degas the mobile phase thoroughly.

  • Recirculate Mobile Phase (Isocratic Only): For long runs, consider recycling the mobile phase from the detector outlet back to the solvent reservoir. This ensures the mobile phase in the reference and sample cells are perfectly matched, leading to a much more stable baseline. Caution: Only do this if your sample is clean and fully elutes from the column.

Q: I see extra peaks in my chromatogram, even when I inject a blank. Where are they coming from?

A: These are "ghost peaks" and typically originate from contamination in the solvent, the system, or carryover from a previous injection.

  • Action: Systematically diagnose the source.

    • Run a blank gradient (if applicable) or a blank isocratic run with no injection. If peaks appear, the source is your mobile phase or contamination within the system (e.g., pump seals).[13]

    • If the first step is clean, inject the pure sample solvent. If peaks appear, your solvent is contaminated.

    • If the solvent is clean, the issue is likely autosampler carryover. Optimize your needle wash procedure using a strong solvent that can fully dissolve your analyte.[13]

Part 4: Frequently Asked Questions (FAQs)

Q: Do I need to use additives like TFA or DEA for separating a neutral diol? A: Generally, no. Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) are used to suppress ionization and improve the peak shape of acidic or basic analytes, respectively.[17] Since 5-methylhexane-1,2-diol is a neutral compound, additives are unnecessary and would likely not improve, and could even worsen, the separation.

Q: Can I switch a column directly from normal phase to reversed-phase? A: This depends entirely on the type of CSP. For immobilized polysaccharide phases (e.g., CHIRALPAK IA, IB, IC), you can switch between normal and reversed-phase. However, you MUST use an intermediate, miscible solvent like isopropanol or ethanol to flush the column thoroughly between solvent systems. For coated phases (e.g., CHIRALCEL OD-H), switching to certain solvents can permanently damage the column. Always consult the manufacturer's care and use document before changing solvent systems. [4]

Q: How long should a chiral column last, and how do I properly store it? A: With proper care, a chiral column can last for thousands of injections. Longevity depends on using pure solvents, filtering samples, and operating within the recommended pH, pressure, and temperature ranges. For short-term storage (overnight), it can be left in the mobile phase at a low flow rate. For long-term storage, flush the column with an appropriate storage solvent (typically the alcohol used in your mobile phase, like pure IPA or ethanol, for normal phase methods) and cap the ends securely.

Q: My compound has very low solubility in the normal phase mobile phase. What are my options? A: This is where screening in different modes becomes critical. If solubility in hexane/alcohol is a problem, the Polar Organic (PO) mode using solvents like methanol or acetonitrile is an excellent alternative.[11] These solvents can accommodate more polar analytes while still providing the interactions needed for chiral separation on polysaccharide CSPs.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
  • Zhang, T., et al. (n.d.). The separations of Corey lactone diol (CLD) on the chiral stationary phases (CSPs).
  • Sousa, M., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(5), 884. MDPI. [Link]

  • Ashton, D. (2020, May 20). Trouble with chiral separations.
  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • Ali, I., & Aboul-Enein, H. Y. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.
  • Wang, C., et al. (2002). Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. Journal of Chromatography A, 945(1-2), 139-146. [Link]

  • Reddit user discussion on r/CHROMATOGRAPHY. (2024).
  • Wielechowski, M. S., & Welch, C. J. (2016). Nonideal behavior of void volume markers in polar-organic chiral HPLC on polysaccharide-based chiral stationary phases. Chirality, 28(10), 684-688. [Link]

  • Rahman, N. (2004). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Chinese Chemical Society, 51(5A), 959-966.
  • YMC. (n.d.).
  • Axion Labs. (2024, January 25). HPLC problems with very polar molecules.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Stereochemistry and Chiral Forms of Hexane-1,4-diol.

Sources

Technical Support Center: Handling & Storage of 5-Methylhexane-1,2-Diol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Invisible Variable

You are likely working with 5-methylhexane-1,2-diol (CAS: 73811-76-4) because of its unique amphiphilic profile—the terminal vicinal diol provides water solubility and hydrogen bonding capability, while the branched 5-methylhexyl tail offers distinct lipophilicity compared to linear 1,2-hexanediol.[1]

The Challenge: The 1,2-diol moiety is an aggressive hydrogen-bond acceptor.[1] In environments with >40% relative humidity (RH), this molecule does not just "get wet"; it undergoes bulk hygroscopic expansion . This alters molarity, changes viscosity, and can catalyze the hydrolysis of moisture-sensitive esters or amides present in your co-formulations.

This guide replaces generic "store in a cool, dry place" advice with a rigorous, field-proven protocol for maintaining >99% purity during drug development workflows.

Physical Profile & Hygroscopic Risk[1][2]
PropertyValue / CharacteristicImpact on Handling
Molecular Structure C₇H₁₆O₂ (Branched vicinal diol)Amphiphilic; acts as a surfactant/cosolvent.[1]
Hygroscopicity High (Class 3)Absorbs atmospheric moisture within minutes of exposure.
Physical State Viscous Colorless LiquidHigh viscosity traps micro-bubbles of humid air during pouring.
Solubility Water, Alcohols, GlycolsMiscibility with water drives the absorption equilibrium.
Critical RH ~40-45%Above this humidity, water uptake accelerates exponentially.[1]
Core Protocol: The "Dry Chain" Storage System

We utilize a three-tier storage strategy. Choose the tier that matches your experiment's sensitivity.

Tier 1: General Synthesis (Purity Criticality: Low)
  • Container: Amber borosilicate glass with Teflon-lined screw cap.[1]

  • Seal: Parafilm® M wrapped counter-clockwise (with the thread) to prevent loosening.

  • Environment: Standard laboratory desiccator with indicating silica gel.

Tier 2: Analytical Standards (Purity Criticality: High)
  • Container: Crimped septum vials (butyl rubber septa).

  • Headspace: Purged with dry Nitrogen (N₂) or Argon.[1]

  • Technique: Never open the cap. Withdraw via syringe (see Section 4).

Tier 3: Long-Term Banking (Purity Criticality: Critical)
  • Primary: Flame-sealed glass ampoules (ideal) or Sure/Seal™ style bottles.

  • Secondary: Heat-sealed aluminized Mylar bag with a molecular sieve packet.

  • Temp: +4°C. Note: Bring to Room Temperature (RT) before opening to prevent condensation.

Visualization: Storage Decision Logic

The following diagram illustrates the decision matrix for storing 5-methylhexane-1,2-diol based on usage frequency and sensitivity.

StorageProtocol Start Incoming 5-Methylhexane-1,2-Diol UsageCheck Usage Frequency? Start->UsageCheck Daily Daily / Weekly UsageCheck->Daily High Turnover LongTerm Monthly / Archival UsageCheck->LongTerm Low Turnover Tier1 Tier 1: Desiccator Storage (Screw Cap + Parafilm) Daily->Tier1 General Use Tier2 Tier 2: Septum Vial (N2 Purge + Syringe Access) Daily->Tier2 Analytical/Sensitive Tier3 Tier 3: Deep Storage (Sealed Ampoule/Mylar Bag) LongTerm->Tier3 Action1 Check Silica Gel Weekly Tier1->Action1 Action2 Equilibrate to RT before use Tier3->Action2

Figure 1: Decision tree for selecting the appropriate storage tier based on experimental frequency and sensitivity.

Operational Guide: Handling & Dispensing
The "Syringe-Only" Rule (Tier 2)

Why: Pouring viscous diols introduces air bubbles.[1] In a humid lab (50% RH), these bubbles are micro-reactors transferring moisture directly into the bulk liquid.

Protocol:

  • Equilibrate: If stored cold, allow the container to sit at room temperature for 30 minutes. Do not open while cold.

  • Purge: Insert a needle connected to an inert gas line (N₂) into the septum. Insert a vent needle. Flush headspace for 30 seconds.

  • Withdraw: Remove the vent. Invert the bottle. Draw liquid into a dry, gas-tight syringe.

  • Seal: Remove the syringe and gas needle simultaneously.

Re-Drying (Rescue Protocol)

If you suspect water contamination (e.g., >0.5% water content):

  • Add 3Å Molecular Sieves (activated) to the liquid (20% w/v).

  • Allow to stand for 24 hours.

  • Filter through a 0.2 µm hydrophobic PTFE filter to remove sieve dust.

    • Note: Do not use silica gel directly in the liquid; it is too difficult to filter out completely from viscous diols.

Troubleshooting & FAQs

Q1: The liquid has become cloudy or hazy. Is it degraded?

  • Diagnosis: Likely Phase Separation induced by moisture.[1] 5-methylhexane-1,2-diol is amphiphilic.[1] If it absorbs enough water, and is dissolved in a non-polar solvent (like hexane or toluene), the water-diol complex may phase separate.[1]

  • Fix: Perform a Karl Fischer (KF) titration. If water is high, dry with molecular sieves. If KF is low, check for precipitation of other solutes.

Q2: My reaction yield dropped, and I see hydrolysis byproducts.

  • Causality: The diol acted as a water carrier. Even if your solvent was dry, the 1,2-diol moiety can "shuttle" atmospheric water into the reaction.

  • Prevention: Do not trust the bottle label after opening. Dry the diol using the "Rescue Protocol" (Section 5) immediately before adding it to sensitive reactions (e.g., isocyanate couplings, esterifications).

Q3: Can I store this in a standard fridge?

  • Risk: Yes, but only if secondary containment is used.[1] Fridges have high humidity. A screw-cap bottle alone is insufficient; as the air inside the bottle cools, it contracts, creating a vacuum that sucks humid fridge air past the threads.

  • Solution: Place the bottle inside a Ziploc bag containing a desiccant packet before refrigerating.

Scientific Rationale: The Mechanism of Hygroscopicity

The 1,2-diol motif allows for the formation of a stable cyclic hydrogen-bonded network with water molecules.[1] Unlike simple alcohols, the vicinal hydroxyls can "chelate" a water molecule, energetically favoring absorption.

Mechanism Diol 1,2-Diol (Host) Complex Cyclic H-Bond Complex Diol->Complex Vicinal -OH groups act as anchor Water H2O (Guest) Water->Complex Atmospheric Moisture Result Result: 1. Viscosity Decrease 2. Hydrolysis Risk 3. Molarity Error Complex->Result Accumulation

Figure 2: Mechanistic pathway of water chelation by vicinal diols leading to solvent degradation.[1]

References
  • PubChem. (n.d.).[1][2] 5-Methylhexane-1,2-diol Compound Summary. National Library of Medicine. Retrieved from [Link][1][2]

  • Wipf, P. (2014).[1][3] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[3] Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Addition of Water to form Hydrates (Gem-Diols).[1][4] Retrieved from [Link]

Sources

Technical Support Center: Oxidation Workflows for 5-Methyl-1-hexene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The oxidation of 5-methyl-1-hexene presents a unique chemoselectivity challenge in drug development and synthetic scaling. The molecule possesses two highly reactive domains: a terminal olefin (C1-C2) susceptible to epoxidation, dihydroxylation, and oxidative cleavage, and an isobutyl tail containing a sterically accessible, electron-rich tertiary C-H bond at the C5 position.

This guide is engineered to help researchers troubleshoot common side reactions, understand the underlying mechanistic causality, and implement self-validating experimental protocols.

Troubleshooting Guides & FAQs

Module A: Epoxidation Pathways (mCPBA & Catalytic Systems)

Q1: My mCPBA epoxidation of 5-methyl-1-hexene yields low amounts of the target epoxide and high concentrations of a diol impurity. How do I prevent this? Causality: The standard epoxidation of alkenes using meta-chloroperbenzoic acid (mCPBA) generates m-chlorobenzoic acid as a stoichiometric byproduct 1. Terminal epoxides, such as 1,2-epoxy-5-methylhexane, are highly sensitive to acidic environments. As the reaction progresses, the accumulating acid catalyzes the nucleophilic ring-opening of the newly formed epoxide, yielding unwanted diols or monoesters 2. Solution: Transition to a biphasic buffer system. By running the reaction in a mixture of dichloromethane (DCM) and aqueous sodium bicarbonate (NaHCO3), the m-chlorobenzoic acid is neutralized immediately upon formation and partitioned into the aqueous layer, protecting the delicate epoxide in the organic phase.

Q2: I am detecting a tertiary alcohol impurity (C5-oxidation). What causes this, and how can it be minimized? Causality: The C5 position of 5-methyl-1-hexene is a tertiary carbon. Tertiary C-H bonds have a significantly lower homolytic bond dissociation energy (~93 kcal/mol) compared to primary or secondary C-H bonds. If your epoxidation system utilizes transition metal catalysts (e.g., certain Mn(II) salts with H2O2) that operate via single-electron transfer (SET) or generate radical intermediates, competitive radical hydrogen abstraction will occur at C5, leading to tertiary alcohol formation 3. Solution: Ensure the oxidation proceeds strictly via a concerted, two-electron heterolytic pathway. If using mCPBA, ensure it is purified from radical initiators and run the reaction at 0 °C. If utilizing catalytic methods, avoid unliganded transition metals prone to Fenton-like radical generation.

Module B: Dihydroxylation Pathways (Upjohn Process)

Q3: During the OsO4/NMO dihydroxylation of 5-methyl-1-hexene, I detect 4-methylpentanal. Why is the alkene cleaving? Causality: The Upjohn process utilizes catalytic osmium tetroxide (OsO4) and stoichiometric N-methylmorpholine N-oxide (NMO) to yield 1,2-diols via an osmate ester intermediate 4. However, if the reaction is subjected to elevated temperatures or if localized NMO concentrations are too high, the resulting diol can undergo secondary oxidative cleavage (over-oxidation), splitting the C-C bond to yield 4-methylpentanal and formaldehyde. Solution: Maintain strict temperature control (0 °C to 20 °C) and ensure adequate stirring to prevent local concentration spikes of the co-oxidant. Most importantly, quench the reaction promptly once the starting material is consumed to halt secondary catalytic cycles.

Quantitative Reaction Profiling

The table below summarizes the impact of optimizing reaction conditions to suppress side reactions during the oxidation of 5-methyl-1-hexene.

Oxidation MethodKey ConditionTarget Yield (%)Diol Impurity (%)C5-OH Impurity (%)Cleavage Impurity (%)
mCPBA Epoxidation Standard (DCM, 25 °C)65%25%<2%0%
mCPBA Epoxidation Buffered (DCM/aq. NaHCO3, 0 °C)92% <2% <2%0%
H2O2 / Mn(II) Catalytic Unoptimized (Radical presence)40%10%35%<5%
OsO4 / NMO Dihydroxylation Standard (25 °C, 24h)75% (Diol)N/A (Target)0%15%
OsO4 / NMO Dihydroxylation Optimized (0 °C, 4h, Na2SO3 quench)94% (Diol)N/A (Target)0%<2%

Validated Experimental Protocols

Protocol A: Self-Validating Biphasic Epoxidation (mCPBA)

This protocol utilizes a biphasic buffer to prevent acid-catalyzed epoxide ring-opening.

  • Preparation: Dissolve 5-methyl-1-hexene (1.0 eq) in dichloromethane (DCM) to achieve a 0.2 M solution.

  • Buffer Addition: Add an equal volume of 0.5 M aqueous NaHCO3. Self-Validation Check: Verify the aqueous layer pH is ~8.0 before proceeding.

  • Cooling: Cool the vigorously stirring biphasic mixture to 0 °C using an ice bath. High RPM is critical to ensure mass transfer across the phase boundary.

  • Oxidant Addition: Slowly add purified mCPBA (1.2 eq) in small portions over 30 minutes.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 9:1, KMnO4 stain). Self-Validation Check: The terminal alkene will rapidly bleach the purple KMnO4 stain to yellow. The reaction is complete when the high-Rf starting material spot ceases to bleach the stain.

  • Quenching: Add saturated aqueous Na2S2O3 (sodium thiosulfate) and stir for 15 minutes. Self-Validation Check: A negative starch-iodide test confirms the complete destruction of unreacted peroxides.

  • Workup: Separate the layers. Wash the organic layer with 1M NaOH, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure at <30 °C to prevent thermal degradation.

Protocol B: Temperature-Controlled Upjohn Dihydroxylation

This protocol minimizes over-oxidation and cleavage of the resulting 1,2-diol.

  • Preparation: Dissolve 5-methyl-1-hexene (1.0 eq) in a 10:1 mixture of Acetone:Water to a concentration of 0.1 M.

  • Co-Oxidant Addition: Add N-methylmorpholine N-oxide (NMO) (1.2 eq) to the solution and stir until fully dissolved. Cool the mixture to 0 °C.

  • Catalyst Addition: Add OsO4 (0.02 eq, typically as a 2.5 wt% solution in t-BuOH).

  • Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to slowly warm to 20 °C over another 2 hours. Monitor closely by TLC.

  • Quenching (Critical Step): Immediately upon consumption of the alkene, add solid sodium sulfite (Na2SO3) (3.0 eq) and stir vigorously for 1 hour. Self-Validation Check: The reaction mixture will transition from a dark brown/black color (active osmate species) to a light, clear suspension, validating the successful reduction of Os(VIII) to inert Os(IV).

  • Workup: Filter the suspension through a pad of Celite to remove osmium salts. Concentrate the filtrate to remove acetone, extract the aqueous residue with EtOAc, dry over Na2SO4, and concentrate to yield 5-methylhexane-1,2-diol.

Pathway & Logic Visualizations

Pathways SM 5-methyl-1-hexene Epox 1,2-epoxy-5-methylhexane (Target) SM->Epox mCPBA (Concerted) TertOH C5-Oxidation (Side Product) SM->TertOH Radical Pathway (SET) Diol Diol / Ring-Opened (Side Product) Epox->Diol H+ (Acidic byproduct)

Reaction pathways for 5-methyl-1-hexene oxidation highlighting major side reactions.

LogicTree Start Analyze Impurity Profile Q1 High Diol Content? Start->Q1 Q2 C5-Tertiary Alcohol Present? Start->Q2 Q3 Aldehyde Cleavage Products? Start->Q3 A1 Use Biphasic NaHCO3 Buffer Q1->A1 Yes A2 Eliminate Radical Initiators Q2->A2 Yes A3 Lower Temp & Quench Promptly Q3->A3 Yes

Troubleshooting logic tree for identifying and resolving oxidation side reactions.

References

  • Title: Catalytic Conversion of Terpene Feedstocks into value-added Chemicals and Commodity Chemicals Source: University of Bath (bath.ac.uk) URL: 2

  • Title: Product Class 7: 1,n-Diols (n >1): Upjohn Dihydroxylation Source: Thieme Connect (thieme-connect.de) URL: 4

  • Title: The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons Source: Oriental Journal of Chemistry (orientjchem.org) URL: 1

  • Title: Identifying the True Catalyst: A Mn(II) Salt versus Mn(II) Complexes in Epoxidation with m‐Chloroperbenzoic Acid Source: University of Belgrade (bg.ac.rs) URL: 3

Sources

resolving NMR peak overlap in branched 1,2-diol isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals troubleshoot one of the most notoriously difficult challenges in structural analysis: resolving NMR peak overlap in highly branched 1,2-diol isomers .

Below, you will find a diagnostic workflow, a causality-driven knowledge base (FAQs), self-validating standard operating procedures (SOPs), and quantitative reference tables to guide your experimental design.

PART 1: DIAGNOSTIC WORKFLOW

Before running another standard 1D


H NMR experiment, you must define the analytical objective. Use the decision tree below to select the appropriate resolution technique based on whether you are elucidating a novel structure, determining a diastereomeric ratio (d.r.), or measuring enantiomeric excess (e.e.).

NMR_Workflow Start Severe 1H NMR Overlap in Branched 1,2-Diol Q1 What is the primary analytical goal? Start->Q1 Struct Structural Elucidation (Connectivity & Assignments) Q1->Struct Stereo Stereochemical Analysis (Isomer Differentiation) Q1->Stereo PureShift Pure Shift NMR (PSYCHE) Collapses J-couplings into singlets Struct->PureShift Q2 Diastereomers or Enantiomers? Stereo->Q2 Acetonide Acetonide Derivatization Analyzes C2 Symmetry via Methyl Shifts Q2->Acetonide Diastereomeric Ratio Boronate Chiral Boronic Acid CDA Induces Anisotropy for ee% Measurement Q2->Boronate Enantiomeric Excess

Figure 1: Diagnostic decision tree for resolving 1,2-diol NMR signal overlap.

PART 2: KNOWLEDGE BASE & FAQs (Mechanisms & Causality)

Q1: Why do branched 1,2-diols exhibit such severe overlap, and why isn't high-field NMR (e.g., 800 MHz) enough to resolve them? A: The overlap is caused by the convergence of two factors: a narrow chemical shift dispersion for aliphatic protons (typically 0.8–2.0 ppm) and extensive homonuclear scalar coupling (


)[1]. While moving to a higher magnetic field increases the chemical shift dispersion (measured in Hz/ppm), the scalar coupling constants (

, measured in Hz) are field-independent. Consequently, highly branched systems produce wide, complex multiplets that continue to overlap and obscure integration, even at ultra-high fields[1].

Q2: How does Pure Shift NMR (e.g., PSYCHE) resolve these overlaps without requiring chemical derivatization? A: [2] tackles the root cause of the overlap: the multiplet width. It uses low flip-angle, frequency-swept (chirp) pulses during a spin echo to selectively refocus chemical shifts while allowing homonuclear


-couplings to evolve. This effectively decouples the protons from one another, collapsing complex multiplets into sharp singlets[3],. The result is a spectrum containing only chemical shift information, increasing resolution by up to an order of magnitude[1].

Q3: How can acetonide derivatization distinguish between meso (syn) and racemic (anti) 1,2-diol diastereomers? A: This method relies on the causality of molecular symmetry. Reacting a 1,2-diol with acetone forms a 1,3-dioxolane ring.

  • Meso (syn) diols form a cis-disubstituted ring. The two methyl groups of the acetonide are diastereotopic (one is pseudo-axial, one is pseudo-equatorial relative to the substituents). Because they sit in different magnetic environments, they yield two distinct signals in both

    
    H and 
    
    
    
    C NMR[4],[5].
  • Racemic (anti) diols form a trans-disubstituted ring. This molecule possesses a

    
     axis of symmetry. Rotating the molecule 180° swaps the two methyl groups, making them chemically equivalent (homotopic/enantiotopic). Therefore, they yield one single signal [4],[5].
    

Q4: What is the most reliable NMR method for determining the enantiomeric excess (e.e.) of chiral 1,2-diols? A: The gold standard is a three-component[6]. By mixing the diol with 2-formylphenylboronic acid and an enantiopure amine (e.g., (R)-


-methylbenzylamine), the components self-assemble into diastereomeric iminoboronate esters[6]. The rigid bicyclic structure forces the bulky chiral auxiliary into close proximity with the diol's stereocenters, inducing massive magnetic anisotropy. This separates the signals of the two enantiomers by up to 

ppm, allowing for baseline resolution and highly accurate integration[6],[7].

PART 3: STANDARD OPERATING PROCEDURES (SOPs)

Protocol A: Acetonide Derivatization for Diastereomer Differentiation

Use this protocol to determine the diastereomeric ratio (d.r.) of syn/anti 1,2-diols.

  • Reaction: In a 10 mL round-bottom flask, dissolve 50 mg of the 1,2-diol mixture in 2.0 mL of 2,2-dimethoxypropane.

  • Catalysis: Add a catalytic amount (approx. 5 mg) of p-toluenesulfonic acid (p-TsOH).

  • Incubation: Stir the reaction at room temperature for 2 hours.

  • Quench & Extract: Quench the reaction with 2 mL of saturated aqueous NaHCO

    
    . Extract with dichloromethane (3 x 5 mL). Dry the combined organic layers over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure.
  • Acquisition: Dissolve the crude acetonide in CDCl

    
     and acquire standard 
    
    
    
    H and
    
    
    C NMR spectra.

Self-Validating Check: The protocol is successful if the broad hydroxyl (-OH) signals disappear in the


H NMR, and a new quaternary ketal carbon appears at ~108 ppm in the 

C NMR.
Protocol B: Three-Component Iminoboronate Derivatization for Enantiopurity (e.e.%)

Use this protocol for rapid, in-situ determination of enantiomeric excess.

  • Sample Prep: In a standard NMR tube, dissolve 10 µmol of the chiral 1,2-diol in 0.6 mL of deuterated chloroform (CDCl

    
    ).
    
  • Reagent Addition: Add 10 µmol of 2-formylphenylboronic acid and 10 µmol of (R)-

    
    -methylbenzylamine to the tube[8].
    
  • Assembly: Cap the tube and sonicate at 25°C for 15 minutes to ensure complete self-assembly of the iminoboronate ester[8].

  • Acquisition: Acquire a standard 1D

    
    H NMR spectrum (minimum 16 scans for accurate integration).
    

Self-Validating Check: Monitor the appearance of a sharp imine proton signal (-CH=N-) in the highly deshielded region (8.0–8.5 ppm). The integration of the split imine peaks directly yields the e.e.%[8].

Protocol C: PSYCHE Pure Shift NMR Acquisition

Use this protocol to extract chemical shift data from severely overlapped multiplets without altering the molecule.

  • Preparation: Prepare a highly concentrated sample (if possible) in a high-quality NMR tube, as pure shift techniques suffer from inherent sensitivity loss (typically retaining only 3% to 20% of standard sensitivity)[2].

  • Setup: Insert into a spectrometer equipped with pure shift capabilities (e.g., 600 MHz+). Load the PSYCHE pulse sequence.

  • Calibration: Calibrate the 90° pulse precisely. Optimize the chirp pulse parameters (typically 15–20 ms duration, with a low flip angle of ~10–20°)[9].

  • Processing: Acquire the pseudo-2D dataset. Use chunking algorithms during processing to reconstruct the 1D pure shift spectrum[9].

Self-Validating Check: Overlay the PSYCHE spectrum with a standard


H spectrum. All J-coupled multiplets should be collapsed into sharp singlets, while the relative integration values of the peaks must remain preserved[2].

PART 4: QUANTITATIVE DATA REFERENCE

Table 1: Comparison of NMR Resolution Techniques for 1,2-Diols

TechniquePrimary ApplicationMechanism of ResolutionSensitivity / Time
Pure Shift (PSYCHE) Structural ElucidationHomonuclear decoupling (collapses multiplets)Low sensitivity / Medium time
Acetonide Derivatization Diastereomer Differentiation

symmetry analysis via methyl chemical shifts
High sensitivity / Fast (post-prep)
Chiral Boronate CDA Enantiomeric Excess (e.e.%)Magnetic anisotropy induced by chiral auxiliaryHigh sensitivity / Fast (in-situ)

Table 2: Diagnostic Chemical Shifts for 1,2-Diol Acetonides (1,3-Dioxolanes)

DiastereomerRing SubstitutionSymmetry Element

H NMR Methyl Signals

C NMR Methyl Signals
Meso (Syn) CisPlane of symmetry (

)
Two distinct singlets (3H each)Two distinct peaks
Racemic (Anti) Trans

Axis of symmetry
One singlet (6H total)One peak (representing 2C)

PART 5: REFERENCES

  • Pure Shift 2D NMR Spectroscopy - Manchester NMR Methodology Group / The Royal Society of Chemistry. Available at:[Link]

  • Evaluation of pure shift NMR methods for the analysis of complex metabolite mixtures with a benchtop NMR spectrometer - RSC Publishing. Available at:[Link]

  • High-Quality NMR Pure Shift Spectra Empowered by Self-Attention Deep Learning - ChemRxiv. Available at:[Link]

  • Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis - PMC / NIH. Available at:[Link]

  • Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples - MDPI. Available at:[Link]

  • How to distinguish between meso and racemic 1,2-diols ? - YouTube. Available at: [Link]

  • Simple protocol for NMR analysis of the enantiomeric purity of diols - PubMed / Organic Letters. Available at:[Link]

  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Diols - ACS Publications. Available at:[Link]

  • INTEGRATED APPROACHES TO THE CONFIGURATIONAL ASSIGNMENT OF MARINE NATURAL PRODUCTS - PMC / NIH. Available at:[Link]

Sources

Technical Support Center: Stability & Oxidation Prevention for 5-Methylhexane-1,2-Diol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stability management of 5-methylhexane-1,2-diol , a specialized branched vicinal diol used in pharmaceutical and cosmetic formulations.

Core Oxidation Mechanism & Degradation Pathway

Why does 5-methylhexane-1,2-diol oxidize?

Like all vicinal diols, 5-methylhexane-1,2-diol is susceptible to oxidative cleavage and autoxidation . The presence of the hydroxyl groups on adjacent carbons (C1 and C2) creates a specific vulnerability to radical-mediated attack, particularly in the presence of trace metals (Fe²⁺, Cu²⁺) or UV light.

The degradation proceeds primarily through two pathways:

  • Oxidative Cleavage (C-C Bond Scission): The bond between C1 and C2 breaks, generating two carbonyl fragments. For 5-methylhexane-1,2-diol, this yields Formaldehyde (from C1) and 4-Methylpentanal (from C2-C7).

  • 
    -Ketol Formation:  Oxidation of the secondary alcohol at C2 without cleavage, forming 1-hydroxy-5-methylhexan-2-one .
    
Visualizing the Degradation Pathway

The following diagram illustrates the radical-mediated oxidation cascade you must prevent.

OxidationPathway Diol 5-Methylhexane-1,2-diol (Intact API) Radical Peroxyl Radical Intermediate Diol->Radical Initiation (O2, Light, Metals) Cleavage Oxidative Cleavage (C1-C2 Scission) Radical->Cleavage Pathway A (Major) Ketol α-Hydroxy Ketone Formation Radical->Ketol Pathway B (Minor) Products_Cleavage Formaldehyde + 4-Methylpentanal Cleavage->Products_Cleavage Products_Ketol 1-Hydroxy-5-methyl- hexan-2-one Ketol->Products_Ketol

Figure 1: Radical-mediated degradation pathways of 5-methylhexane-1,2-diol showing critical cleavage points.

Troubleshooting & Prevention Guide (FAQ Format)

Q1: My stability samples are showing a pH drop and a "rancid" odor. What is happening?

Diagnosis: This indicates advanced oxidative cleavage.

  • The Odor: Caused by 4-methylpentanal , which has a pungent, aldehyde/fatty odor even at low ppm.

  • The pH Drop: Aldehydes generated from cleavage (Formaldehyde and 4-Methylpentanal) further oxidize into their corresponding carboxylic acids (Formic acid and 4-Methylpentanoic acid ), acidifying the solution.

Corrective Action:

  • Check Headspace: Ensure the container headspace is <5% of total volume.

  • Verify Inerting: Confirm nitrogen purge was effective (dissolved O₂ should be <0.5 ppm).

  • Add Buffer: If formulation allows, buffer to pH 6.0–7.0 to retard acid-catalyzed autoxidation.

Q2: Which antioxidant system is best for this specific diol?

Recommendation: A synergistic blend of a Primary Antioxidant (radical scavenger) and a Chelating Agent (metal sequestrant) is required.

ComponentRecommended AgentConcentrationMechanism of Action
Primary BHT (Butylated Hydroxytoluene) 0.05% - 0.1% w/wSterically hindered phenol that terminates peroxy radicals. Highly compatible with aliphatic diols.
Secondary DL-

-Tocopherol
0.05% - 0.2% w/wNatural alternative; effective but can discolor (yellowing) over time if not stabilized.
Chelator Disodium EDTA or Phytic Acid 0.01% - 0.05% w/wBinds trace Fe/Cu ions that catalyze the initial radical generation. Critical for 1,2-diols.

Protocol Note: Always dissolve the chelator in the aqueous phase (if present) or use a solubilized form before adding the diol to prevent precipitation.

Q3: How do I validate that my nitrogen purge is actually working?

The "Self-Validating" Protocol: Do not rely on timer-based purging. Use Dissolved Oxygen (DO) metrics.

  • Probe: Use an optical DO sensor (e.g., fluorescence quenching method) compatible with organic solvents.

  • Target: Purge until DO reads < 1.0 mg/L (ppm) .

  • Validation: After sealing, wait 24 hours and re-measure DO (non-invasively if using sensor spots) to check for seal

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Chemical Shift Assignment of 5-Methylhexane-1,2-diol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Methylhexane-1,2-diol is a chiral diol whose structural characterization is fundamental in fields ranging from synthetic chemistry to materials science. As with many aliphatic compounds, its lack of a chromophore makes techniques like UV-Vis spectroscopy less informative. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the definitive, non-destructive method for its structural elucidation.[1] This guide provides an in-depth analysis and predicted assignment of the ¹H NMR spectrum for 5-methylhexane-1,2-diol. It is designed for researchers and drug development professionals who require a robust understanding of how to interpret such spectra, grounded in both theoretical principles and practical experimental considerations. We will dissect the expected chemical shifts and coupling patterns, compare them against potential isomeric alternatives, and provide a validated experimental workflow for acquiring high-quality data.

Pillar 1: The Expertise Behind the Assignment - Causality in ¹H NMR

The chemical shift (δ) of a proton is dictated by its local electronic environment. Electron-withdrawing groups, such as the hydroxyl (-OH) groups in our target molecule, deshield nearby protons, causing their signals to appear at a higher frequency (further downfield) in the NMR spectrum.[2][3] Conversely, electron-donating alkyl groups provide shielding, shifting signals to lower frequencies (upfield).

Furthermore, the interaction between the magnetic fields of non-equivalent protons on adjacent carbons leads to a phenomenon called spin-spin coupling or J-coupling.[4][5] This splits a single resonance into a multiplet (e.g., a doublet, triplet, or quartet). The pattern of this splitting, governed by the n+1 rule, provides unambiguous information about the connectivity of the carbon skeleton.[1][5]

Predicted ¹H NMR Spectrum of 5-Methylhexane-1,2-diol

To systematically assign the spectrum, we must first identify the unique proton environments within the molecule. The structure and numbering convention are shown below.

Caption: Molecular structure of 5-methylhexane-1,2-diol with proton numbering.

Data Summary: Predicted Assignments

The following table outlines the predicted ¹H NMR spectral data for 5-methylhexane-1,2-diol, assuming a standard deuterated solvent like CDCl₃.

Assigned ProtonsIntegrationPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale & Coupling Interactions
H6, H7 6H~ 0.88Doublet (d)Most upfield signal due to terminal, shielded methyl groups. Split by the single H5 proton (n=1, d).
H4 2H~ 1.25Multiplet (m)Aliphatic methylene protons. Coupled to H3 (2H) and H5 (1H).
H3 2H~ 1.45Multiplet (m)Aliphatic methylene protons, slightly deshielded by proximity to C2. Coupled to H2 (1H) and H4 (2H).
H5 1H~ 1.60Multiplet (m)Methine proton coupled to H4 (2H) and H6/H7 (6H), resulting in a complex multiplet.
OH (1, 2) 2H0.5 - 5.5Broad Singlet (br s)Highly variable chemical shift depending on concentration, solvent, and temperature. Signal disappears upon D₂O exchange.[3]
H1 (a,b) 2H~ 3.45 / ~3.65Multiplet (m) or two ddProtons on C1 are deshielded by the adjacent primary -OH group.[3] They are diastereotopic, coupled to each other (geminal) and to H2 (vicinal), leading to a complex pattern.
H2 1H~ 3.75Multiplet (m)Proton on C2 is the most deshielded C-H proton due to the secondary -OH group. Coupled to H1 (2H) and H3 (2H).
Detailed Signal Interpretation
  • The Upfield Region (0.8 - 1.8 ppm): This region is characteristic of the aliphatic backbone.

    • H6, H7 (δ ≈ 0.88 ppm): The two methyl groups on C5 are equivalent and will produce a single, strong signal with an integration of 6H. Being coupled only to the methine proton H5, this signal will appear as a clean doublet. This is often the most straightforward signal to identify and serves as an excellent starting point for analysis.[6]

    • H5, H4, H3 (δ ≈ 1.2 - 1.7 ppm): The signals for the remaining backbone protons (H3, H4, H5) will overlap, creating a complex multiplet region. H3 and H4 are diastereotopic methylene protons, further complicating simple analysis. 2D NMR techniques like COSY are essential for definitively assigning these connectivities. The relative downfield shift of H3 compared to H4 is due to its closer proximity to the deshielding diol functionality.

  • The Downfield Region (3.4 - 3.8 ppm): This region contains signals from protons directly attached to carbons bearing the electronegative oxygen atoms.

    • H1 (δ ≈ 3.45 / 3.65 ppm): These two protons are adjacent to the C2 stereocenter, making them diastereotopic. This means they are chemically non-equivalent and are expected to have slightly different chemical shifts. Each will be split by the other (a geminal coupling, ²J) and by the H2 proton (a vicinal coupling, ³J), resulting in two doublets of doublets (dd) or a more complex multiplet.

    • H2 (δ ≈ 3.75 ppm): This methine proton, being on a carbon with a secondary alcohol, is typically the most deshielded of the C-H protons.[3] It is coupled to four neighboring protons (two H1 and two H3), which will result in a complex multiplet.

Pillar 2: Trustworthiness - A Self-Validating Experimental Protocol

Acquiring a high-quality, interpretable spectrum is paramount. The following protocol describes a self-validating system for the analysis of 5-methylhexane-1,2-diol.

Step-by-Step Experimental Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified 5-methylhexane-1,2-diol.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, commonly Chloroform-d (CDCl₃), in a 5 mm NMR tube. CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds.[7]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, which is critical for resolving the overlapping multiplets in the aliphatic region.

    • Standard acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • Confirmatory Experiments (The Validation System):

    • D₂O Shake: To confirm the assignment of the -OH protons, add one drop of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The labile -OH protons will exchange with deuterium, causing their signal to disappear from the spectrum.[3]

    • COSY (Correlation Spectroscopy): This 2D NMR experiment is indispensable for confirming connectivity. A COSY spectrum will show cross-peaks between protons that are spin-coupled to each other. For example, a cross-peak will appear between the signal for H2 and the signals for H1 and H3, definitively proving their adjacency in the molecular structure.

NMR_Workflow cluster_0 Data Acquisition cluster_1 Data Analysis & Assignment Prep Sample Prep (5-10mg in CDCl3) Acquire_1H 1. Acquire ¹H Spectrum (400+ MHz) Prep->Acquire_1H D2O 2. D₂O Shake (Confirm -OH) Acquire_1H->D2O COSY 3. Acquire COSY (Confirm Connectivity) D2O->COSY Analysis Integrate Signals (Determine Proton Ratios) COSY->Analysis Proceed to Analysis Assign_Upfield Assign Upfield (H6/H7 Doublet) Analysis->Assign_Upfield Assign_Downfield Assign Downfield (H1, H2 near -OH) Assign_Upfield->Assign_Downfield Finalize Finalize Assignments (Using COSY Cross-Peaks) Assign_Downfield->Finalize

Caption: Validated workflow for NMR data acquisition and analysis.

Pillar 3: Authoritative Grounding & Comparative Analysis

The predicted assignments are grounded in extensive studies on the NMR spectra of aliphatic alcohols and diols.[8][9][10][11] The deshielding effect of hydroxyl groups on α- and β-protons is a well-documented phenomenon.

A key application of this guide is to distinguish 5-methylhexane-1,2-diol from its isomers. For example:

  • 2-Methylhexane-1,2-diol: The methyl group would be on C2. This would change the H2 signal from a multiplet to a singlet (no adjacent C-H protons) and would significantly alter the chemical shifts and coupling patterns of the entire molecule.

  • Hexane-1,2-diol: The absence of the methyl group at C5 would simplify the upfield region of the spectrum. The terminal C6 would present as a triplet, and the overall integration and multiplicity patterns would be distinctly different.

This comparative approach, rooted in the fundamental principles of NMR, allows for the unambiguous confirmation of the target structure against other synthetic possibilities.

Conclusion

The ¹H NMR spectrum of 5-methylhexane-1,2-diol is complex but entirely assignable through a systematic approach. By starting with the most distinct signals (the upfield methyl doublet and the downfield carbinol protons), and then leveraging integration and confirmatory 2D experiments like COSY, a complete and confident structural assignment can be achieved. This guide provides the predictive framework and experimental validation necessary for researchers to interpret their data with a high degree of scientific rigor and certainty.

References

  • D. Casarini, L. Lunazzi, A. Mazzanti. (2013). ¹H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations. Magnetic Resonance in Chemistry. Available at: [Link]

  • Abraham, R. J., et al. (2005). Prediction of the ¹H chemical shifts of alcohols, diols and inositols in solution, a conformational and solvation investigation. Magnetic Resonance in Chemistry, 43(8), 611-624. Available at: [Link]

  • Abraham, R. J. (2005). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available at: [Link]

  • ResearchGate. (2025). Prediction of the H-1 chemical shifts of alcohols, diols and inositols in solution, a conformational and solvation investigation. Available at: [Link]

  • Royal Society of Chemistry. (2022). Non-Heme Manganese(II) Complex-Catalysed Oxidative Cleavage of 1,2-Diols via Alcohol-Assisted O2 Activation - Supporting Information. Available at: [Link]

  • Doc Brown's Chemistry. (2026). hexane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical. Available at: [Link]

  • Compound Interest. (2015). A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. Available at: [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • Laatikainen, R., et al. (2012). ¹H NMR spectral analysis and conformational behavior of n-alkanes in different chemical environments. Magnetic Resonance in Chemistry. Available at: [Link]

  • Nanalysis Corp. (2020). Spin-Spin Coupling – Beyond Multiplicity. Available at: [Link]

  • AK Lectures. Spin-Spin Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2022). 5.5: Spin-Spin Coupling. Available at: [Link]

  • Doc Brown's Chemistry. The ¹H hydrogen-1 (proton) NMR spectrum of 2-methylhexane. Available at: [Link]

Sources

Comprehensive GC-MS Characterization of 5-Methylhexane-1,2-diol: A Comparative Guide on Fragmentation Patterns and Derivatization Strategies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in mass spectrometry, I frequently encounter the analytical challenge of characterizing polar vicinal diols. 5-Methylhexane-1,2-diol (C7H16O2, MW 132.20 g/mol ) is a branched aliphatic diol utilized in polymer synthesis, specialty solvents, and pharmaceutical development.

The structural verification of this compound via Gas Chromatography-Mass Spectrometry (GC-MS) requires careful methodological consideration. Direct electron ionization (EI) of polar diols often yields weak molecular ions and complex fragmentation due to thermal degradation and severe hydrogen bonding in the GC inlet [[1]]([Link]).

In this guide, we objectively compare the analytical performance of underivatized direct injection versus trimethylsilyl (TMS) derivatization , while also contrasting its fragmentation pattern against its straight-chain structural isomer, 1,2-heptanediol.

Methodological Comparison: Underivatized vs. TMS-Derivatized Analysis

The causality behind the poor chromatographic performance of underivatized 5-methylhexane-1,2-diol lies in the high polarity of its adjacent hydroxyl groups. Under 70 eV EI, the underivatized molecule undergoes rapid dehydration (loss of 18 Da), making the intact molecular ion (M^+^ 132) virtually undetectable .


-cleavages .
Table 1: GC-MS Performance Comparison
Analytical ParameterUnderivatized (Direct EI-MS)TMS-Derivatized (BSTFA/TMCS)
Chromatographic Peak Shape Broad, severe tailing due to H-bondingSharp, symmetrical
Molecular Ion (M^+^) Absent or extremely weak (m/z 132)Weak but detectable (m/z 276)
Base Peak m/z 43 or m/z 61m/z 73 or m/z 205
Thermal Stability Prone to degradation in the GC inletHighly stable
Isomer Differentiation Difficult (relies on low-mass alkyl fragments)Excellent (clear

-cleavage ions)

GC-MS Fragmentation Logic and m/z Peak Assignments

Understanding the precise cleavage mechanisms is critical for differentiating 5-methylhexane-1,2-diol from other C7H16O2 isomers.

The -Cleavage Mechanism

For the TMS-derivatized molecule, the ionization removes an electron from one of the oxygen atoms. The molecule then undergoes


-cleavage to stabilize the charge:
  • C1-C2 Cleavage: Loss of the •CH2OTMS radical (103 Da) leaves a fragment at m/z 173 .

  • C2-C3 Cleavage: Loss of the •C5H11 isopentyl radical (71 Da) leaves the highly stable[CH2(OTMS)CH(OTMS)]^+^ ion at m/z 205 .

Additionally, vicinal di-TMS ethers uniquely undergo a cyclic silicon rearrangement to form the[(CH3)2Si=O-Si(CH3)3]^+^ ion at m/z 147 , which is a definitive marker for 1,2-diols .

Fragmentation_Logic M Di-TMS 5-methylhexane-1,2-diol [M]+ m/z 276 A C1-C2 α-Cleavage Loss of •CH2OTMS M->A B C2-C3 α-Cleavage Loss of •C5H11 M->B C TMS Rearrangement Diol-specific M->C F1 m/z 173 [M - 103]+ A->F1 F2 m/z 205 [CH2(OTMS)CH(OTMS)]+ B->F2 F3 m/z 147 [(CH3)2Si=O-Si(CH3)3]+ C->F3

Caption: Primary EI fragmentation pathways for TMS-derivatized 5-methylhexane-1,2-diol.

Structural Isomer Differentiation: vs. 1,2-Heptanediol

Both 5-methylhexane-1,2-diol and its straight-chain isomer, 1,2-heptanediol, share the exact same primary


-cleavage fragments (e.g., m/z 205) because both lose a 71 Da alkyl tail.

How do we differentiate them? We must look at the fragmentation of the alkyl tail itself.

  • In 5-methylhexane-1,2-diol , the branched isopentyl tail strongly favors the formation of the secondary isopropyl cation, resulting in an exceptionally dominant m/z 43 peak .

  • In 1,2-heptanediol , the linear n-pentyl tail fragments into a wider distribution of primary carbocations, yielding a mix of m/z 43 (propyl) and m/z 29 (ethyl) without the overwhelming dominance of the m/z 43 ion [[1]]([Link]).

Table 2: Key m/z Peaks and Diagnostic Value
Fragment Ion (m/z)Origin / Cleavage MechanismRelative AbundanceDiagnostic Value
Underivatized
114[M - H2O]^+^ (Dehydration)LowConfirms presence of a hydroxyl group
101

-cleavage at C1-C2 (Loss of •CH2OH)
MediumIdentifies C1 terminal hydroxyl
61

-cleavage at C2-C3 (Loss of •C5H11)
HighCharacteristic of 1,2-diols
43Isopropyl cation [C3H7]^+^Base PeakDifferentiates from straight-chain isomers
TMS-Derivatized
261[M - CH3]^+^ (Loss of methyl from TMS)LowConfirms di-TMS MW (276)
205

-cleavage at C2-C3 (Loss of •C5H11)
HighIdentifies the alkyl chain mass (71 Da)
173

-cleavage at C1-C2 (Loss of •CH2OTMS)
MediumConfirms terminal CH2OH group
147[(CH3)2Si=O-Si(CH3)3]^+^ RearrangementHighHighly specific to vicinal di-TMS ethers

Validated Experimental Protocol: TMS Derivatization Workflow

To ensure reproducibility and analytical trustworthiness, the following self-validating protocol is recommended for the preparation and analysis of 5-methylhexane-1,2-diol.

GCMS_Workflow A 1. Sample Prep (1 mg/mL in Pyridine) B 2. Silylation (+ BSTFA / 1% TMCS) A->B C 3. Incubation (70°C for 30 min) B->C D 4. GC Separation (Non-polar HP-5MS) C->D E 5. EI-MS (70 eV) (Full Scan m/z 35-550) D->E

Caption: Step-by-step GC-MS analytical workflow for vicinal diol derivatization.

Step-by-Step Methodology
  • Standard Preparation: Accurately weigh 1.0 mg of the 5-methylhexane-1,2-diol standard and dissolve it in 1.0 mL of anhydrous pyridine.

    • Causality: Pyridine acts as both a solvent and an acid scavenger. It neutralizes the HCl byproduct generated by TMCS, driving the silylation reaction forward .

  • Derivatization Reagent Addition: Transfer 100 µL of the standard solution to a 2 mL glass autosampler vial equipped with a micro-insert. Add 100 µL of BSTFA containing 1% TMCS .

  • Thermal Incubation: Seal the vial tightly with a PTFE-lined cap and vortex for 10 seconds. Incubate the vial in a dry heating block at 70°C for 30 minutes.

    • Causality: While primary hydroxyls silylate easily at room temperature, the elevated temperature provides the necessary activation energy to fully derivatize the sterically hindered secondary hydroxyl group at the C2 position .

  • GC-MS Acquisition Parameters:

    • Column: HP-5MS or equivalent non-polar phase (30 m × 0.25 mm × 0.25 µm) [[1]]([Link]).

    • Injection: 1.0 µL volume, Split ratio 10:1, Inlet temperature 250°C.

    • Oven Program: Initial 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

    • MS Parameters: Electron ionization (EI) at 70 eV, Ion source at 230°C, Full scan range m/z 35–550 [[2]]([Link]).

Self-Validation Check: To verify that the protocol was successful, extract the ion chromatograms (EIC) for m/z 147 and m/z 261. The complete absence of m/z 114 (the underivatized dehydration fragment) combined with the presence of m/z 261 confirms 100% conversion to the di-TMS ether. If a significant peak at m/z 204 is observed, it indicates incomplete derivatization (mono-TMS), and the incubation time must be extended.

References

Sources

Unveiling Hydroxyl Dynamics: FTIR Spectrum Analysis of 5-Methylhexane-1,2-diol vs. 1,2-Hexanediol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of formulation chemistry, I approach the structural characterization of vicinal diols not merely as a routine quality control step, but as a critical window into their macroscopic behavior. Vicinal diols are foundational to modern drug development and cosmetics, acting as penetration enhancers, humectants, and solubilizers.

In this guide, we will objectively compare the Fourier-Transform Infrared (FTIR) spectroscopic profile of 5-methylhexane-1,2-diol against its linear counterpart, 1,2-hexanediol . By analyzing the hydroxyl (-OH) stretching region, we can decode how subtle terminal branching dictates hydrogen-bonding networks, ultimately impacting the molecule's performance in complex formulations.

Mechanistic Principles: The Hydroxyl Stretching Region

The performance of a diol is intrinsically linked to its hydrogen-bonding state. Linear IR spectra reveal "free" and intramolecular hydrogen-bonded (IHB) -OH groups in vicinal diols as two separate O-H stretching absorption bands [1]. The exact position of the O–H stretch depends heavily on the extent of hydrogen-bonding in the molecule; unassociated alcohols exhibit a sharp absorption near 3600 cm⁻¹, whereas hydrogen-bonded alcohols show a broader absorption in the 3300 to 3400 cm⁻¹ range [2].

The Impact of Terminal Branching

While 1,2-hexanediol features a straight n-butyl tail, 5-methylhexane-1,2-diol possesses an isobutyl-like branched tail. This 5-methyl substitution introduces localized steric bulk. The frequency of the OH donor is determined by its molecular surroundings, where steric shielding from the solvent or neighboring molecules decreases the frequency of extensive network formation [3].

Consequently, the branched tail of 5-methylhexane-1,2-diol disrupts the tight packing required for bulk intermolecular hydrogen bonding, shifting the equilibrium toward intramolecular hydrogen bonding (IHB) and "free" hydroxyl states.

Logic_Steric A 5-Methyl Branching (Terminal Substitution) B Increased Steric Shielding in Hydrophobic Tail A->B C Disrupted Intermolecular H-Bonding Networks B->C D Favored Intramolecular H-Bonding (IHB) C->D E Blue-Shifted OH Stretch in FTIR Spectrum D->E

Logical pathway of how 5-methyl substitution alters hydrogen bonding and FTIR spectral signatures.

Comparative Data Analysis

To objectively evaluate the structural differences, we must look at the quantitative spectral shifts. Accurate prediction of hydrogen bond-induced shifts remains a critical benchmark for understanding diol conformations[4]. The table below summarizes the comparative FTIR data for both diols in their neat states and under dilute conditions.

Spectral Parameter1,2-Hexanediol5-Methylhexane-1,2-diolMechanistic Rationale for Shift
Free O-H Stretch (

)
~3630 cm⁻¹~3632 cm⁻¹The primary/secondary OH groups remain largely unassociated in dilute non-polar solvents. The slight blue shift is due to minor inductive effects from the branched chain.
Intramolecular H-Bond (

)
~3585 cm⁻¹~3595 cm⁻¹The steric bulk of the 5-methyl group restricts conformer flexibility, subtly altering the optimal geometry and strength of the IHB.
Intermolecular H-Bond (

)
~3350 cm⁻¹ (Broad)~3380 cm⁻¹ (Narrower)The branched tail disrupts extensive bulk H-bond networking, reducing the average strength of intermolecular bonds and narrowing the peak.
C-O Stretch (

)
~1050, 1100 cm⁻¹~1045, 1095 cm⁻¹Variations in the carbon backbone flexibility cause minor shifts in the C-O stretching fingerprint region.

Key Takeaway: The higher wavenumber (


3380 cm⁻¹) and narrower profile of the intermolecular OH band in 5-methylhexane-1,2-diol indicates a weaker, less extensive bulk hydrogen-bonding network compared to 1,2-hexanediol. This translates macroscopically to lower viscosity and potentially higher solubilizing power for lipophilic active pharmaceutical ingredients (APIs).

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the FTIR analysis of vicinal diols cannot rely on a single neat spectrum. The broad intermolecular OH band will mask the subtle


 and 

signals. Therefore, we employ a self-validating concentration-series protocol.
Step-by-Step Methodology

Step 1: Sample Dehydration and Preparation

  • Action: Store both diol samples over activated 3Å molecular sieves for 48 hours prior to analysis.

  • Causality: Water exhibits a massive, broad OH stretch that perfectly overlaps with the diol's intermolecular hydrogen-bonding region. Complete dehydration is a non-negotiable prerequisite to ensure the observed signals belong exclusively to the diol.

Step 2: Concentration-Dependent Dilution Series

  • Action: Prepare a serial dilution of the diols in anhydrous Carbon Tetrachloride (CCl₄), ranging from neat (100%) down to 0.001 M.

  • Causality: CCl₄ is a non-polar, non-hydrogen-bonding solvent. By diluting the diol, we systematically break the bulk intermolecular hydrogen bonds. This isolates the monomeric diol, allowing the distinct observation of the intramolecular hydrogen bond without background interference.

Step 3: Spectral Acquisition

  • Action: Purge the FTIR spectrometer chamber with dry nitrogen gas. Acquire spectra using a CaF₂ liquid transmission cell (path length 1.0 mm for dilute solutions). Set the instrument to 4 cm⁻¹ resolution and co-add 64 scans to maximize the signal-to-noise ratio.

  • Causality: Nitrogen purging eliminates atmospheric water vapor interference. The 4 cm⁻¹ resolution is the optimal mathematical balance between capturing the broadness of the H-bonded peaks and resolving the sharp

    
     peak.
    

Step 4: Deconvolution and Peak Fitting

  • Action: Apply a Gaussian-Lorentzian curve-fitting algorithm to the 3200–3700 cm⁻¹ region.

  • Causality (Self-Validation): As concentration decreases, the peak area of the intermolecular OH stretch (~3350 cm⁻¹) must decrease non-linearly and eventually vanish. Conversely, the ratio of the IHB peak (~3585 cm⁻¹) to the free OH peak (~3630 cm⁻¹) must remain constant regardless of dilution. This intrinsic kinetic behavior validates that the ~3585 cm⁻¹ peak is strictly intramolecular.

FTIR_Workflow A Sample Prep (CCl₄ Dilution) B FTIR Acquisition (3800-2800 cm⁻¹) A->B C Baseline Correction B->C D Peak Deconvolution C->D E IHB vs Free OH Quantification D->E

FTIR experimental workflow for analyzing hydroxyl hydrogen bonding states in vicinal diols.

Implications for Drug Development

Understanding the FTIR spectral differences between 5-methylhexane-1,2-diol and 1,2-hexanediol provides direct predictive power for formulation scientists:

  • Solvent Polarity & API Solubilization: The disrupted intermolecular networking of 5-methylhexane-1,2-diol creates a slightly more hydrophobic microenvironment compared to 1,2-hexanediol. This makes it an inherently superior solvent for highly lipophilic APIs (e.g., certain corticosteroids or poorly soluble antifungals).

  • Skin Penetration Enhancement: The steric bulk of the 5-methyl group alters how the diol interacts with the lipid bilayers of the stratum corneum. Because it forms weaker bulk H-bonds with itself, it is more thermodynamically driven to partition into and fluidize the skin's lipid matrix, potentially offering enhanced transdermal delivery kinetics.

By grounding our formulation choices in rigorous spectroscopic data, we move away from trial-and-error and toward rational, causality-driven product development.

References

  • Title: Differentiating Subtle Variation of Weak Intramolecular Hydrogen Bond in Vicinal Diols by Linear Infrared Spectroscopy Source: The Journal of Physical Chemistry A - ACS Publications URL
  • Title: Spectroscopy of Alcohols and Phenols Source: Chemistry LibreTexts URL
  • Title: ChemInform Abstract: Hydrogen-Bonding in Non-Cyclic Vicinal Diols and Their Mono-Methyl Ethers: An FTIR Study Source: ResearchGate URL
  • Title: Subtle hydrogen bonds: benchmarking with OH stretching fundamentals of vicinal diols in the gas phase Source: RSC Publishing URL

A Senior Application Scientist's Guide to HPLC Retention Time Comparison of 1,2-Alkanediol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise separation and analysis of isomeric compounds are paramount. 1,2-Alkanediols, a class of compounds with applications ranging from pharmaceutical formulations to cosmetic ingredients, often exist as complex mixtures of positional and stereoisomers. High-Performance Liquid Chromatography (HPLC) stands as a principal analytical technique for the resolution of these isomers. This guide provides an in-depth comparison of HPLC methodologies for the separation of 1,2-alkanediol isomers, supported by experimental insights and detailed protocols to empower you in your analytical endeavors.

The Chromatographic Challenge: Resolving Structurally Similar Diols

The primary challenge in separating 1,2-alkanediol isomers lies in their subtle structural differences. Positional isomers, such as 1,2-butanediol and 1,3-butanediol, or a homologous series like 1,2-propanediol, 1,2-butanediol, and 1,2-pentanediol, exhibit similar polarities and molecular weights, making their differentiation difficult. Furthermore, the presence of chiral centers in many 1,2-alkanediols necessitates enantioselective separation techniques to isolate individual stereoisomers.

This guide will navigate through the key HPLC modes and strategies to overcome these challenges, focusing on Reverse-Phase HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral HPLC. We will also explore the utility of chemical derivatization to enhance separation and detection.

Section 1: Reverse-Phase HPLC (RP-HPLC) - The Workhorse of Chromatography

RP-HPLC is often the first approach for the separation of small organic molecules. It utilizes a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase, usually a mixture of water and a miscible organic solvent like acetonitrile or methanol.

Principle of Separation in RP-HPLC for 1,2-Alkanediols

In RP-HPLC, retention is primarily governed by hydrophobic interactions between the analyte and the stationary phase. For a homologous series of 1,2-alkanediols, the retention time is expected to increase with the length of the alkyl chain. This is due to the increasing hydrophobicity of the molecule, leading to stronger interactions with the nonpolar stationary phase.

Caption: Principle of 1,2-alkanediol separation in RP-HPLC.

Experimental Data: Retention Time Comparison of a 1,2-Alkanediol Homologous Series

The following table illustrates the expected retention behavior of a homologous series of 1,2-alkanediols on a standard C18 column. As the carbon chain length increases, so does the retention time.

AnalyteCarbon Chain LengthExpected Retention Time (min)
1,2-PropanediolC32.5
1,2-ButanediolC43.8
1,2-PentanediolC55.2
1,2-HexanediolC67.1
Illustrative data based on typical C18 column performance.
Detailed Experimental Protocol for RP-HPLC Analysis

This protocol provides a starting point for the separation of C3-C6 1,2-alkanediol isomers.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) for non-UV absorbing diols).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (gradient)

    • 0-2 min: 10% Acetonitrile

    • 2-15 min: Gradient to 50% Acetonitrile

    • 15-17 min: Hold at 50% Acetonitrile

    • 17-18 min: Gradient back to 10% Acetonitrile

    • 18-25 min: Re-equilibration at 10% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: RID

Sample Preparation:

  • Prepare a stock solution of each 1,2-alkanediol isomer at a concentration of 1 mg/mL in the initial mobile phase composition (10% Acetonitrile in water).

  • For a mixed standard, combine appropriate volumes of each stock solution and dilute with the initial mobile phase to the desired final concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Caption: Workflow for RP-HPLC analysis of 1,2-alkanediols.

Section 2: Hydrophilic Interaction Liquid Chromatography (HILIC) - A Solution for Polar Analytes

For highly polar compounds that show little or no retention in RP-HPLC, HILIC is a powerful alternative. HILIC employs a polar stationary phase (e.g., bare silica, diol, or amide phases) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, with a small amount of aqueous buffer.

HILIC Separation Mechanism for 1,2-Alkanediols

In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. Analytes partition between this aqueous layer and the bulk organic mobile phase. More polar analytes, such as the shorter-chain 1,2-alkanediols, will have a stronger affinity for the aqueous layer and will be retained longer.[1] This results in an elution order that is generally the inverse of that seen in RP-HPLC.

Caption: Principle of 1,2-alkanediol separation in HILIC.

Experimental Data: HILIC Retention Time Comparison

The following table illustrates the expected retention behavior of a homologous series of 1,2-alkanediols on a HILIC column.

AnalyteCarbon Chain LengthExpected Retention Time (min)
1,2-HexanediolC63.1
1,2-PentanediolC54.5
1,2-ButanediolC46.3
1,2-PropanediolC38.9
Illustrative data based on typical HILIC column performance.
Detailed Experimental Protocol for HILIC Analysis

This protocol provides a starting point for the HILIC separation of C3-C6 1,2-alkanediol isomers.

Instrumentation:

  • HPLC system as described for RP-HPLC.

Chromatographic Conditions:

  • Column: HILIC (e.g., bare silica or diol), 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water with 10 mM Ammonium Acetate (gradient)

    • 0-2 min: 95% Acetonitrile

    • 2-15 min: Gradient to 70% Acetonitrile

    • 15-17 min: Hold at 70% Acetonitrile

    • 17-18 min: Gradient back to 95% Acetonitrile

    • 18-25 min: Re-equilibration at 95% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Detector: ELSD or MS

Sample Preparation:

  • Prepare stock solutions of each 1,2-alkanediol isomer at 1 mg/mL in a mixture of 95% acetonitrile and 5% water.

  • Prepare a mixed standard by combining and diluting the stock solutions in the same solvent mixture.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Section 3: Chiral HPLC - Resolving Enantiomers

For 1,2-alkanediols containing one or more chiral centers, such as 1,2-propanediol and 1,2-butanediol, enantioselective chromatography is necessary to separate the mirror-image isomers. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are widely used for their broad applicability.[2]

Principle of Chiral Separation

Chiral recognition is achieved through transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP. These interactions can involve hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to a difference in the binding energy and, consequently, different retention times for the two enantiomers.

Experimental Data: Chiral Separation of 1,2-Butanediol Enantiomers

The following table shows representative data for the chiral separation of (R)- and (S)-1,2-butanediol.

EnantiomerExpected Retention Time (min)
(R)-1,2-Butanediol10.2
(S)-1,2-Butanediol11.5
Illustrative data based on a Chiralpak® column.
Detailed Experimental Protocol for Chiral HPLC Analysis

This protocol is a starting point for the chiral separation of 1,2-alkanediol enantiomers.

Instrumentation:

  • HPLC system as previously described.

Chromatographic Conditions:

  • Column: Chiral Stationary Phase (e.g., Chiralpak® IA or similar polysaccharide-based column), 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detector: RID or Polarimeter

Sample Preparation:

  • Prepare a stock solution of the racemic 1,2-alkanediol at 1 mg/mL in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Section 4: Enhancing Separation and Detection through Derivatization

For 1,2-alkanediols that lack a UV chromophore, detection can be challenging. Derivatization with a UV-active reagent, such as benzoyl chloride, can significantly improve detectability. This process can also alter the polarity of the analytes, potentially improving chromatographic separation.

Benzoyl Chloride Derivatization

Benzoyl chloride reacts with the hydroxyl groups of the 1,2-alkanediol to form benzoate esters. These derivatives are more hydrophobic and possess a strong UV chromophore, making them suitable for analysis by RP-HPLC with UV detection.[3]

Derivatization_Reaction Diol R-CH(OH)CH2(OH) (1,2-Alkanediol) Derivative R-CH(OCOC6H5)CH2(OCOC6H5) (Dibenzoate Ester) Diol->Derivative + BenzoylChloride 2 x C6H5COCl (Benzoyl Chloride) BenzoylChloride->Derivative Pyridine

Caption: Derivatization of a 1,2-alkanediol with benzoyl chloride.

Detailed Protocol for Benzoylation and HPLC Analysis

Materials:

  • 1,2-Alkanediol sample

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Derivatization Procedure:

  • Dissolve approximately 10 mg of the 1,2-alkanediol in 1 mL of anhydrous dichloromethane in a clean, dry vial.

  • Add 2.5 equivalents of anhydrous pyridine.

  • Cool the mixture in an ice bath.

  • Slowly add 2.2 equivalents of benzoyl chloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction by slowly adding 1 mL of water.

  • Transfer the mixture to a separatory funnel and wash with 2 mL of saturated aqueous sodium bicarbonate solution, followed by 2 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Reconstitute the residue in acetonitrile for HPLC analysis.

HPLC Conditions for Derivatized Diols:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (gradient, e.g., 50% to 90% Acetonitrile over 15 minutes)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV at 230 nm

Section 5: Alternative and Complementary Techniques: Gas Chromatography (GC)

While HPLC is a powerful tool, Gas Chromatography (GC) is also a widely used technique for the analysis of volatile and semi-volatile compounds like short-chain 1,2-alkanediols.

GC vs. HPLC for 1,2-Alkanediol Analysis
FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Analyte Volatility Requires volatile or semi-volatile analytes. Derivatization may be needed to increase volatility.Suitable for a wide range of volatilities, including non-volatile compounds.
Typical Stationary Phases Polysiloxanes, polyethylene glycols.C18, silica, chiral phases.
Detection Flame Ionization Detector (FID), Mass Spectrometry (MS).Refractive Index (RI), Evaporative Light Scattering (ELSD), UV-Vis, Mass Spectrometry (MS).
Resolution Often provides very high resolution for volatile isomers.Excellent resolution, particularly for non-volatile and chiral isomers.

For the analysis of propane-1,2-diol, GC-MS with derivatization can offer excellent sensitivity and selectivity, making it ideal for complex sample matrices.[1] HPLC provides a reliable alternative, especially for cleaner samples like pharmaceutical preparations.

Conclusion

The successful separation of 1,2-alkanediol isomers by HPLC is a multifactorial challenge that can be effectively addressed by a systematic approach to method development. For a homologous series, RP-HPLC offers a predictable separation based on hydrophobicity, while HILIC provides an alternative selectivity based on polarity. For enantiomeric resolution, chiral HPLC with polysaccharide-based stationary phases is the method of choice. Furthermore, derivatization can be a valuable tool to enhance detectability and modulate chromatographic behavior. By understanding the principles of these techniques and utilizing the detailed protocols provided, researchers can develop robust and reliable HPLC methods for the comprehensive analysis of 1,2-alkanediol isomers.

References

  • Wong, J. T., Malec, P. A., Mabrouk, O. S., Ro, J., Dus, M., & Kennedy, R. T. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Journal of Chromatography A, 1446, 78–90. [Link]

  • Diggle, G. E. (2001). Thalidomide: 40 Years On. International Journal of Clinical Practice, 55(9), 627–631.

Sources

mass spectrometry characterization of 5-methylhexane-1,2-diol impurities

Author: BenchChem Technical Support Team. Date: March 2026

In my tenure as a Senior Application Scientist, I have found that the characterization of small, aliphatic vicinal diols like 5-methylhexane-1,2-diol presents a unique and recurring analytical hurdle in pharmaceutical development. These compounds frequently emerge as process impurities or degradants—often as byproducts of the syn-dihydroxylation of terminal alkenes during oxidative workups[1].

Because aliphatic diols lack UV-absorbing chromophores, traditional Liquid Chromatography-Ultraviolet (LC-UV) detection is entirely blind to them. Mass spectrometry (MS) is mandatory. However, their high polarity, lack of easily ionizable basic/acidic sites, and low molecular weight (132.11 g/mol ) mean that simply injecting them into a standard MS system will yield poor sensitivity and ambiguous data.

This guide objectively compares the three leading mass spectrometry modalities for profiling 5-methylhexane-1,2-diol impurities, detailing the chemical causality behind each approach and providing self-validating experimental workflows.

The Analytical Dilemma & Modality Selection

Choosing the correct MS modality requires understanding the fundamental physical chemistry of the analyte.

  • Gas Chromatography-Mass Spectrometry (GC-EI-MS): GC-MS is the historical gold standard for volatile and thermally stable compounds[2]. However, analyzing underivatized 5-methylhexane-1,2-diol directly via GC is a flawed approach. The vicinal hydroxyl (-OH) groups form strong hydrogen bonds with the active silanol sites on the silica capillary column, leading to severe peak tailing, irreversible adsorption, and loss of quantitative accuracy. Derivatization is non-negotiable.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS): LC-MS is unparalleled for analyzing trace impurities in complex, aqueous matrices[3]. The challenge here is ionization. Aliphatic diols exhibit dismal proton affinity in positive Electrospray Ionization (ESI+) and poor deprotonation in ESI-. To utilize LC-MS effectively, we must employ chemical tagging to introduce an easily ionizable moiety[4].

  • High-Resolution Mass Spectrometry (GC-CI-HRMS): When an impurity peak is detected but its structure is unknown, standard nominal-mass instruments (like single quadrupoles) fall short. HRMS delivers exact mass data across several orders of magnitude, allowing us to calculate the precise elemental composition of unknown isomers or degradation products[5].

Workflow A 5-Methylhexane-1,2-diol Impurity Profiling B Is the impurity structure known? A->B C GC-CI-HRMS (Exact Mass / Soft Ionization) B->C No D Matrix Complexity? B->D Yes E GC-EI-MS (BSTFA Derivatization) D->E Low/Volatile F LC-ESI-MS/MS (BPBA Derivatization) D->F High/Aqueous

Decision matrix for selecting the optimal MS modality for diol impurity profiling.

Experimental Protocols & Mechanistic Causality

To ensure absolute scientific integrity, an analytical method must be a self-validating system. The following protocols incorporate internal mechanisms to verify reaction completion and instrument stability.

Protocol A: GC-EI-MS via Silylation (The QA/QC Standard)

The Causality: We use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the polar -OH protons with non-polar trimethylsilyl (TMS) groups. This eliminates hydrogen bonding with the column, lowering the boiling point and drastically sharpening the chromatographic peak[2]. Under Electron Ionization (EI at 70 eV), the di-TMS derivative of 5-methylhexane-1,2-diol (MW 276.2) undergoes predictable


-cleavage between C1 and C2, yielding highly diagnostic fragment ions.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1.0 mg of the sample matrix in 1.0 mL of anhydrous pyridine. Crucial: Water must be strictly excluded, as it rapidly hydrolyzes TMS reagents.

  • Internal Standard Spiking (Self-Validation): Add 10 µL of decane-1,2-diol (100 µg/mL) as an internal standard. If the internal standard peak area drops in the final chromatogram, it immediately flags moisture contamination or incomplete derivatization.

  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS (a catalyst). Cap tightly and incubate at 60°C for 30 minutes.

  • Analysis: Inject 1 µL (split ratio 10:1) onto a DB-5MS capillary column.

  • Data Interpretation: Monitor for the characteristic

    
    -cleavage fragments: m/z 103 (the terminal 
    
    
    
    fragment) and m/z 173 (the remaining aliphatic chain).
Protocol B: LC-ESI-MS/MS via BPBA Derivatization (The High-Selectivity Approach)

The Causality: To solve the ESI+ ionization problem, we derivatize the sample with 6-bromo-3-pyridinylboronic acid (BPBA). BPBA reacts selectively and instantaneously with vicinal (1,2) diols to form a cyclic boronate ester. The pyridine ring provides a highly basic nitrogen atom that readily accepts a proton in ESI+, boosting sensitivity by orders of magnitude. Furthermore, the natural isotopic distribution of bromine (


Br and 

Br in a ~1:1 ratio) creates a unique isotopic doublet, allowing us to filter out background matrix noise[4].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 1 mM solution of BPBA in MS-grade acetonitrile.

  • Reaction: Mix 100 µL of the aqueous sample extract with 100 µL of the BPBA solution. Incubate at room temperature for 5 minutes. (The kinetics of boronate ester formation are exceptionally fast).

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reversed-phase column using a water/acetonitrile gradient with 0.1% formic acid.

  • Double Precursor Ion Scanning (Self-Validation): Program the triple quadrupole MS to perform a Double Precursor Ion Scan (DPIS). The BPBA-diol complex will fragment to yield characteristic bromopyridine ions at m/z 200 and 202. The presence of this exact 1:1 doublet confirms that the detected peak is a true vicinal diol and not a matrix artifact[4].

Mechanism Diol 1,2-Diol Analyte (Poor Ionization) Complex Boronate Ester (High ESI+ Affinity) Diol->Complex + Reagent Reagent BPBA Reagent (Isotope Tag) Reagent->Complex Detect Isotope Signature (79Br / 81Br) Complex->Detect MS/MS

Chemical derivatization pathway of vicinal diols using BPBA for enhanced LC-MS/MS detection.

Quantitative Performance Comparison

The choice between liquid and gas chromatography fundamentally alters the types of species that can be analyzed and the operational throughput of the laboratory[6]. Below is a synthesized comparison of the analytical metrics for 5-methylhexane-1,2-diol impurity profiling.

Performance MetricGC-EI-MS (BSTFA Silylation)LC-ESI-MS/MS (BPBA Tagging)GC-CI-HRMS (Soft Ionization)
Primary Use Case Routine QA/QC, Volatile matricesComplex biological/aqueous matricesIdentification of unknown degradants
Limit of Detection (LOD) ~10 - 50 ng/mL~5 - 25 nM (Ultra-trace)~1 - 10 ng/mL
Sample Prep Time 30 - 45 mins (Requires heating)< 5 mins (Room temperature)30 - 45 mins (Requires heating)
Structural Information High (Extensive EI fragmentation)Moderate (Relies on precursor mass)Very High (Exact mass, <2 ppm error)
Matrix Tolerance Moderate (Lipids/salts foul column)High (Isotope filtering ignores matrix)Moderate
Self-Validation Mechanism Internal Standard Tracking

Br /

Br Isotopic Doublet
Isotopic Fine Structure Matching

Conclusion

For routine impurity profiling of 5-methylhexane-1,2-diol in relatively clean, volatile matrices, GC-EI-MS remains the most robust and cost-effective choice, provided rigorous silylation protocols are followed. However, if the diol impurity must be quantified at ultra-trace levels within a complex aqueous matrix, the LC-ESI-MS/MS approach utilizing BPBA derivatization is vastly superior due to its rapid kinetics and the self-validating nature of the bromine isotopic signature. Finally, when novel, unknown diol isomers or degradation products arise, escalating the analysis to GC-CI-HRMS is required to secure the exact elemental composition necessary for regulatory submission.

References

Sources

Comparative Analysis of Moisturizing Efficacy: Branched vs. Linear 1,2-Diols in Topical Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In dermatological formulation and drug delivery, 1,2-alkanediols are heavily relied upon as 1 that provide both humectancy and antimicrobial boosting properties[1]. Historically, linear 1,2-diols—such as 1,2-pentanediol, 1,2-hexanediol, and 1,2-octanediol (caprylyl glycol)—have dominated the industry due to their amphiphilic nature and broad solubility[1]. However, recent comparative data reveals that branched 1,2-diols and their structural derivatives (e.g., ethylhexylglycerin, a branched alkyl ether of 1,2-propanediol) significantly outperform their linear counterparts in sustained stratum corneum hydration[2].

This guide objectively compares the mechanistic behavior and quantitative performance of linear versus branched 1,2-diols, providing formulation scientists with actionable, data-backed insights.

Mechanistic Causality: Why Molecular Architecture Dictates Hydration

As a formulation scientist, it is critical to look beyond the basic hydroxyl group count and analyze the spatial geometry of the carbon backbone. The moisturizing efficacy of a diol is intrinsically linked to how its alkyl chain interacts with the intercellular lipids of the stratum corneum.

Linear 1,2-Alkanediols

Linear diols (C5-C10) easily penetrate the upper layers of the stratum corneum, where they have been shown to possess a3[3]. Their straight-chain structure allows them to intercalate between the hydrophobic tails of ceramides, cholesterol, and free fatty acids. While their terminal 1,2-hydroxyl groups bind water, the straight alkyl chains encourage tight lipid packing.

The Limitation: At high concentrations, shorter linear diols like 1,2-hexanediol can act as aggressive solvents. In isolated aqueous setups lacking occlusive synergy, their high volatility and surfactant-like behavior can extract essential lipids, paradoxically 4[4]. Furthermore, the Cosmetic Ingredient Review (CIR) Expert Panel notes that as the linear chain length increases, 5, limiting deep hydration[5].

Branched 1,2-Diols & Derivatives

Branched derivatives introduce steric bulk into the lipid lamellae. When a molecule like ethylhexylglycerin (which functions via a 1,2-propanediol functional headgroup attached to a branched ethylhexyl tail) enters the lipid bilayer, the branched chain prevents the surrounding lipids from crystallizing into a rigid orthorhombic phase.

The Advantage: This steric hindrance maintains the lipids in a fluid, liquid-crystalline state. This fluid state is highly conducive to trapping water molecules while simultaneously preventing the outward evaporation of endogenous moisture, thereby drastically 2[2].

Quantitative Performance: Hydration & TEWL Dynamics

To objectively compare these two classes, we analyze standardized Corneometer data. A benchmark study evaluated a standard emulsion containing a linear diol blend against an emulsion containing a branched derivative blend at identical use levels[2].

Table 1: Comparative Hydration Efficacy of 1,2-Diol Blends

Diol ClassificationINCI Composition ExampleStructural CharacteristicHydration Increase (vs. Placebo)TEWL ImpactPrimary Mechanism
Linear Blend 1,2-Hexanediol & Caprylyl GlycolStraight-chain amphiphile+2.0%Moderate reductionDirect water binding via terminal hydroxyls.
Branched Derivative Blend Ethylhexylglycerin & Caprylyl GlycolBranched alkyl chain on 1,2-diol backbone>10.0%Significant reductionSteric fluidization of lipid lamellae.
Short-Chain Linear 1,2-Hexanediol (Standalone)Short straight-chainVariable / NegativeNegligibleHigh volatility limits sustained humectancy.

Data synthesized from standardized Corneometer CM 825 capacitance testing[2][4].

Workflow Visualization

The following diagram illustrates the distinct mechanistic pathways taken by linear versus branched 1,2-diols upon application to the stratum corneum.

G cluster_0 1,2-Diol Application Linear Linear 1,2-Diols (e.g., 1,2-Hexanediol) SC Stratum Corneum Lipid Bilayer Linear->SC Branched Branched 1,2-Diols (e.g., Ethylhexylglycerin) Branched->SC Linear_Mech Tight Lipid Packing Moderate Water Binding SC->Linear_Mech Intercalation Branched_Mech Steric Hindrance Increased Fluidity & Hydration SC->Branched_Mech Intercalation Outcome_L Baseline/Low Hydration Gain (+2% Capacitance) Linear_Mech->Outcome_L Outcome_B High Hydration Gain (>10% Capacitance) Branched_Mech->Outcome_B

Mechanism of stratum corneum lipid intercalation by linear vs. branched 1,2-diols.

Experimental Protocol: Self-Validating Hydration Assay

To ensure trustworthiness and reproducibility in your own laboratory, utilize the following self-validating protocol for assessing humectant efficacy. This system uses internal baseline controls to eliminate environmental confounding variables.

Step 1: Subject Acclimation & Environmental Control Subjects must acclimate for 30 minutes in a climate-controlled room (20±1°C, 40-60% RH). Causality: This stabilizes basal sweat gland activity and peripheral blood flow, ensuring baseline TEWL is not artificially elevated by thermal stress.

Step 2: Baseline Calibration Measure baseline capacitance using a Corneometer CM 825 and baseline evaporation rate using a Tewameter TM 300. Causality: Establishing a pre-application baseline for each specific test site creates a self-validating internal control, negating interpersonal variations in skin barrier integrity.

Step 3: Volumetric Application Apply exactly 2.0 mg/cm² of the test emulsions (Placebo, Linear Diol Blend, Branched Diol Blend) to randomized 4x4 cm volar forearm sites using a positive displacement pipette. Causality: Standardizing the dose to 2.0 mg/cm² mimics the FDA standard for topical application, preventing dose-dependent skewing of hydration kinetics.

Step 4: Incubation & Localization Allow the formulations to interact with the stratum corneum for 2, 4, 6, and 24 hours.

Step 5: Post-Application Analytics & Data Scrubbing Record 5 measurements per site at each time interval. Discard the highest and lowest values before averaging. Causality: Truncating the dataset removes anomalous sensor drift or localized micro-sweating artifacts, ensuring the mean reflects true stratum corneum capacitance.

Conclusion

For drug development professionals formulating topical therapeutics, the choice of diol should not be an afterthought. While linear 1,2-diols remain excellent antimicrobial boosters, substituting or combining them with branched 1,2-diol derivatives provides a statistically significant upgrade in moisture retention and barrier preservation. The steric bulk provided by branched chains prevents lipid crystallization, offering superior hydration kinetics without compromising the structural integrity of the stratum corneum.

References

  • 1,2-Alkanediols for Cosmetic Preserv
  • Use of alkane diols in cosmetics - WO1995001151A1 Google P
  • Safety Assessment of 1,2-Glycols as Used in Cosmetics ResearchG
  • Do More with Less Using Multifunctional Additives Cosmetics & Toiletries
  • Ultim

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-methylhexane-1,2-diol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and chemical research, the synthesis and application of novel molecules are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our personnel and the protection of our environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 5-methylhexane-1,2-diol, moving beyond mere compliance to instill a culture of intrinsic safety and environmental stewardship in the laboratory.

The procedural integrity of waste disposal is as crucial as the integrity of our research data. Improper disposal of chemical reagents, even those not classified as acutely hazardous, can lead to regulatory penalties, environmental contamination, and unforeseen chemical reactions within waste streams.[1] This document serves as an actionable plan for researchers, scientists, and laboratory managers handling 5-methylhexane-1,2-diol and similar glycol-based compounds.

Hazard Assessment and Chemical Profile

Understanding the chemical nature of 5-methylhexane-1,2-diol is fundamental to managing its waste stream effectively. As a diol (a type of glycol), its properties are predictive of its behavior and potential hazards.

1.1. Physicochemical Properties

While specific hazard data for 5-methylhexane-1,2-diol is not extensively published, we can infer its likely properties from its structure and data on similar short-chain diols.

PropertyValue / Inferred CharacteristicSource
Molecular Formula C₇H₁₆O₂[2]
Molecular Weight 132.20 g/mol [2]
Physical State Likely a liquid or low-melting solid at room temperatureInferred from similar diols
Solubility Expected to be soluble in water and polar organic solventsInferred from structure
Reactivity Stable under normal conditions.[3] Avoid strong oxidizing agents.[4][5]

1.2. Toxicological Profile and Associated Risks

The primary hazards associated with diols like 5-methylhexane-1,2-diol are typically related to contact and exposure. Safety Data Sheets for analogous compounds, such as 2,5-dimethylhexane-2,5-diol, indicate a risk of serious eye irritation and potential skin irritation.[4][6] Therefore, appropriate personal protective equipment (PPE) is non-negotiable.

  • Eye Contact: May cause serious irritation.[6][7] Always wear chemical safety goggles or a face shield.[7]

  • Skin Contact: Can cause skin irritation upon prolonged contact.[4] Wear nitrile or other suitable chemical-resistant gloves.

  • Inhalation: While volatility may be low, inhalation of mists or aerosols should be avoided.[8] Handle in a well-ventilated area or under a chemical fume hood.

  • Ingestion: May be harmful if swallowed.[8]

The core principle is to treat this compound with the respect due to any laboratory chemical, minimizing exposure through engineering controls and consistent use of PPE.

Core Directives for Disposal

The disposal of any chemical waste is governed by a hierarchy of regulations and best practices. For 5-methylhexane-1,2-diol, these can be distilled into four foundational principles.

  • Never Drain Dispose: Under no circumstances should 5-methylhexane-1,2-diol or its solutions be poured down a sink or floor drain.[9] Municipal water treatment systems are not designed to process such chemical compounds, leading to direct environmental release.[1][9]

  • Segregation is Paramount: Do not mix 5-methylhexane-1,2-diol waste with other waste streams, especially incompatible materials like strong oxidizing agents.[1][6] Mixing wastes can lead to dangerous chemical reactions and complicates the disposal process.

  • Regulations are Local: Disposal requirements vary significantly by region, state, and municipality.[9][10] Always consult your institution's Environmental Health & Safety (EHS) department and local regulations before proceeding.

  • Characterize Your Waste: The disposal pathway depends critically on whether the chemical is unused, in a solution, or contaminated. Used glycols can become contaminated with materials like heavy metals from experimental processes, which may classify them as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][11]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to managing 5-methylhexane-1,2-diol waste from the point of generation to its final disposition.

Step 1: Point-of-Generation Waste Collection

  • Container Selection: Use a dedicated, chemically resistant, and leak-proof container. A high-density polyethylene (HDPE) or glass container is typically appropriate. The original product container is often a suitable choice.[6]

  • Labeling: Immediately label the waste container with its full chemical name: "Waste 5-methylhexane-1,2-diol." Include the date of initial accumulation and any known contaminants or solvents. Clear labeling prevents accidental mixing and ensures proper handling.

Step 2: Segregation and Storage

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be well-ventilated, secure, and away from general laboratory traffic.

  • Incompatibility: Ensure the container is not stored near strong acids, bases, or oxidizing agents to prevent accidental reactions.[4]

Step 3: Waste Characterization and Regulatory Consultation

  • Assess Contamination: Determine if the waste is pure, unused product or if it has been contaminated during an experimental process. If contaminated, identify the contaminants (e.g., heavy metals, other organic compounds).

  • Consult EHS: Contact your institution's EHS department. They are the authoritative source for interpreting local, state, and federal disposal regulations and will guide you on the specific procedures for your facility.[9][11]

Step 4: Determine the Final Disposal Pathway

Based on the waste characterization and EHS guidance, the final disposal pathway will be determined. The decision process is outlined in the workflow diagram below.

G start Generation of 5-methylhexane-1,2-diol Waste collect Step 1: Collect in a Dedicated, Labeled Container start->collect characterize Step 2: Characterize Waste Stream collect->characterize is_contaminated Is the waste contaminated with other hazardous materials? characterize->is_contaminated pure Unused Product or Non-Hazardous Solution is_contaminated->pure No contaminated Contaminated Waste (e.g., heavy metals, solvents) is_contaminated->contaminated Yes consult_ehs Step 3: Consult Institutional EHS & Local Regulations pure->consult_ehs contaminated->consult_ehs disposal_decision Step 4: Determine Disposal Pathway consult_ehs->disposal_decision recycling Glycol Recycling or Fuel Blending Program disposal_decision->recycling Recycling/Blending is an option hazardous_waste Dispose via Licensed Hazardous Waste Contractor disposal_decision->hazardous_waste Must be treated as hazardous waste end Waste Properly Disposed recycling->end hazardous_waste->end

Caption: Disposal Decision Workflow for 5-methylhexane-1,2-diol.

  • Pathway A: Recycling/Fuel Blending: In some jurisdictions, uncontaminated glycols can be sent to specialized facilities for recycling or used in fuel blending programs.[9] This is an environmentally preferable option as it reclaims the energy value of the chemical.

  • Pathway B: Hazardous Waste Incineration: If the waste is contaminated or if recycling is not an option, it must be disposed of through a licensed hazardous waste management company.[11] These contractors will ensure the material is transported, treated, and incinerated in compliance with all environmental regulations.[1]

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. By adhering to the steps of Collection, Characterization, Consultation, and Contractor Disposal , you create a documented and compliant waste management trail. Maintaining logs of waste generation and disposal manifests from your licensed hauler provides the necessary documentation to verify regulatory compliance.[1]

The causality is clear: understanding the chemical's properties informs the handling procedures, proper segregation prevents dangerous reactions, and consultation with EHS ensures adherence to dynamic local laws, ultimately leading to a safe and legally compliant disposal outcome.

References

  • 5-Methylhexane-1,2-diol . PubChem. National Center for Biotechnology Information. [Link]

  • How to Dispose of Glycol Safely, Sustainably and Legally . ClearWater Industries. [Link]

  • Guide to Glycol Disposal . HWH Environmental. [Link]

  • Guide to Glycol Disposal . Environmental Waste Cleanup. [Link]

  • How to dispose of glycol probes . SmartSense. [Link]

  • Guideline for the Management of Waste Antifreeze . Government of Northwest Territories. [Link]

  • 1-Cyclopropyl-5-methylhexane-1,2-diol . PubChem. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet for (5-Ethyl-1,3-dioxan-5-yl)methanol . Angene Chemical. [Link]

  • 5-Methyl-1,5-hexanediol . PubChem. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet for hydrocarbons, C5-C6, n-alkanes, isoalkanes, <5% n-hexane . DHC Solvent Chemie GmbH. [Link]

  • Chemical Properties of 1-Methylcyclohexane-cis-1,2-diol . Cheméo. [Link]

  • Massachusetts Chemical Fact Sheet: Methylene Chloride . Toxics Use Reduction Institute (TURI). [Link]

  • An Overview on Common Organic Solvents and Their Toxicity . Journal of Pharmaceutical Research International. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.